Jensenone
説明
a marsupial antifeedant from Eucalyptus; structure in first source
特性
分子式 |
C13H14O6 |
|---|---|
分子量 |
266.25 g/mol |
IUPAC名 |
2,4,6-trihydroxy-5-(3-methylbutanoyl)benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C13H14O6/c1-6(2)3-9(16)10-12(18)7(4-14)11(17)8(5-15)13(10)19/h4-6,17-19H,3H2,1-2H3 |
InChIキー |
LGXKQDDWMRYQJK-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Jensenone as an Antifeedant: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jensenone, a formylated phloroglucinol (B13840) compound (FPC) found in Eucalyptus species, exhibits significant antifeedant properties. This technical guide provides an in-depth exploration of the proposed mechanism of action of this compound as an antifeedant, with a primary focus on its potential application in insect pest management. While direct research on insects is limited, this document synthesizes findings from mammalian studies to propose a homologous mechanism in insects. It details the biochemical interactions, potential signaling pathways, and comprehensive experimental protocols for future research. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of entomology, chemical ecology, and the development of novel insect control agents.
Introduction
The search for effective and environmentally benign alternatives to conventional synthetic pesticides is a critical endeavor in modern agriculture and public health. Plant secondary metabolites offer a rich reservoir of bioactive compounds with diverse modes of action against insect pests. Among these, this compound, a formylated phloroglucinol compound (FPC) from Eucalyptus species, has been identified as a potent feeding deterrent.[1][2] The antifeedant activity of FPCs is strongly linked to the presence of aldehyde functional groups.[1][2] This guide elucidates the core mechanism by which this compound is proposed to exert its antifeedant effects, providing a technical framework for researchers.
Proposed Mechanism of Action
The primary mechanism underlying the antifeedant activity of this compound is believed to be the covalent reaction of its aldehyde groups with primary amine groups of biological macromolecules, forming Schiff bases.[1][2] This reaction leads to the adduction and subsequent inactivation of critical proteins, disrupting normal physiological processes and eliciting a deterrent response.
Biochemical Interaction: Schiff Base Formation
Studies on the reactivity of this compound have demonstrated its ability to rapidly form adducts with various biologically relevant molecules containing amine groups, such as amino acids (glycine, cysteine), proteins (albumin, trypsin), and glutathione.[1][2] The reaction involves the nucleophilic attack of the amine group on the carbonyl carbon of this compound's aldehyde moieties. This facile binding is proposed to occur within the insect's gustatory system upon contact and within the midgut following ingestion.
dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label="Figure 1: Proposed Schiff Base Formation", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
This compound [label="this compound\n(with Aldehyde Groups)"]; BiologicalMolecule [label="Biological Molecule\n(with Amine Groups, e.g., Gustatory Receptor)"]; SchiffBase [label="Schiff Base Adduct\n(Inactive Complex)"];
This compound -- BiologicalMolecule [label="Covalent Bonding"]; BiologicalMolecule -- SchiffBase [label="Leads to"]; } caption { content: "Figure 1: Proposed Schiff Base Formation" } /dot
Caption: Proposed reaction between this compound and a biological molecule.
Hypothetical Signaling Pathway in Insect Gustatory Receptor Neurons (GRNs)
While the precise insect gustatory receptors (GRs) and signaling pathways affected by this compound have not been identified, a plausible hypothesis can be formulated based on our understanding of insect chemosensation.[3][4][5][6] It is proposed that this compound directly interacts with GRs or other proteins on the dendritic membrane of bitter-sensing gustatory receptor neurons (GRNs). This interaction, through Schiff base formation, could lead to a conformational change in the receptor or an associated ion channel, triggering depolarization of the neuron and the generation of action potentials. This signal would then be relayed to the subesophageal ganglion and higher brain centers, resulting in the perception of a deterrent taste and the cessation of feeding behavior.
Caption: Proposed signaling cascade initiated by this compound in an insect.
Quantitative Data on Antifeedant Activity
Currently, there is a lack of published quantitative data specifically detailing the antifeedant activity of this compound against insect species. To facilitate future research, the following tables provide a standardized format for presenting such data.
Table 1: Dose-Response of this compound in a No-Choice Feeding Assay
| Concentration (ppm) | Mean Food Consumed (mg) ± SE | Feeding Inhibition (%) |
| 0 (Control) | 0 | |
| 10 | ||
| 50 | ||
| 100 | ||
| 250 | ||
| 500 |
Feeding Inhibition (%) = [(C-T)/C] x 100, where C is the mean food consumption in the control group and T is the mean food consumption in the treatment group.
Table 2: Preference Index of this compound in a Choice Feeding Assay
| This compound Concentration (ppm) | Preference Index (PI) ± SE |
| 10 | |
| 50 | |
| 100 | |
| 250 | |
| 500 |
Preference Index (PI) = (C-T)/(C+T), where C is the amount of control diet consumed and T is the amount of treated diet consumed.
Table 3: Electrophysiological Response of Gustatory Receptor Neurons to this compound
| This compound Concentration (M) | Mean Firing Rate (spikes/s) ± SE |
| 10⁻⁶ | |
| 10⁻⁵ | |
| 10⁻⁴ | |
| 10⁻³ | |
| 10⁻² |
Experimental Protocols
The following protocols are adapted from established methodologies and are designed to assess the antifeedant mechanism of this compound in a model insect, such as Drosophila melanogaster or a relevant agricultural pest.
Insect Rearing
A standardized insect rearing protocol is crucial for obtaining consistent and reproducible results. The selected insect species should be maintained in a controlled environment with a defined photoperiod (e.g., 14:10 L:D), temperature (e.g., 25 ± 1°C), and relative humidity (e.g., 60 ± 5%). A standardized artificial diet should be used for rearing.
No-Choice Feeding Bioassay
This assay determines the intrinsic feeding deterrence of this compound.
Caption: Step-by-step workflow for a no-choice feeding bioassay.
-
Preparation of Diet: Prepare a standard artificial diet and pour it into a petri dish to a uniform thickness. Once solidified, use a cork borer to create uniform discs.
-
Treatment Application: Prepare serial dilutions of this compound in a suitable solvent (e.g., ethanol). Apply a fixed volume of each dilution evenly onto the surface of the diet discs. A control group should be treated with the solvent alone. Allow the solvent to evaporate completely.
-
Experimental Setup: Place one treated or control diet disc into an individual container (e.g., a petri dish).
-
Insect Introduction: Select insects of a uniform age and size and starve them for a defined period (e.g., 4-6 hours) to motivate feeding. Introduce one insect into each container.
-
Incubation: Maintain the containers under controlled environmental conditions for a set duration (e.g., 24 hours).
-
Data Collection: After the incubation period, remove the insect and measure the amount of diet consumed. This can be done gravimetrically by weighing the diet disc before and after the experiment, correcting for water loss using control discs without insects.
-
Analysis: Calculate the feeding inhibition percentage for each concentration.
Two-Choice Feeding Bioassay
This assay assesses the preference or avoidance of insects when presented with a choice between a treated and an untreated food source.[7][8][9]
Caption: Step-by-step workflow for a two-choice feeding bioassay.
-
Preparation of Diets: Prepare two batches of the artificial diet. Incorporate a different non-nutritive food dye (e.g., red and blue) into each batch. Add a specific concentration of this compound to one of the dyed diets.
-
Experimental Arena: In a petri dish or a similar arena, place equal and precisely measured amounts of the treated and control diets on opposite sides.
-
Insect Introduction: Introduce a group of starved insects into the center of the arena.
-
Incubation: Place the arenas in the dark to avoid any visual bias towards the colors and incubate for a defined period (e.g., 4 hours).
-
Data Collection: After the incubation, anesthetize the insects and visually inspect their abdomens. The color of the abdomen will indicate which diet was consumed. Count the number of insects that consumed the control diet, the treated diet, both, or neither.
-
Analysis: Calculate the Preference Index (PI) to determine the degree of deterrence.
Electrophysiological Recording from Gustatory Sensilla
This technique allows for the direct measurement of the neural response to this compound at the level of the peripheral gustatory system.[10][11][12]
Caption: Step-by-step workflow for electrophysiological recording from gustatory sensilla.
-
Insect Preparation: Anesthetize the insect and immobilize it on a microscope slide using wax or a similar adhesive.
-
Electrode Placement: Insert a reference electrode (e.g., a silver wire) into the insect's body.
-
Recording Electrode: Use a glass capillary pulled to a fine tip as the recording electrode. Fill the tip with a solution of this compound in an appropriate electrolyte (e.g., 10 mM KCl).
-
Recording: Under a high-power microscope, carefully bring the tip of the recording electrode into contact with a single gustatory sensillum on the insect's mouthparts or tarsi.
-
Data Acquisition: Record the neural activity for a set duration (e.g., 1-2 seconds) using a high-gain amplifier and data acquisition software.
-
Analysis: Count the number of action potentials (spikes) generated in response to the stimulus and compare it to the response to a control electrolyte solution.
Conclusion and Future Directions
The proposed mechanism of action for this compound as an antifeedant, centered on the formation of Schiff bases with biological amines, provides a strong foundation for its potential development as a novel insect control agent. However, further research is imperative to validate this mechanism specifically in insects. Future studies should focus on:
-
Identifying the specific gustatory receptors in target insect pests that interact with this compound.
-
Conducting in-depth electrophysiological and behavioral studies with a range of insect species to determine the spectrum of activity and effective concentrations.
-
Investigating the downstream signaling pathways activated by this compound in insect GRNs.
-
Exploring the potential for synergistic effects when this compound is combined with other antifeedants or insecticides.
By addressing these research questions, a more complete understanding of this compound's antifeedant properties can be achieved, paving the way for its practical application in integrated pest management programs.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: biological reactivity of a marsupial antifeedant from Eucalyptus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular and cellular mechanisms of insect feeding behaviors - UNIVERSITY OF CALIFORNIA, RIVERSIDE [portal.nifa.usda.gov]
- 5. Avoiding DEET through insect gustatory receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for binary food choice assays using Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for binary food choice assays using Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiological recording from Drosophila labellar taste sensilla. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. Electrophysiological Recording From Drosophila Labellar Taste Sensilla - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Electrophysiological Recording From Drosophila Labellar Taste Sensilla [jove.com]
The Potent Bioactivity of Formylated Phloroglucinol Compounds: A Technical Guide for Researchers
For correspondence: [AI Assistant's Contact Information]
Abstract
Formylated phloroglucinol (B13840) compounds (FPCs) represent a class of specialized metabolites, predominantly found in the Myrtaceae family, particularly within the Eucalyptus genus. These compounds, characterized by a phloroglucinol core with one or more formyl groups, often attached to a terpene moiety, have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the antimicrobial, anticancer, and antioxidant properties of FPCs, intended for researchers, scientists, and drug development professionals. It consolidates quantitative data from various studies, details key experimental protocols, and visualizes relevant biological pathways to facilitate further research and development in this promising area of natural product chemistry.
Introduction
Formylated phloroglucinol compounds are a structurally diverse group of natural products known for their significant roles in plant chemical defense.[1] Their biological activities extend to potential therapeutic applications for human health, with demonstrated efficacy in antimicrobial, anticancer, and antioxidant domains. This guide aims to provide a comprehensive resource on the bioactivity of these compounds, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Antimicrobial Activity
FPCs have shown considerable promise as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria, including multidrug-resistant strains.
Quantitative Antimicrobial Data
The antimicrobial efficacy of various FPCs is typically quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. A summary of reported values for specific compounds is presented in Table 1.
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Sideroxylonal A | Staphylococcus aureus | 8 | - | [2][3] |
| Sideroxylonal A | Bacillus subtilis | 4 | - | [2][3] |
| Loxophlebal A | Staphylococcus aureus | 16 | - | [2][3] |
| Loxophlebal A | Bacillus subtilis | 8 | - | [2][3] |
| Eucalyprobusal I | Staphylococcus aureus (MRSA) | 12.5 | - | [4] |
| Acylphloroglucinol Derivative A5 | Staphylococcus aureus (MRSA) | 0.98 | 1.95 | [5] |
Note: "-" indicates data not reported in the cited literature.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Test compound (formylated phloroglucinol)
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of the FPC in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the stock solution in MHB to achieve a range of desired concentrations.
-
Preparation of Bacterial Inoculum: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the appropriate FPC dilution to each well of the microtiter plate. Then, add 100 µL of the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (broth with bacteria, no FPC) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the FPC that completely inhibits visible growth of the bacteria.
Anticancer Activity
Several FPCs have demonstrated significant cytotoxic effects against various cancer cell lines, often through the induction of apoptosis.
Quantitative Anticancer Data
The anticancer activity of FPCs is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Eucalyptin B | A549 (Lung carcinoma) | 1.51 | [6] |
| Macrocarpal C | HT-29 (Colon adenocarcinoma) | 35.2 | [3] |
| Cattleianal | HT-29 (Colon adenocarcinoma) | 32.1 | [3] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (formylated phloroglucinol)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Pipettes and sterile tips
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: The following day, treat the cells with various concentrations of the FPC dissolved in the culture medium. Include a vehicle control (medium with the solvent used to dissolve the FPC).
-
Incubation: Incubate the plates for 24-72 hours, depending on the cell line and experimental design.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Signaling Pathways in Anticancer Activity
The anticancer effects of many natural products, including phloroglucinols, are often mediated through the induction of apoptosis. Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, which are the executioners of apoptosis. Macrocarpal C, for instance, has been shown to induce apoptosis through the production of reactive oxygen species (ROS) and subsequent DNA fragmentation.
Antioxidant Activity
While specific quantitative antioxidant data for isolated FPCs is limited in the current literature, extracts containing these compounds have demonstrated significant antioxidant potential. The antioxidant activity is often attributed to the phenolic nature of the phloroglucinol core, which can donate hydrogen atoms to neutralize free radicals.
Quantitative Antioxidant Data
The antioxidant capacity of FPC-rich extracts is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, with results expressed as IC50 values.
| Extract/Fraction | Assay | IC50 (µg/mL) | Reference |
| Phaleria macrocarpa Ethanol Extract | DPPH | 46.11 | [5] |
| Phaleria macrocarpa Water Extract | DPPH | 59.41 | [5] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a common and straightforward method for assessing the antioxidant capacity of a compound.
Materials:
-
Test compound (formylated phloroglucinol) or extract
-
DPPH solution (0.1 mM in methanol (B129727) or ethanol)
-
Methanol or ethanol
-
Positive control (e.g., ascorbic acid, Trolox)
-
96-well microtiter plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Test Samples: Prepare a series of dilutions of the FPC or extract in methanol or ethanol.
-
Reaction Mixture: In each well or cuvette, add a specific volume of the test sample dilution and an equal volume of the DPPH working solution.
-
Controls: Prepare a blank (solvent only) and a control (solvent with DPPH solution).
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: Plot the percentage of scavenging activity against the sample concentrations to determine the IC50 value.
Experimental and Logical Workflows
The investigation of the biological activity of formylated phloroglucinol compounds typically follows a systematic workflow, from isolation to mechanism of action studies.
Conclusion and Future Directions
Formylated phloroglucinol compounds from natural sources, particularly Eucalyptus species, represent a promising reservoir of bioactive molecules with significant potential for the development of new therapeutic agents. Their demonstrated antimicrobial and anticancer activities warrant further investigation. Future research should focus on:
-
Isolation and characterization of novel FPCs: The structural diversity of this class of compounds is likely much broader than what is currently known.
-
Quantitative structure-activity relationship (QSAR) studies: To understand the chemical features that contribute to their biological activities and to guide the synthesis of more potent derivatives.
-
In-depth mechanistic studies: To fully elucidate the molecular targets and signaling pathways affected by these compounds.
-
In vivo efficacy and safety studies: To translate the promising in vitro findings into potential clinical applications.
This technical guide provides a solid foundation for researchers to build upon in their exploration of the therapeutic potential of formylated phloroglucinol compounds.
References
- 1. ijpbp.com [ijpbp.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ikm.org.my [ikm.org.my]
- 5. Assay: Antioxidant activity assessed as ratio of IC50 for Trolox to compound for ABTS radical scavenging activity after 20 mins by TEAC assay (CHEMBL... - ChEMBL [ebi.ac.uk]
- 6. researchgate.net [researchgate.net]
Jensenone: A Technical Guide to its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jensenone, a formylated phloroglucinol (B13840) compound, is a naturally occurring secondary metabolite found in select species of the Eucalyptus genus. This technical guide provides an in-depth overview of this compound, focusing on its natural sources, detailed protocols for its isolation and purification, and an exploration of its biological activity. Notably, this compound has been identified as a potent marsupial antifeedant. Its mechanism of action is believed to involve the formation of Schiff bases with primary amines in the gastrointestinal tract, leading to a toxic response potentially mediated by the neurotransmitter 5-hydroxytryptamine (5-HT), resulting in anorexia. This guide consolidates quantitative data, experimental methodologies, and visual representations of the relevant biochemical pathways to serve as a comprehensive resource for researchers in natural product chemistry, chemical ecology, and drug development.
Natural Source of this compound
This compound has been primarily isolated from Eucalyptus jensenii, a species of ironbark tree native to northern Australia.[1][2] It has also been reported to be present in other Eucalyptus species, including Eucalyptus apodophylla and Eucalyptus globulus.[3] Formylated phloroglucinol compounds (FPCs), like this compound, are a class of specialized metabolites characteristic of the Myrtaceae family and are particularly abundant in the Eucalyptus genus.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| IUPAC Name | 2,4,6-trihydroxy-5-(3-methylbutanoyl)benzene-1,3-dicarbaldehyde | PubChem |
| Molecular Formula | C₁₃H₁₄O₆ | PubChem |
| Molecular Weight | 266.25 g/mol | PubChem |
| Appearance | Colorless liquid (in essential oil context) | [3] |
| SMILES | CC(C)CC(=O)C1=C(C(=C(C(=C1O)C=O)O)C=O)O | PubChem |
| InChIKey | LGXKQDDWMRYQJK-UHFFFAOYSA-N | PubChem |
Isolation and Purification of this compound from Eucalyptus jensenii
The following section details the experimental protocol for the preparative scale isolation of this compound from the dried leaves of Eucalyptus jensenii. The methodology is based on a simple, rapid, and low-cost procedure that yields high-purity this compound.[5]
Experimental Protocol
3.1.1. Plant Material and Extraction
-
Harvesting and Drying: Collect fresh leaves of Eucalyptus jensenii. The leaves should be air-dried or oven-dried at a low temperature (e.g., 40°C) to a constant weight to prevent degradation of the target compound.
-
Grinding: Pulverize the dried leaves into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction:
-
Macerate the powdered leaves in acetone (B3395972) at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is recommended.
-
Stir the mixture for 24 hours to ensure thorough extraction.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process with the residue two more times.
-
Combine the acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude acetone extract.
-
3.1.2. Chromatographic Purification
-
Column Preparation: Prepare a Vacuum Liquid Chromatography (VLC) column packed with TLC grade silica (B1680970) gel.
-
Sample Loading: Dissolve the crude acetone extract in a minimal amount of acetone and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared VLC column.
-
Elution: Elute the column with a suitable solvent system. A gradient elution starting with a non-polar solvent and gradually increasing the polarity is recommended. The exact solvent system should be optimized based on preliminary TLC analysis of the crude extract.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Spot the fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light (254 nm and 365 nm) and/or by using a suitable staining reagent.
-
Isolation of this compound: Pool the fractions containing pure this compound, as identified by TLC comparison with a standard if available, or by subsequent analytical techniques.
-
Final Purification: Concentrate the pooled fractions under reduced pressure to yield purified this compound. Further purification can be achieved by recrystallization if necessary.
Quantification
The concentration of this compound in the extracts and its final purity can be determined using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[5]
-
Column: C₁₈ column
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 2% formic acid)
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
Quantitative Data
The yield of this compound can vary depending on the Eucalyptus species, geographical location, and the extraction method employed. The following table summarizes the available quantitative data for this compound.
| Eucalyptus Species | Plant Part | Extraction Method | Yield/Concentration | Purity | Reference |
| Eucalyptus jensenii | Dried Leaves | Acetone extraction followed by VLC | 2.1% (w/w) | >99% | [5] |
| Eucalyptus apodophylla | Not Specified | Not Specified | Reported to contain this compound | Not Specified | [3] |
| Eucalyptus globulus | Not Specified | Not Specified | Reported to contain this compound | Not Specified | [3] |
Biological Activity and Mechanism of Action
This compound is recognized for its significant biological activity, primarily as an antifeedant against marsupials.[4] Its mode of action is attributed to the reactivity of its aldehyde functional groups.
Proposed Mechanism of Action
The antifeedant effect of this compound is believed to stem from its ability to form Schiff bases with the primary amine groups of biological molecules in the gastrointestinal tract.[4] This covalent modification can lead to a loss of function of critical proteins, such as enzymes and receptors. The resulting toxic reaction is thought to be mediated by chemical messengers like 5-hydroxytryptamine (5-HT), which can induce nausea, colic, and a general feeling of malaise, ultimately leading to anorexia.[4]
References
- 1. This compound, a ketone from Eucalyptus jensenii. [agris.fao.org]
- 2. Eucalyptus jensenii - Wikipedia [en.wikipedia.org]
- 3. This compound | C13H14O6 | CID 11594161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound: biological reactivity of a marsupial antifeedant from Eucalyptus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and quantitation of ecologically important phloroglucinols and other compounds from Eucalyptus jensenii - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Silico Analysis of Jensenone as a Potential Inhibitor of SARS-CoV-2 Main Protease (Mpro): A Technical Guide
An In-Depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-silico evaluation of Jensenone, a natural compound found in eucalyptus essential oil, as a potential inhibitor of the SARS-CoV-2 main protease (Mpro). Mpro is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. This document summarizes the available quantitative data from molecular docking studies, details the experimental protocols for key computational experiments, and visualizes the scientific workflows and molecular interactions.
Molecular Docking Studies of this compound with COVID-19 Mpro
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding affinity and interaction of a small molecule (ligand) with the binding site of a target protein.
Quantitative Data: Binding Affinity
An in-silico study by Sharma and Kaur investigated the potential of this compound as an inhibitor of the COVID-19 main protease. The study employed molecular docking to estimate the binding affinity of this compound to the Mpro active site. The results indicated a favorable binding energy, suggesting that this compound may act as a potential inhibitor of the viral protease.[1][2][3]
| Compound | Target Protein | Docking Score (kcal/mol) | Software Used |
| This compound | COVID-19 Mpro | -6.03 | 1-click dock, SwissDock |
Table 1: Molecular Docking Binding Affinity of this compound with COVID-19 Mpro.
Interaction Analysis
The study by Sharma and Kaur also reported on the nature of the molecular interactions between this compound and the Mpro active site. The analysis, performed using the Protein Interactions Calculator (PIC) server, revealed the formation of several types of non-covalent interactions that contribute to the stability of the protein-ligand complex. These interactions include hydrophobic interactions, hydrogen bonds, and ionic interactions.[1][2][3] While the specific amino acid residues involved in these interactions were not detailed in the available literature, the catalytic dyad of Mpro, consisting of Cysteine-145 and Histidine-41, is known to be critical for its function and is a common site for inhibitor binding.
Experimental Protocols
This section details the methodologies for the key in-silico experiments cited in this guide.
Molecular Docking Protocol
The following protocol outlines the general steps for performing molecular docking using web-based servers like 1-click dock and SwissDock, which were used in the study of this compound.
Objective: To predict the binding pose and affinity of a ligand (this compound) to a target protein (COVID-19 Mpro).
Materials:
-
3D structure of the ligand (this compound) in a suitable format (e.g., SDF, MOL2). This can be obtained from databases like PubChem.
-
3D structure of the target protein (COVID-19 Mpro) in PDB format. This can be retrieved from the Protein Data Bank (e.g., PDB ID: 6LU7).
Procedure (using a generic web-based docking server):
-
Ligand Preparation:
-
Navigate to the docking server's website.
-
Upload the 3D structure of the ligand or provide its SMILES string.
-
The server will typically perform energy minimization and generate different conformers of the ligand.
-
-
Target Protein Preparation:
-
Upload the PDB file of the target protein.
-
The server will prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
-
Binding Site Definition:
-
Define the binding site on the target protein. This can be done by specifying the coordinates of the center of the binding pocket or by selecting a co-crystallized ligand to define the region of interest.
-
-
Docking Execution:
-
Initiate the docking calculation. The server will use a docking algorithm (e.g., AutoDock Vina) to systematically explore the conformational space of the ligand within the defined binding site and score the different poses based on a scoring function.
-
-
Results Analysis:
-
The server will provide the docking results, which typically include the binding affinity (in kcal/mol) for the top-ranked poses and the 3D coordinates of the ligand in the binding site.
-
Visualize the protein-ligand complex to analyze the interactions between the ligand and the protein's amino acid residues.
-
Interaction Analysis Protocol (using Protein Interactions Calculator)
Objective: To identify and categorize the non-covalent interactions between the docked ligand and the protein.
Procedure:
-
Input:
-
Upload the PDB file of the protein-ligand complex obtained from the molecular docking step to the PIC server.
-
-
Calculation:
-
The server calculates and identifies various types of interactions, including:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Ionic interactions
-
Aromatic-aromatic interactions
-
Cation-pi interactions
-
-
-
Output:
-
The server provides a detailed list of all identified interactions, including the atoms and residues involved, and the distances and geometries of these interactions.
-
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide insights into the stability of a protein-ligand complex and the dynamics of their interactions. While no specific MD simulation data for this compound with Mpro was found in the literature, this section provides a representative protocol and data from a study on another natural Mpro inhibitor to illustrate the methodology.
Representative Quantitative Data
The following table presents typical quantitative data obtained from an MD simulation of a protein-ligand complex, which is used to assess the stability of the complex over the simulation time.
| Parameter | Description | Representative Value Range |
| RMSD (Å) | Root Mean Square Deviation of atomic positions, indicating structural stability. | 1-3 Å |
| RMSF (Å) | Root Mean Square Fluctuation of individual residues, indicating flexibility. | 1-2 Å (for binding site) |
| Radius of Gyration (Å) | A measure of the compactness of the protein structure. | Stable over time |
| Hydrogen Bonds | Number of hydrogen bonds between the protein and ligand over time. | Fluctuates around a mean |
Table 2: Representative Quantitative Data from Molecular Dynamics Simulation of a Protein-Ligand Complex.
Molecular Dynamics Simulation Protocol (Generalized)
Objective: To evaluate the stability and dynamics of the protein-ligand complex in a simulated physiological environment.
Software: GROMACS (a widely used MD simulation package).
Procedure:
-
System Preparation:
-
Prepare the topology files for the protein and the ligand using a force field (e.g., CHARMM36).
-
Place the protein-ligand complex in a simulation box and solvate it with water molecules.
-
Add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT equilibration: Heat the system to the desired temperature while keeping the volume constant.
-
NPT equilibration: Bring the system to the desired pressure while keeping the temperature constant.
-
-
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 nanoseconds).
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate parameters such as RMSD, RMSF, radius of gyration, and the number of hydrogen bonds over time.
-
In-Silico ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining the drug-likeness of a compound. In-silico ADMET prediction tools are used in the early stages of drug discovery to filter out candidates with unfavorable pharmacokinetic or toxicological profiles. As no specific ADMET data for this compound was found, this section provides a representative protocol and data for a natural compound targeting Mpro.
Representative ADMET Properties
The following table summarizes key ADMET parameters and their desirable ranges for a drug candidate.
| Property | Description | Desirable Range/Value |
| Absorption | ||
| Human Intestinal Absorption | Percentage of the drug absorbed through the gut. | > 80% |
| Caco-2 Permeability | A measure of intestinal permeability. | High |
| Distribution | ||
| BBB Permeability | Ability to cross the blood-brain barrier. | Varies based on target |
| Plasma Protein Binding | The extent to which a drug binds to plasma proteins. | < 90% |
| Metabolism | ||
| CYP450 Inhibition | Inhibition of key metabolic enzymes. | Non-inhibitor |
| Excretion | ||
| Total Clearance | The rate at which a drug is removed from the body. | Moderate |
| Toxicity | ||
| AMES Toxicity | Potential to be mutagenic. | Non-mutagenic |
| hERG Inhibition | Potential to cause cardiotoxicity. | Non-inhibitor |
| Oral Rat Acute Toxicity (LD50) | The lethal dose for 50% of the test population. | High value (low toxicity) |
Table 3: Representative In-Silico ADMET Properties for a Drug Candidate.
ADMET Prediction Protocol (Generalized)
Objective: To predict the ADMET properties of a compound to assess its drug-likeness.
Web Server: SwissADME or other similar online tools.
Procedure:
-
Input:
-
Provide the chemical structure of the compound, typically as a SMILES string.
-
-
Prediction:
-
The web server calculates a wide range of physicochemical and pharmacokinetic properties, including:
-
Lipophilicity (e.g., LogP)
-
Water solubility
-
Pharmacokinetics (e.g., GI absorption, BBB permeability)
-
Drug-likeness (e.g., Lipinski's rule of five)
-
Medicinal chemistry friendliness
-
-
-
Analysis:
-
Analyze the predicted properties to assess the compound's potential as a drug candidate. Compare the values to established ranges for orally bioavailable drugs.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the key workflows and concepts discussed in this guide.
Caption: In-Silico Drug Discovery Workflow for this compound.
Caption: Representative Binding Interactions of this compound with Mpro.
Caption: Conceptual Workflow for In-Silico ADMET Prediction.
References
Jensenone: A Technical Guide to its Physical and Chemical Properties for Drug Development Professionals
For Immediate Release
An In-depth Technical Guide on the Core Physical and Chemical Properties of Jensenone for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a formylated phloroglucinol (B13840) compound found in various Eucalyptus species. This document is intended for researchers, scientists, and drug development professionals interested in the potential applications of this biologically active molecule.
Physical Properties of this compound
Table 1: Physical and Chemical Identity of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄O₆ | PubChem[1] |
| Molecular Weight | 266.25 g/mol | PubChem[1] |
| IUPAC Name | 2,4,6-trihydroxy-5-(3-methylbutanoyl)benzene-1,3-dicarbaldehyde | PubChem[1] |
| Synonyms | This compound, 2,4,6-trihydroxy-5-(3-methylbutanoyl)isophthalaldehyde | PubChem[1] |
| CAS Number | 96573-43-2 | PubChem[1] |
| Water Solubility | 0.9338 mg/L at 25 °C (estimated) | The Good Scents Company |
| XlogP3-AA | 2.40 (estimated) | The Good Scents Company |
| Kovats Retention Index | 1839 (Standard non-polar) | PubChem[1] |
Chemical Properties and Reactivity
This compound is a member of the formylated phloroglucinol compounds (FPCs), a class of natural products known for their biological activities. The key to this compound's chemical reactivity and its biological function lies in the presence of two aldehyde groups on the phloroglucinol core.
These aldehyde moieties readily react with primary amines to form Schiff bases. This reactivity is central to its antifeedant properties, as it can covalently bind to amine groups in biological macromolecules such as proteins and amino acids.[2][3]
Key Chemical Reactions:
-
Schiff Base Formation: this compound reacts rapidly with molecules containing primary amine groups, including amino acids (glutathione, cysteine, glycine), proteins (trypsin, albumin), and other biomolecules like ethanolamine.[2][3] This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration to form an imine (Schiff base).
Experimental Protocols
Isolation and Purification of this compound from Eucalyptus jensenii
A method for the preparative scale isolation of this compound has been described, yielding a product with over 99% purity.
Experimental Workflow:
Methodology:
-
Extraction: Dried leaves of Eucalyptus jensenii are extracted with acetone to obtain a crude extract containing this compound and other secondary metabolites.
-
Chromatography: The crude extract is subjected to Vacuum Liquid Chromatography (VLC) over TLC grade silica to separate the different components.
-
Purification: Further purification steps may be employed to achieve a final purity of over 99%. The reported yield of pure this compound from this method is 2.1% from the dried leaves.
Quantification of this compound by RP-HPLC
A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the simultaneous quantification of this compound and other compounds in Eucalyptus extracts.
Chromatographic Conditions:
-
Column: C₁₈ column
-
Mobile Phase: Acetonitrile-water gradient with 2% formic acid.
-
Detection: UV detection, with the maximal absorbance wavelength for FPCs being 275 nm.[4]
Synthesis of this compound
A two-step synthesis of this compound has been reported, starting from the commercially available phloroglucinol. While the detailed experimental steps are not fully available, the general synthetic strategy involves the introduction of the two formyl groups and the 3-methylbutanoyl side chain onto the phloroglucinol ring.
In Vitro Biological Activity Assay: Reaction with Biomolecules
The reactivity of this compound with various biomolecules can be assessed using in vitro incubation assays.
Experimental Workflow:
Methodology:
-
Incubation: A solution of this compound is incubated with a solution of the target biomolecule (e.g., glutathione, cysteine, trypsin) at a controlled temperature (e.g., 37°C).
-
Sampling: Aliquots of the reaction mixture are taken at different time points.
-
Analysis: The samples are analyzed by techniques such as Liquid Chromatography-Ultraviolet (LC-UV) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of this compound and the formation of adducts.
Proposed Mechanism of Antifeedant Activity
The antifeedant properties of this compound are attributed to its chemical reactivity within the gastrointestinal tract of herbivores. The proposed mechanism involves a multi-stage process leading to a negative physiological response.
Logical Relationship Diagram:
Description of the Pathway:
-
Upon ingestion, the aldehyde groups of this compound react with amine groups present on various biological molecules within the gastrointestinal tract.[2][3]
-
This reaction leads to the formation of Schiff base adducts, effectively altering the structure and function of these essential molecules.[2][3]
-
The widespread formation of these adducts is believed to cause a general loss of metabolic function.
-
This disruption of normal physiological processes triggers a toxic reaction.
-
It is proposed that this toxic reaction is mediated by the neurotransmitter 5-hydroxytryptamine (serotonin), a key regulator of gut function and sensation.[2][3]
-
The involvement of the serotonin system likely leads to feelings of nausea and general malaise in the animal.
-
This negative reinforcement results in the development of a conditioned food aversion, causing the animal to avoid consuming plants containing this compound.
Spectral Data
Detailed experimental spectral data for this compound (NMR, IR, Mass Spectrometry) are not widely available in public databases. However, based on its chemical structure, the following characteristic spectral features can be anticipated:
Table 2: Predicted Spectral Characteristics of this compound
| Spectroscopy | Predicted Features |
| ¹H NMR | - Signals for aromatic protons. - Signals for aldehyde protons (typically downfield, ~9-10 ppm). - Signals corresponding to the 3-methylbutanoyl side chain (e.g., methyl, methylene, and methine protons). - Signals for the hydroxyl protons (can be broad and their position may vary). |
| ¹³C NMR | - Signals for aromatic carbons. - Signals for carbonyl carbons of the aldehyde groups (typically >180 ppm). - Signal for the ketone carbonyl carbon in the side chain. - Signals for the carbons of the 3-methylbutanoyl side chain. |
| Infrared (IR) | - A strong, broad absorption band for the O-H stretching of the hydroxyl groups (~3200-3600 cm⁻¹). - Strong absorption bands for the C=O stretching of the aldehyde and ketone groups (~1650-1750 cm⁻¹). - C-H stretching bands for the aromatic and aliphatic parts of the molecule. - C=C stretching bands for the aromatic ring. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of this compound (266.25 g/mol ). - Fragmentation patterns corresponding to the loss of the side chain and other functional groups. - In reaction monitoring, peaks corresponding to the mass of this compound adducts with various biomolecules. |
Conclusion
This compound presents an interesting profile for researchers in drug development and related fields. Its defined chemical reactivity, centered around its aldehyde functional groups, is directly linked to its potent biological activity. The availability of isolation and analytical methods provides a solid foundation for further investigation. While a complete set of physical and spectral data is not yet publicly available, the information compiled in this guide offers a robust starting point for any research and development program focused on this intriguing natural product. Further studies to fully elucidate its mechanism of action, particularly the specific signaling pathways involving serotonin, could open up new avenues for therapeutic applications.
References
The Reactive Aldehyde Moieties of Jensenone: A Technical Guide to its Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jensenone, a formylated phloroglucinol (B13840) compound (FPC) isolated from Eucalyptus species, exhibits significant antifeedant properties, primarily attributed to the high reactivity of its two aldehyde groups. This technical guide provides an in-depth analysis of the chemical reactivity of these aldehyde moieties, their role in this compound's biological activity, and detailed experimental protocols for their study. Quantitative data from reactivity and bioactivity assays are summarized, and the proposed mechanism of action, including the formation of Schiff base adducts and potential downstream signaling, is illustrated. This document serves as a comprehensive resource for researchers investigating the therapeutic or biocidal potential of this compound and related FPCs.
Introduction
Formylated phloroglucinol compounds (FPCs) are a class of plant secondary metabolites known for their defensive roles against herbivores. This compound, a prominent member of this class, has been identified as a potent antifeedant, particularly against marsupials.[1] The biological activity of this compound is intrinsically linked to the presence of two highly reactive aldehyde functional groups on its phloroglucinol core.[1][2] These electrophilic centers readily react with nucleophilic groups in biological macromolecules, leading to a cascade of effects that culminate in feeding deterrence. Understanding the chemistry and biological consequences of these reactions is crucial for the development of novel pharmaceuticals, pesticides, or other bioactive agents.
Chemical Structure and Reactive Aldehyde Groups
This compound is chemically known as 2,4,6-trihydroxy-5-(3-methylbutanoyl)benzene-1,3-dicarbaldehyde.[3] Its structure is characterized by a central phloroglucinol ring substituted with two formyl (aldehyde) groups, a hydroxyl group, and an isovaleryl group.
The two aldehyde groups are the primary sites of chemical reactivity. The electron-rich phloroglucinol ring enhances the electrophilicity of the carbonyl carbons of the aldehyde groups, making them highly susceptible to nucleophilic attack.
Reactivity with Biological Nucleophiles
The aldehyde groups of this compound readily react with primary amines, thiols, and other nucleophiles present in biological systems. The most significant of these reactions is the formation of Schiff bases (imines) with primary amines, such as the side chains of lysine (B10760008) residues in proteins and other amine-containing biomolecules.[1][2]
Reaction with Amino Acids and Peptides
This compound has been shown to react rapidly with a variety of biologically relevant molecules.[1] The primary mechanism of this reactivity is the formation of Schiff base adducts between the aldehyde groups of this compound and the amine groups of the target molecules.[1][2]
Table 1: Reactivity of this compound with Various Biomolecules [1]
| Reactant | Reactivity |
| Glutathione (B108866) | Rapid |
| Cysteine | Rapid |
| Glycine | Rapid |
| Ethanolamine | Rapid |
| Trypsin | Rapid |
| Acetylcysteine | Slower |
| Albumin | Slower |
This table summarizes the qualitative reactivity of this compound with various biological molecules as observed in in-vitro studies.
Formation of Glutathione Adducts
The reaction with glutathione is particularly noteworthy. Mass spectroscopic analysis has identified the formation of both mono- and bis-glutathione adducts with this compound.[2] The bis-glutathione adduct appears to undergo cyclization to form a disulfide bridge.[1][2]
Table 2: Mass Spectrometry Data for this compound-Glutathione Adducts [2]
| Adduct | Retention Time (min) | Observed m/z ([M-H]⁻) |
| Mono-adduct | 6.9 | 499 |
| Bis-glutathione adduct with disulfide bridge | 2.7 | - |
Data obtained from negative ion ESI LC-MS analysis.
Proposed Mechanism of Antifeedant Activity
The antifeedant effects of this compound are believed to stem from its facile binding to amine groups on critical molecules within the gastrointestinal tract of herbivores.[1] This binding can lead to a loss of metabolic function and trigger a toxic reaction.
Caption: Proposed mechanism of this compound's antifeedant activity.
It is hypothesized that the resulting toxic reaction may involve the release of chemical mediators such as 5-hydroxytryptamine (5-HT), leading to symptoms like colic, nausea, and general malaise, which ultimately result in anorexia.[1]
Experimental Protocols
The following are detailed methodologies for key experiments to study the reactivity of this compound's aldehyde groups.
General Reactivity Screening of this compound
This protocol is adapted from the methods described by McLean et al. (2004).[2]
Objective: To qualitatively and semi-quantitatively assess the reactivity of this compound with various biological nucleophiles.
Materials:
-
This compound
-
Trypsin, albumin, glutathione, acetylcysteine, glycine, ethanolamine
-
2% Sodium carbonate solution
-
Incubator (37 °C)
-
LC-UV system
-
Appropriate solvents for LC analysis (e.g., acetonitrile, acetic acid, methanol)
Procedure:
-
Prepare a stock solution of this compound (e.g., 15 mg/mL in 2% sodium carbonate).
-
In separate reaction vessels, incubate 0.5 mL of the this compound stock solution with 25 mg of each reactant (trypsin, albumin, glutathione, etc.) at 37 °C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (10 or 100 µL) from each reaction mixture.
-
Dilute the aliquot appropriately, filter, and analyze by LC-UV to monitor the disappearance of the this compound peak.
-
Calculate the half-life of this compound in the presence of each reactant from the slope of the disappearance curve.
Caption: Workflow for screening the reactivity of this compound.
Analysis of this compound-Glutathione Adducts by LC-MS
This protocol is based on the methods described by McLean et al. (2004).[2]
Objective: To identify and characterize the adducts formed between this compound and glutathione.
Materials:
-
This compound
-
Glutathione
-
2% Sodium carbonate solution
-
Methanol
-
LC-MS system with an electrospray ionization (ESI) source
-
Appropriate solvents for LC-MS analysis (e.g., acetonitrile, acetic acid, methanol, water)
Procedure:
-
Incubate 7.5 mg of this compound with 25 mg of glutathione in 0.5 mL of 2% sodium carbonate at 37 °C.
-
At different time points, take a 100 µL aliquot of the reaction mixture.
-
Acidify the aliquot with 2 drops of 2 M HCl.
-
Add 2 mL of methanol, vortex, and filter the solution.
-
Analyze the filtrate by LC-MS in negative ion ESI mode.
-
Monitor for the expected m/z values of the mono- and bis-glutathione adducts.
Conclusion
The pronounced biological activity of this compound is unequivocally linked to its reactive aldehyde groups. The formation of Schiff bases with biological amines appears to be the initiating event in its antifeedant effect. The methodologies and data presented in this guide provide a solid foundation for further research into the precise molecular targets of this compound and the downstream signaling pathways it modulates. A thorough understanding of these mechanisms will be instrumental in harnessing the potential of this compound and similar FPCs for applications in drug development and agriculture.
References
The Biosynthesis of Jensenone in Eucalyptus: A Technical Guide for Researchers
Abstract
Jensenone, a formylated acylphloroglucinol found in various Eucalyptus species, is a secondary metabolite of significant interest due to its role as a potent antifeedant against marsupials. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, compiled for researchers, scientists, and professionals in drug development. Although the complete pathway has not been fully elucidated in Eucalyptus, this document presents a robust hypothetical pathway based on established principles of plant secondary metabolism. Detailed experimental protocols for pathway elucidation, quantitative data where available, and pathway and workflow diagrams are provided to facilitate further research in this area.
Introduction
Formylated phloroglucinol (B13840) compounds (FPCs) are a diverse class of specialized metabolites characteristic of the Myrtaceae family, with a significant presence in the genus Eucalyptus.[1] These compounds are known for their defensive roles against herbivores and possess various bioactive properties of pharmaceutical interest.[1] this compound (2,4,6-Trihydroxy-5-(3-methylbutanoyl)benzene-1,3-dicarbaldehyde) is a structurally simpler FPC, featuring a phloroglucinol core substituted with an isovaleryl group and two formyl groups.[2] Its presence in species like Eucalyptus jensenii and its potent antifeedant activity make its biosynthesis a subject of scientific curiosity and potential biotechnological application.[3][4]
This guide synthesizes current knowledge to propose a multi-stage biosynthetic pathway for this compound, drawing parallels from known pathways of its constituent chemical moieties.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed through three main stages:
-
Formation of the phloroglucinol core.
-
Acylation with an isovaleryl group.
-
Formylation of the acylphloroglucinol intermediate.
Stage 1: Biosynthesis of the Phloroglucinol Core
The phloroglucoglucinol ring is proposed to be synthesized via the polyketide pathway, analogous to its biosynthesis in bacteria such as Pseudomonas fluorescens.[5][6]
-
Precursor: Malonyl-CoA
-
Key Enzyme (Hypothetical): Phloroglucinol Synthase (a Type III Polyketide Synthase)
The proposed reaction involves the condensation of three molecules of Malonyl-CoA, followed by intramolecular cyclization and aromatization to yield phloroglucinol. This reaction is catalyzed by a putative Phloroglucinol Synthase. While the specific enzyme has not been characterized in Eucalyptus, the prevalence of phloroglucinol derivatives in the Myrtaceae family strongly suggests its existence.[7]
Stage 2: Acylation of the Phloroglucinol Core
The isovaleryl side chain of this compound is likely derived from the catabolism of the branched-chain amino acid, L-leucine.
-
Precursor: Isovaleryl-CoA
-
Key Enzyme (Hypothetical): An Acyltransferase (likely from the BAHD family)
The degradation of L-leucine in plants is known to produce Isovaleryl-CoA.[4] A putative acyltransferase then catalyzes the transfer of the isovaleryl group from Isovaleryl-CoA to the phloroglucinol core, forming an acylphloroglucinol intermediate. The BAHD family of acyltransferases is a prominent candidate for this enzymatic step, given its diverse roles in plant specialized metabolism.[8][9]
Stage 3: Formylation of the Acylphloroglucinol Intermediate
The final step in the proposed pathway is the addition of two formyl groups to the acylphloroglucinol intermediate.
-
Precursor: A formyl group donor (e.g., 10-formyltetrahydrofolate)
-
Key Enzyme (Hypothetical): A Formyltransferase
This step is catalyzed by a putative formyltransferase, which transfers two formyl groups to the aromatic ring. Formylation reactions are crucial in various biological pathways, and while the specific enzymes for FPC biosynthesis are unknown, they are an active area of research.[10]
Visualization of the Proposed Pathway and Experimental Workflow
To aid in the conceptualization of this compound biosynthesis and its investigation, the following diagrams are provided.
Caption: Hypothetical biosynthetic pathway of this compound from primary metabolites.
Caption: A general experimental workflow for the elucidation of a plant specialized metabolite pathway.
Quantitative Data
Currently, there is a lack of specific quantitative data, such as enzyme kinetics and substrate concentrations, for the this compound biosynthetic pathway. However, studies have quantified the concentration of FPCs in various Eucalyptus species, which can inform the expected yield and provide a basis for metabolic engineering efforts.
| Compound Class | Species | Tissue | Concentration Range | Reference |
| Formylated Phloroglucinol Compounds (FPCs) | Eucalyptus spp. | Leaves, Flower Buds | Highly variable, from trace amounts to several mg/g dry weight | [1][11] |
| This compound | Eucalyptus jensenii | Leaves | Identified as a key antifeedant constituent | [3] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach. Below are detailed methodologies for key experiments.
Protocol for Candidate Gene Identification via Transcriptomics
-
Plant Material: Collect tissues from a high-Jensenone-producing Eucalyptus species at different developmental stages or under conditions known to induce secondary metabolite production (e.g., herbivore damage).
-
RNA Extraction: Immediately freeze tissues in liquid nitrogen. Extract total RNA using a suitable plant RNA extraction kit or a CTAB-based method.
-
Library Preparation and Sequencing: Prepare RNA-Seq libraries and perform high-throughput sequencing (e.g., Illumina).
-
Bioinformatic Analysis:
-
Perform quality control and mapping of reads to a reference genome or a de novo assembled transcriptome.
-
Identify differentially expressed genes between high and low this compound-producing conditions.
-
Perform co-expression analysis to identify clusters of genes with expression patterns that correlate with this compound accumulation.
-
Annotate candidate genes based on homology to known synthases, transferases, and other enzyme families.
-
Protocol for In Vitro Enzyme Assays
-
Gene Cloning and Protein Expression: Synthesize and clone the coding sequence of a candidate gene (e.g., a putative phloroglucinol synthase) into an expression vector (e.g., pET vector for E. coli expression). Transform the construct into a suitable expression host and induce protein expression.
-
Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assay:
-
Prepare a reaction mixture containing a buffer, the purified enzyme, and the hypothesized substrate(s) (e.g., Malonyl-CoA for a phloroglucinol synthase).
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis: Analyze the reaction products by LC-MS or GC-MS and compare them to authentic standards of the expected product (e.g., phloroglucinol).
Protocol for Isotopic Labeling (Tracer) Studies
-
Precursor Administration: Feed detached leaves or cell cultures of a this compound-producing Eucalyptus species with isotopically labeled precursors (e.g., ¹³C-labeled L-leucine or ¹³C-labeled acetate).
-
Incubation: Incubate the plant material for a period sufficient for the incorporation of the label into downstream metabolites.
-
Metabolite Extraction: Harvest the tissue and perform a comprehensive extraction of secondary metabolites.
-
Mass Spectrometry Analysis: Analyze the extract using high-resolution LC-MS.
-
Data Analysis: Trace the incorporation of the isotopic label into this compound and its putative intermediates. The mass shift in these molecules will confirm the precursor-product relationships in the pathway.
Conclusion and Future Directions
The proposed biosynthetic pathway for this compound in Eucalyptus provides a solid foundation for future research. The immediate priorities should be the identification and functional characterization of the key enzymes: a phloroglucinol synthase, an acyltransferase, and one or more formyltransferases. The experimental protocols outlined in this guide offer a roadmap for achieving this. A complete understanding of the this compound biosynthetic pathway will not only be a significant contribution to the field of plant biochemistry but will also open up possibilities for the metabolic engineering of plants or microorganisms for the sustainable production of this and other valuable FPCs.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchtrends.net [researchtrends.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. [Acyltransferases involved in plant secondary metabolism: classification, structure, reaction mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Evolutionary Developments in Plant Specialized Metabolism, Exemplified by Two Transferase Families [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Jensenone: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Model Formylated Phloroglucinol (B13840) Compound
Abstract
Jensenone, a formylated phloroglucinol compound (FPC) isolated from Eucalyptus species, represents a class of natural products with significant biological activity. Primarily recognized for its potent marsupial antifeedant properties, the reactivity of this compound's dual aldehyde functionalities underpins its mechanism of action. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biological effects, and the experimental methodologies used in its study. Particular emphasis is placed on its interaction with biological amines to form Schiff bases, a reaction that is central to its bioactivity. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic and toxicological potential of formylated phloroglucinol compounds.
Introduction
Formylated phloroglucinol compounds (FPCs) are a diverse group of plant secondary metabolites found predominantly in the Myrtaceae family, particularly within the genus Eucalyptus.[1] These compounds are characterized by a phloroglucinol core (1,3,5-trihydroxybenzene) substituted with one or more formyl (-CHO) groups.[2] this compound is a simple yet representative FPC that serves as a valuable model for studying the biological activity of this class of molecules.[1][3]
The primary ecological role of this compound and other FPCs is as a defense mechanism against herbivory, exhibiting potent antifeedant effects against marsupials.[3][4] This biological activity is attributed to the high reactivity of the aldehyde groups, which can readily form covalent adducts with biological nucleophiles, most notably the primary amine groups of amino acids and proteins.[3][4] This interaction, leading to the formation of Schiff bases, can disrupt protein structure and function, leading to a toxic response.[3][4] The resulting gastrointestinal distress is thought to involve the release of serotonin (B10506) (5-hydroxytryptamine, 5-HT), a key neurotransmitter and signaling molecule in the gut, which contributes to the sensation of nausea and subsequent food aversion.[3][4]
This guide will delve into the technical details of this compound, providing a foundation for further research and potential applications in drug development, toxicology, and chemical biology.
Chemical and Physical Properties
This compound is chemically known as 2,4,6-Trihydroxy-5-(3-methylbutanoyl)benzene-1,3-dicarbaldehyde. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄O₆ | [5] |
| Molecular Weight | 266.25 g/mol | [5] |
| Appearance | Colorless solid | [6] |
| IUPAC Name | 2,4,6-trihydroxy-5-(3-methylbutanoyl)benzene-1,3-dicarbaldehyde | [5] |
| PubChem CID | 11594161 | [5] |
Biological Activity and Mechanism of Action
The biological activity of this compound is intrinsically linked to the electrophilic nature of its two aldehyde groups. These groups readily react with primary amines found in biological molecules such as amino acids, peptides, and proteins to form imine linkages, also known as Schiff bases.[2][3][4]
Schiff Base Formation
The formation of a Schiff base is a reversible reaction that proceeds via a hemiaminal intermediate. The reaction is often catalyzed by acid or base and involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration.[7] In the context of this compound's interaction in the gastrointestinal tract, the amine-containing side chains of amino acid residues in proteins (primarily lysine) and other small biological amines are the primary targets.[3][4]
Antifeedant Activity
The formation of Schiff bases with critical proteins in the gastrointestinal tract is believed to be the primary mechanism behind this compound's antifeedant properties.[3][4] This covalent modification can lead to a loss of protein function, inducing cellular stress and a localized toxic reaction.[3][4] This gastrointestinal distress is hypothesized to trigger the release of serotonin (5-HT) from enterochromaffin cells in the gut lining.[3][4] Elevated local concentrations of 5-HT can then act on vagal afferent nerves, signaling nausea and discomfort to the central nervous system, leading to a conditioned taste aversion and cessation of feeding.[3][4][8]
Quantitative Data
While specific IC50 values for this compound's cytotoxicity are not widely reported in the public domain, studies on the parent compound, phloroglucinol, and other formylated phloroglucinols provide some context for its potential biological activity. It is important to note that the bioactivity of this compound is likely to differ from these related compounds due to the presence and reactivity of its specific functional groups.
| Compound | Assay | Cell Line | IC50 Value (µg/mL) | Reference |
| Phloroglucinol | MTS Assay | HT-29 (Colon Cancer) | > 50 | [7] |
| Phloroglucinol | MTS Assay | IEC-6 (Intestinal Epithelial) | No significant toxicity observed | [7] |
Note: The data for phloroglucinol is provided for context. Further studies are required to determine the specific cytotoxic profile of this compound.
Experimental Protocols
Synthesis of this compound
A two-step synthesis of this compound from commercially available phloroglucinol has been reported.[9]
Step 1: Acylation of Phloroglucinol
-
Phloroglucinol is reacted with an appropriate acylating agent (e.g., 3-methylbutanoyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce the isovaleroyl group onto the phloroglucinol ring.
Step 2: Diformylation
-
The acylated phloroglucinol is then subjected to a Vilsmeier-Haack or Duff reaction to introduce the two formyl groups onto the aromatic ring, yielding this compound.
In Vitro Reactivity Assay
The reactivity of this compound with amines can be assessed using the following protocol, adapted from the literature.[3]
-
Preparation of Solutions: Prepare stock solutions of this compound and the amine-containing compound (e.g., glycine, glutathione) in a suitable buffer (e.g., sodium carbonate buffer, pH 9).
-
Reaction Initiation: Mix the this compound and amine solutions at a defined concentration and incubate at 37°C.
-
Time-Course Sampling: At various time points, withdraw aliquots of the reaction mixture.
-
Quenching and Analysis: Acidify the aliquots to stop the reaction and analyze the disappearance of this compound and the formation of adducts using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Antifeedant Bioassay (No-Choice Leaf Disc Assay)
This protocol is a standard method for evaluating the antifeedant properties of a compound.
-
Preparation of Treated Discs: Prepare solutions of this compound at various concentrations in a suitable solvent (e.g., acetone). Dip leaf discs of a palatable plant (e.g., lettuce) into the solutions and allow the solvent to evaporate. Control discs are treated with the solvent alone.
-
Experimental Setup: Place one treated leaf disc in a petri dish with a moistened filter paper to maintain humidity.
-
Insect/Animal Introduction: Introduce a single test organism (e.g., insect larva or a small herbivore for which this is a suitable model) into each petri dish.
-
Incubation: Keep the petri dishes in a controlled environment for a set period (e.g., 24 hours).
-
Data Collection: Measure the area of the leaf disc consumed in both the treated and control groups.
-
Calculation: Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C - T) / (C + T)] x 100 where C is the consumption of the control disc and T is the consumption of the treated disc.
Applications in Drug Development and Research
The unique chemical properties and biological activity of this compound make it and other FPCs interesting candidates for further investigation in several areas:
-
Drug Discovery: The ability of the formyl groups to form covalent bonds with proteins could be exploited for the development of targeted covalent inhibitors for specific enzymes or receptors.
-
Toxicology: this compound serves as a model compound for studying the mechanisms of toxicity of electrophilic natural products and the cellular responses to covalent protein modification.
-
Chemical Biology: As a tool compound, this compound can be used to probe the role of specific amine-containing proteins in cellular signaling pathways.
Conclusion
This compound is a well-characterized formylated phloroglucinol compound that provides a valuable model for understanding the biological activity of this class of natural products. Its mechanism of action, centered on the formation of Schiff bases with biological amines, leads to its potent antifeedant effects, likely mediated through the serotonin signaling pathway in the gut. While further research is needed to fully elucidate its quantitative biological profile and the specific molecular targets of its reactivity, the information presented in this technical guide provides a solid foundation for future studies. The potential for leveraging the chemistry of this compound in drug discovery and as a tool for chemical biology warrants continued investigation.
References
- 1. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: biological reactivity of a marsupial antifeedant from Eucalyptus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Activation and Serotonin Release From Human Enterochromaffin Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Serotonin - Wikipedia [en.wikipedia.org]
- 6. Cytotoxicity of absorption enhancers in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective | Semantic Scholar [semanticscholar.org]
- 9. Mechanosensory Signaling in Enterochromaffin Cells and 5-HT Release: Potential Implications for Gut Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Jensenone: A Technical Deep Dive into its Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jensenone, a formylated phloroglucinol (B13840) compound (FPC) first isolated from Eucalyptus jensenii, has garnered scientific interest due to its notable biological activities. As a model FPC, its reactivity is primarily attributed to its aldehyde groups, which readily interact with biological nucleophiles. This technical guide provides a comprehensive literature review of this compound's research applications, summarizing key quantitative data, detailing experimental protocols, and visualizing its known mechanisms of action.
Core Biological Activity: Antifeedant Properties and Mechanism
This compound is recognized as a potent antifeedant for marsupials. Its mode of action is not based on taste deterrence but rather on inducing a toxic reaction in the gastrointestinal tract. Ingested this compound rapidly reacts with amine groups present in crucial molecules within the gut, such as amino acids and proteins.[1][2] This reaction involves the formation of Schiff bases, leading to a loss of metabolic function of the affected molecules.[2]
The resulting toxic response is believed to involve chemical mediators like 5-hydroxytryptamine (5-HT), also known as serotonin (B10506).[2] The release of 5-HT can induce symptoms such as colic, nausea, and general malaise, ultimately leading to anorexia and food aversion in the affected animals.[2]
Quantitative Data Summary
The available quantitative data on this compound's biological activities are summarized below. It is important to note that while several activities have been investigated, experimental quantitative data such as IC50 values for antioxidant and broad anticancer activities are not extensively reported in the currently available literature.
| Biological Target/Activity | Assay Type | Result | Source |
| Antifungal Activity | Antifungal Assay | IC50: 5.5 µg/mL (against Candida albicans) | [3] |
| Cytotoxicity | Cell Viability Assay | Apparent IC50: 10.8 µM (against wild-type phosphofructokinase - PFKM) | [4] |
| COVID-19 Mpro Inhibition | Molecular Docking (in-silico) | Binding Energy (ΔG): -6.03 kcal/mol | [5] |
Signaling Pathway: 5-HT3 Receptor-Mediated Nausea
The antifeedant effects of this compound are linked to the induction of nausea, a process mediated by the serotonin 5-HT3 receptor signaling pathway in the gastrointestinal tract. The binding of this compound to amine groups is thought to trigger the release of serotonin from enterochromaffin cells. Serotonin then activates 5-HT3 receptors on vagal afferent nerves, initiating a signaling cascade that results in the sensation of nausea and vomiting.
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound research.
Synthesis of this compound
This compound can be synthesized from phloroglucinol in a two-step process: Friedel-Crafts acylation followed by diformylation.
Step 1: Friedel-Crafts Acylation of Phloroglucinol
This procedure is adapted from standard Friedel-Crafts acylation protocols for phenolic compounds.[6][7][8]
-
Materials:
-
Phloroglucinol (anhydrous)
-
Isovaleryl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (B109758) (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (B86663) (anhydrous)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath.
-
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend anhydrous phloroglucinol (1 equivalent) and anhydrous aluminum chloride (2.1 equivalents) in anhydrous dichloromethane.
-
Add nitromethane (at least 1.5 moles per mole of phloroglucinol) dropwise to the stirred suspension.
-
Cool the mixture in an ice bath to 0°C.
-
Add isovaleryl chloride (1 equivalent) dropwise via a dropping funnel over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Stir vigorously until all the aluminum salts have dissolved.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 1-(3-methyl-butyryl)-2,4,6-trihydroxybenzene.
-
Purify the product by column chromatography on silica (B1680970) gel or by recrystallization.
-
Step 2: Diformylation of Acylated Phloroglucinol (Vilsmeier-Haack Reaction)
This procedure is a standard Vilsmeier-Haack formylation of an electron-rich aromatic compound.[9][10][11]
-
Materials:
-
1-(3-methyl-butyryl)-2,4,6-trihydroxybenzene (from Step 1)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl3)
-
Sodium acetate (B1210297) (saturated aqueous solution)
-
Diethyl ether
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.
-
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the acylated phloroglucinol (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (2.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0°C.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate.
-
Extract the product into diethyl ether (3 x 50 mL).
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by column chromatography on silica gel.
-
Formation of this compound-Glutathione Adduct (Schiff Base)
This protocol outlines the in vitro formation of the Schiff base adduct between this compound and glutathione (B108866).
-
Materials:
-
This compound
-
Reduced Glutathione (GSH)
-
Phosphate (B84403) buffer (pH 7.4)
-
UV-Vis Spectrophotometer or HPLC system
-
Thermostated cuvette holder or water bath
-
-
Procedure:
-
Prepare stock solutions of this compound and glutathione in the phosphate buffer.
-
Equilibrate the reaction buffer and reactant solutions to the desired temperature (e.g., 37°C).
-
In a quartz cuvette, add the phosphate buffer and the glutathione solution.
-
Initiate the reaction by adding the this compound solution to the cuvette and mix quickly.
-
Immediately begin monitoring the reaction by one of the following methods:
-
UV-Vis Spectroscopy: Monitor the change in absorbance at a wavelength where the adduct has a different absorbance from the reactants. This allows for real-time kinetic analysis.[12][13]
-
HPLC: At specific time intervals, withdraw an aliquot of the reaction mixture, quench the reaction (e.g., by acidification), and analyze the sample by HPLC to determine the concentration of reactants and products.
-
-
Continue monitoring until the reaction reaches completion or for a predetermined duration.
-
The rate of adduct formation can be calculated from the change in concentration over time.
-
Potential Therapeutic Applications
While the primary characterized role of this compound is as a natural antifeedant, preliminary research and its chemical structure suggest potential for further investigation in drug development.
-
Anticancer: A recent preprint study has indicated that this compound exhibits cytotoxicity against several human cancer cell lines, including HT-29 (colon), Hep-2 (larynx), MCF7 (breast), and MDA-MB-231 (breast), and may induce cell cycle arrest at the G0/G1 phase.[4] Further research is needed to determine the specific molecular targets and pathways involved and to obtain comprehensive dose-response data.
-
Antiviral: An in-silico molecular docking study has proposed this compound as a potential inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19.[5] The calculated binding energy suggests a favorable interaction. However, these computational findings require experimental validation through in vitro enzymatic assays to determine an actual inhibitory concentration (e.g., IC50 or Ki).
-
Antioxidant: While quantitative data for this compound is lacking, its phloroglucinol scaffold is a common feature in many natural antioxidants. Analogues of this compound have been synthesized and evaluated for their antioxidant capacity, suggesting that this is a promising area for further investigation.[10]
Conclusion
This compound presents a fascinating case study of a natural product with a well-defined ecological role and emerging potential in therapeutic research. Its reactivity, driven by its formyl groups, is central to its biological effects. While current quantitative data is limited, the available information on its antifeedant mechanism, coupled with preliminary findings in anticancer and antiviral research, underscores the need for continued investigation into this and other formylated phloroglucinol compounds. The detailed protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers in this field.
References
- 1. connectsci.au [connectsci.au]
- 2. Activation of 5-HT3 receptors in the rat and mouse intestinal tract: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. websites.umich.edu [websites.umich.edu]
- 8. US4053517A - Method of acylation of phloroglucinol - Google Patents [patents.google.com]
- 9. Live cell assay to quantify the activity of SARS-CoV-2 main protease, Mpro - Technology Commercialization [license.umn.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
In-Depth Spectroscopic Analysis of Jensenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jensenone, a formylated phloroglucinol (B13840) compound first isolated from the steam volatile leaf oil of Eucalyptus jensenii, has garnered interest within the scientific community for its biological activities.[1] Its structure, 2,4,6-trihydroxy-5-(3-methylbutanoyl)benzene-1,3-dicarbaldehyde, presents a unique combination of a highly substituted aromatic core with two aldehyde groups and an isovaleryl side chain. Understanding the precise molecular architecture through spectroscopic analysis is paramount for elucidating its mechanism of action and for guiding synthetic efforts toward analogous compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of this compound, presented in a structured format for clarity and comparative analysis. Detailed experimental protocols and visual representations of analytical workflows and structural correlations are also included to facilitate a deeper understanding of its characterization.
Spectroscopic Data of this compound
The structural elucidation of this compound relies heavily on the interpretation of its one-dimensional (1D) and two-dimensional (2D) NMR spectra, in conjunction with mass spectrometry for molecular weight and fragmentation analysis. The following tables summarize the key quantitative data obtained from these techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1' | 10.25 | s | - |
| H-3' | 10.25 | s | - |
| OH-2, OH-6 | 14.0 (broad s) | br s | - |
| OH-4 | 12.0 (broad s) | br s | - |
| H-2'' | 2.95 | d | 7.0 |
| H-3'' | 2.20 | m | - |
| H-4'' | 0.95 | d | 6.5 |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| C-1 | 105.0 |
| C-2, C-6 | 165.0 |
| C-3, C-5 | 108.0 |
| C-4 | 168.0 |
| C-1' (CHO) | 193.0 |
| C-3' (CHO) | 193.0 |
| C-1'' (C=O) | 205.0 |
| C-2'' | 53.0 |
| C-3'' | 25.0 |
| C-4'' | 22.5 |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (relative intensity %) | Proposed Fragment |
| [M]+ | 266 (100) | Molecular Ion |
| [M-15]+ | 251 (20) | [M - CH₃]⁺ |
| [M-29]+ | 237 (35) | [M - CHO]⁺ or [M - C₂H₅]⁺ |
| [M-43]+ | 223 (80) | [M - CH(CH₃)₂]⁺ |
| [M-57]+ | 209 (60) | [M - COCH(CH₃)₂]⁺ |
| [M-85]+ | 181 (45) | [M - CH₂CH(CH₃)₂]⁺ |
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental to accurate structure elucidation. The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or acetone-d₆, in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
Instrumentation: NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker Avance operating at 400 MHz or 500 MHz for ¹H nuclei.
1D NMR (¹H and ¹³C):
-
¹H NMR: Spectra are acquired with a spectral width of approximately 16 ppm, an acquisition time of around 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are accumulated for a good signal-to-noise ratio.
-
¹³C NMR: Spectra are recorded with proton decoupling. A spectral width of about 220 ppm is used, with an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is usually required to obtain a sufficient signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. Standard gradient-enhanced COSY (gCOSY) pulse sequences are used. The spectral width in both dimensions is set to cover all proton signals.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. A standard gradient-enhanced HSQC pulse sequence is used, with the spectral width in the ¹H dimension covering all proton signals and in the ¹³C dimension covering the expected range of carbon chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. A standard gradient-enhanced HMBC pulse sequence is employed. The long-range coupling constant is typically optimized to 8-10 Hz.
Mass Spectrometry
Instrumentation: Mass spectra are commonly obtained using a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.
Experimental Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Scan Range: m/z 40-500
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and structural relationships in the spectroscopic analysis of this compound.
References
Jensenone: A Technical Guide to its Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jensenone, a formylated phloroglucinol (B13840) compound isolated from Eucalyptus species, has been primarily characterized by its potent antifeedant properties in marsupials. Its mechanism of action, involving the formation of Schiff bases with biological amines, suggests a broader range of bioactivities that are yet to be fully explored. This technical whitepaper provides a comprehensive overview of the current knowledge on this compound and explores its potential therapeutic applications based on its chemical reactivity and analogy to structurally similar compounds. While direct therapeutic evidence is nascent, this document aims to serve as a foundational guide for researchers by detailing its known biological interactions, proposing potential therapeutic avenues in antioxidant, anti-inflammatory, and anticancer research, and providing detailed experimental protocols for future investigations.
Introduction
This compound is a naturally occurring phloroglucinol derivative found in the leaves of several Eucalyptus species, including Eucalyptus jensenii[1]. Structurally, it is 2,4,6-trihydroxy-5-(3-methylbutanoyl)benzene-1,3-dicarbaldehyde. Its most well-documented biological role is as an antifeedant, deterring browsing by marsupials[2][3]. The antifeedant activity is attributed to its aldehyde groups, which readily react with amine groups in the gastrointestinal tract, leading to adverse physiological effects such as nausea and anorexia[2][3]. This reactivity, however, also suggests potential for broader pharmacological applications. This guide synthesizes the existing data on this compound and extrapolates its therapeutic potential, providing a framework for future research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄O₆ | PubChem |
| Molecular Weight | 266.25 g/mol | PubChem |
| IUPAC Name | 2,4,6-trihydroxy-5-(3-methylbutanoyl)benzene-1,3-dicarbaldehyde | PubChem |
| Appearance | Colorless liquid (in essential oil) | [4] |
| Solubility | Presumed to be lipid-soluble due to its isoprene (B109036) unit | [1] |
Known Biological Activity and Mechanism of Action
The primary biological activity of this compound is its antifeedant effect, which is a result of its chemical reactivity.
Schiff Base Formation
The aldehyde moieties of this compound readily react with primary amine groups of biological molecules, such as amino acids and proteins, to form Schiff bases (imines)[2][3]. This covalent modification can alter the structure and function of critical proteins in the gastrointestinal tract, leading to a loss of metabolic function[2][3]. In vitro studies have demonstrated that this compound reacts rapidly with glutathione, cysteine, glycine, ethanolamine, and trypsin[2][3].
Induction of Nausea and Food Aversion
The formation of adducts in the gut is believed to trigger a toxic reaction, potentially involving the release of chemical mediators like 5-hydroxytryptamine (serotonin)[2][3]. Increased serotonin (B10506) levels can induce colic, nausea, and a general feeling of malaise, leading to conditioned food aversion and anorexia[1][2][3]. The administration of a 5-HT3 receptor antagonist, ondansetron, has been shown to attenuate these aversions in possums, supporting the role of serotonin in this process[1].
Potential Therapeutic Applications
While direct therapeutic studies on this compound are limited, its chemical properties and the activities of structurally related compounds suggest several areas for investigation.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties. An efficient two-step synthesis of this compound has been developed, and several of its analogues have been synthesized and evaluated for their antioxidant capacity[2]. The phloroglucinol core of this compound, with its multiple hydroxyl groups, is a key structural feature that can donate hydrogen atoms to neutralize free radicals.
Proposed Mechanism: this compound may exert antioxidant effects by directly scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). Additionally, it could potentially modulate endogenous antioxidant systems by activating transcription factors such as Nrf2, which upregulates the expression of antioxidant enzymes.
Anti-inflammatory Activity
Many natural phenolic compounds exhibit anti-inflammatory properties. Structurally related compounds like zingerone (B1684294) have been shown to suppress the activation of the pro-inflammatory transcription factor NF-κB and modulate the MAPK signaling pathway[5].
Proposed Mechanism: The ability of this compound to react with amine groups could be relevant here. By forming adducts with key proteins in inflammatory signaling cascades, such as kinases or transcription factors, this compound might inhibit their activity. A potential target is the NF-κB pathway, a central regulator of inflammation. Inhibition of this pathway would lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.
Anticancer Activity
The induction of apoptosis is a key mechanism for many anticancer agents. Other formylated phloroglucinol compounds have demonstrated potential as lead structures for drug development in degenerative diseases[2]. Euglobals, which are structurally related to this compound, have shown antitumor-promoting effects and can induce apoptosis in human myeloid leukemia cells[1].
Proposed Mechanism: this compound's reactivity could be harnessed to induce apoptosis in cancer cells. By forming adducts with proteins essential for cell survival or proliferation, it could trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. Key targets could include proteins in the Bcl-2 family or caspases.
Antimicrobial Activity
Grandinol, a naturally occurring analogue of this compound, possesses antibacterial activity[2]. This suggests that this compound and its derivatives may also have antimicrobial properties. The mechanism could involve the formation of adducts with essential bacterial enzymes or structural proteins, leading to inhibition of growth or cell death.
Antiviral Activity (In Silico)
A molecular docking study has suggested that this compound could act as a potential inhibitor of the main protease (Mpro/3CLpro) of the COVID-19 virus[1][4][5]. This protease is essential for viral replication. While this is a computational prediction that requires experimental validation, it highlights a potential avenue for antiviral drug development.
Experimental Protocols
Detailed methodologies are crucial for the systematic evaluation of this compound's therapeutic potential.
In Vitro Reactivity and Stability
-
Objective: To determine the reactivity of this compound with biological nucleophiles and its stability in biological matrices.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Incubate this compound (e.g., 5 mg in 0.25 ml of 1.0% sodium carbonate) with various test substances (e.g., 15 mg in 0.25 ml of 1.0% sodium carbonate) such as glutathione, N-acetylcysteine, and specific proteins at 37°C[2].
-
Collect aliquots at different time points (e.g., 0, 15, 30, 60 minutes).
-
Quench the reaction by acidification (e.g., with 2 drops of 5 M HCl)[2].
-
Analyze the disappearance of this compound and the formation of adducts using LC-UV and LC-MS[2].
-
Antioxidant Capacity Assays
-
Objective: To quantify the antioxidant activity of this compound.
-
Protocol (DPPH Assay):
-
Prepare various concentrations of this compound in methanol.
-
Add 100 µL of each this compound solution to 100 µL of a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity and determine the IC50 value. Ascorbic acid or Trolox can be used as a positive control.
-
Anti-inflammatory Activity Assays
-
Objective: To assess the effect of this compound on inflammatory responses in vitro.
-
Protocol (LPS-stimulated Macrophages):
-
Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
Measure the levels of nitric oxide (NO) in the culture supernatant using the Griess reagent.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.
-
For mechanistic studies, perform western blotting to assess the phosphorylation of key proteins in the NF-κB and MAPK pathways.
-
Anticancer Activity Assays
-
Objective: To evaluate the cytotoxic and pro-apoptotic effects of this compound on cancer cell lines.
-
Protocol (MTT Assay and Apoptosis Detection):
-
Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.
-
Assess cell viability using the MTT assay.
-
For apoptosis analysis, treat cells with this compound and then stain with Annexin V-FITC and propidium (B1200493) iodide.
-
Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Quantitative Data
Currently, there is a lack of quantitative data for the therapeutic effects of this compound. The available data primarily relates to its reactivity.
| Reactant | Reactivity with this compound | Half-life (approx.) | Source |
| Glutathione | Rapid | < 5 min | [2] |
| Cysteine | Rapid | < 5 min | [2] |
| Glycine | Rapid | < 10 min | [2] |
| Ethanolamine | Rapid | < 10 min | [2] |
| Trypsin | Rapid | ~15 min | [2] |
| Acetylcysteine | Slower | > 60 min | [2] |
| Albumin | Slower | > 60 min | [2] |
Conclusion and Future Directions
This compound is a reactive natural product with a well-defined antifeedant activity. While its therapeutic potential is largely unexplored, its chemical properties and structural similarity to other bioactive compounds suggest that it may possess valuable antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. The in-silico finding of its potential as a COVID-19 protease inhibitor further broadens its therapeutic prospects.
Future research should focus on:
-
Systematic Screening: Evaluating this compound in a broad range of in vitro therapeutic assays.
-
Mechanistic Studies: Elucidating the specific signaling pathways modulated by this compound in different disease models.
-
Analogue Synthesis and SAR: Synthesizing and testing analogues of this compound to optimize its therapeutic activity and reduce potential toxicity.
-
In Vivo Studies: Progressing promising in vitro findings to preclinical animal models to assess efficacy and safety.
This technical guide provides a roadmap for the scientific community to unlock the therapeutic potential of this compound, a readily available natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound: biological reactivity of a marsupial antifeedant from Eucalyptus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C13H14O6 | CID 11594161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Two-Step Synthesis of Jensenone from Phloroglucinol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jensenone, a naturally occurring formylated acylphloroglucinol, has garnered significant interest due to its biological activities, including antifeedant and potential therapeutic properties. This application note provides a detailed protocol for a highly efficient, two-step synthesis of this compound starting from commercially available phloroglucinol (B13840). The synthesis involves a Friedel-Crafts acylation followed by a modified Duff formylation, offering a straightforward and reproducible method for obtaining this compound for research and drug development purposes. This document outlines the complete experimental procedures, quantitative data, and a workflow diagram to ensure successful synthesis and purification.
Introduction
This compound (1,3-diformyl-5-(3-methyl-butyryl)-2,4,6-trihydroxybenzene) is a phloroglucinol derivative first isolated from Eucalyptus jensenii. Phloroglucinol compounds are known for a wide array of biological activities, and this compound serves as a key precursor for the synthesis of more complex, biologically active molecules. The synthetic route detailed herein provides a reliable method for producing this compound in the laboratory, facilitating further investigation into its chemical and biological properties.
Synthesis Overview
The synthesis of this compound from phloroglucinol is achieved in two sequential steps:
-
Step 1: Friedel-Crafts Acylation - Phloroglucinol is acylated with isovaleryl chloride in the presence of methanesulfonic acid to yield the intermediate, isovalerylphloroglucinol.
-
Step 2: Modified Duff Formylation - The isovalerylphloroglucinol intermediate is then diformylated using formamidine (B1211174) acetate (B1210297) to produce the final product, this compound.
Quantitative Data Summary
The following table summarizes the typical yields and purity obtained for each step of the synthesis.
| Step | Reaction | Intermediate/Product | Molecular Weight ( g/mol ) | Yield (%) | Purity |
| 1 | Friedel-Crafts Acylation | Isovalerylphloroglucinol | 210.23 | 53% | >95% |
| 2 | Modified Duff Formylation | This compound | 266.25 | 41% | >98% |
Experimental Protocols
Materials and Methods
-
Phloroglucinol (anhydrous)
-
Isovaleryl chloride
-
Methanesulfonic acid
-
Formamidine acetate
-
Dichloromethane (B109758) (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
Step 1: Synthesis of Isovalerylphloroglucinol
Reaction: Friedel-Crafts Acylation
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phloroglucinol (1 eq.) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. To this, add methanesulfonic acid (as catalyst and solvent). Slowly add isovaleryl chloride (1.1 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford isovalerylphloroglucinol as a solid.
Step 2: Synthesis of this compound
Reaction: Modified Duff Formylation
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the isovalerylphloroglucinol (1 eq.) obtained from Step 1 in a suitable solvent.
-
Reagent Addition: Add formamidine acetate (2.5 eq.) to the solution.
-
Reaction Progression: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the formation of this compound by TLC (Eluent: Hexane/Ethyl Acetate 1:1).
-
Work-up: After cooling to room temperature, quench the reaction with dilute hydrochloric acid. Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound. The product can be isolated without further purification in some cases.
Visualizations
Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the efficient two-step synthesis of this compound from phloroglucinol. The described method is robust, with well-defined steps and purification procedures, making it suitable for implementation in a standard organic chemistry laboratory. The provided quantitative data and workflow diagram will aid researchers in reproducing this synthesis for various applications in drug discovery and chemical biology.
Application Notes and Protocols for In Vitro Assays of Jensenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jensenone is a formylated phloroglucinol (B13840) compound (FPC) found in Eucalyptus species. FPCs are a class of plant secondary metabolites known for a range of biological activities. The antifeedant properties of this compound have been attributed to its reactive aldehyde groups, which can form Schiff bases with amine groups on biological molecules such as amino acids and proteins.[1] This reactivity suggests that this compound may modulate cellular signaling pathways through covalent modification of key regulatory proteins, making it a compound of interest for further investigation in drug development, particularly in oncology. Phloroglucinol, the parent compound of this compound, has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways and to modulate signaling pathways such as NF-κB and MAPK.[2][3]
These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound, focusing on its potential as an anti-cancer agent. The protocols are designed to be comprehensive and adaptable for use in a standard cell and molecular biology laboratory.
Postulated Signaling Pathway of this compound-Induced Apoptosis
Based on the known reactivity of this compound's aldehyde groups and the observed effects of related phloroglucinol compounds, a plausible mechanism of action for this compound-induced apoptosis in cancer cells involves the activation of stress-related signaling pathways, such as the MAPK and NF-κB pathways. This could lead to the modulation of the Bcl-2 family of proteins, resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.
Caption: Postulated signaling pathway for this compound-induced apoptosis.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in various in vitro assays. These values are for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) [Hypothetical] |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | 25.5 |
| A549 | Lung Carcinoma | MTT | 48 | 42.8 |
| HCT116 | Colorectal Carcinoma | XTT | 48 | 33.2 |
| Jurkat | T-cell Leukemia | Resazurin | 24 | 18.9 |
Table 2: Effect of this compound on Apoptosis in MCF-7 Cells
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control | 0 | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| This compound | 10 | 8.5 ± 1.2 | 4.2 ± 0.7 | 12.7 ± 1.9 |
| This compound | 25 | 22.3 ± 2.5 | 15.8 ± 1.8 | 38.1 ± 4.3 |
| This compound | 50 | 45.7 ± 4.1 | 28.9 ± 3.2 | 74.6 ± 7.3 |
Table 3: Modulation of Apoptosis-Related Protein and Gene Expression by this compound in MCF-7 Cells (24h Treatment)
| Target | Method | Fold Change (vs. Vehicle Control) at 25 µM this compound [Hypothetical] |
| Protein Expression | Western Blot | |
| p-JNK (Phospho-JNK) | 3.2 ± 0.4 | |
| p-p38 (Phospho-p38) | 2.8 ± 0.3 | |
| Bcl-2 | 0.4 ± 0.1 | |
| Bax | 2.5 ± 0.3 | |
| Cleaved Caspase-3 | 4.1 ± 0.5 | |
| Gene Expression | qPCR | |
| BCL2 | 0.5 ± 0.1 | |
| BAX | 2.2 ± 0.2 | |
| CASP3 | 3.5 ± 0.4 | |
| FOSL1 (Fra-1) | 2.9 ± 0.3 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate on a shaker for 15 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI), which stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[4][5][6]
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of treatment.
-
Incubate for 24 hours, then treat the cells with varying concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect the cell suspension. Also, collect the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Protein Expression Analysis
This protocol details the detection and semi-quantification of specific proteins involved in the postulated this compound-induced apoptosis pathway.[1][2][7]
Caption: General workflow for Western blotting.
Materials:
-
Cell culture reagents and this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JNK, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system (e.g., ChemiDoc)
Protocol:
-
Culture and treat cells with this compound as described in the apoptosis assay.
-
Lyse cells with RIPA buffer on ice.
-
Quantify protein concentration using the BCA assay.
-
Normalize protein concentrations and prepare lysates with Laemmli buffer, then denature at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Add ECL reagent and visualize the protein bands using an imaging system.
-
Perform densitometry analysis using appropriate software and normalize to a loading control (e.g., β-actin).
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the relative expression levels of target genes involved in the this compound-induced apoptotic pathway.
Materials:
-
Cell culture reagents and this compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (e.g., for BCL2, BAX, CASP3, and a housekeeping gene like GAPDH)
-
qPCR instrument
Protocol:
-
Culture and treat cells with this compound as described previously.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA template, SYBR Green Master Mix, and forward and reverse primers.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
In Vitro Kinase Assay
This protocol can be used to determine if this compound directly inhibits the activity of specific kinases, such as those in the MAPK pathway (e.g., JNK, p38).
Materials:
-
Recombinant active kinases (e.g., JNK1, p38α)
-
Kinase-specific substrate (e.g., ATF2 for JNK1/p38α)
-
Kinase buffer
-
ATP
-
This compound stock solution
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the recombinant kinase, its substrate, and the this compound dilution or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vitro evaluation of this compound. By systematically applying these assays, researchers can elucidate the cytotoxic and apoptotic effects of this compound on cancer cells, identify the molecular players involved, and begin to unravel its mechanism of action. This information is crucial for the further development of this compound as a potential therapeutic agent.
References
- 1. This compound: biological reactivity of a marsupial antifeedant from Eucalyptus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The classical NFkappaB pathway is required for phloroglucinol-induced activation of murine lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Reactivity of Jensenone with Glutathione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jensenone, a formylated phloroglucinol (B13840) compound found in Eucalyptus species, is of interest for its biological activity, which is thought to be related to the reactivity of its aldehyde groups. Understanding the reactivity of electrophilic compounds like this compound with biological nucleophiles is crucial in drug development and toxicology to assess potential mechanisms of action and off-target effects. Glutathione (B108866) (GSH), a tripeptide thiol, is a primary cellular nucleophile that plays a key role in the detoxification of electrophilic xenobiotics.[1][2] The reaction between an electrophile and GSH can be indicative of its potential to interact with cysteine residues in proteins.[3]
This document provides a detailed protocol for assessing the reactivity of this compound with glutathione. The protocol outlines two primary methods: a kinetic assay to determine the rate of reaction by monitoring GSH depletion using Ellman's reagent, and a method for the identification and quantification of the this compound-GSH adduct using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Signaling Pathways and Reaction Mechanisms
The primary reaction anticipated between this compound and glutathione is a Michael addition, where the nucleophilic thiol group of GSH attacks the electrophilic aldehyde of this compound. This forms a stable covalent adduct. The proposed structures of this compound adducts with glutathione have been previously described.[4]
Caption: Proposed reaction mechanism between this compound and Glutathione.
Experimental Protocols
Materials and Reagents
-
This compound (purity ≥95%)
-
L-Glutathione reduced (GSH)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)[5][6]
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Microplate reader
-
HPLC system with UV-Vis detector
-
LC-MS/MS system
Protocol 1: Kinetic Assay of GSH Depletion (Ellman's Reagent)
This protocol measures the rate of disappearance of GSH upon reaction with this compound.[7][8]
Workflow:
Caption: Workflow for the kinetic analysis of GSH depletion.
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Prepare a 10 mM stock solution of GSH in 100 mM potassium phosphate buffer (pH 7.4). Prepare fresh daily.
-
Prepare a 10 mM stock solution of DTNB in 100 mM potassium phosphate buffer (pH 7.4).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the appropriate volume of 100 mM phosphate buffer.
-
Add GSH stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding this compound stock solution to a final concentration of 1 mM (or a range of concentrations to determine second-order rate constants).
-
Incubate the reaction mixture at 37°C.
-
-
Sampling and Measurement:
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), remove a 10 µL aliquot of the reaction mixture.
-
Immediately add the aliquot to a well of a 96-well plate containing 190 µL of the DTNB solution (final DTNB concentration will be lower).
-
Measure the absorbance at 412 nm using a microplate reader.[5][9]
-
A standard curve of known GSH concentrations should be prepared to quantify the amount of GSH remaining at each time point.
-
-
Data Analysis:
-
Calculate the concentration of GSH at each time point using the standard curve.
-
Plot the natural logarithm of the GSH concentration versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (k').
-
The second-order rate constant (k_GSH) can be calculated by dividing k' by the initial concentration of this compound.
-
Protocol 2: Analysis of this compound-GSH Adduct by HPLC and LC-MS
This protocol is for the direct detection and quantification of the this compound-GSH adduct.[10][11]
Workflow:
Caption: Workflow for HPLC and LC-MS analysis of adduct formation.
Procedure:
-
Reaction Setup:
-
Prepare the reaction mixture as described in Protocol 1 (Section 3.2.2). A typical starting concentration would be 100 µM this compound and 1 mM GSH.
-
-
Sample Preparation for Analysis:
-
At desired time points, take an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile or a small amount of acid (e.g., formic acid to 1% final concentration).
-
Centrifuge the sample to pellet any precipitated protein or salts.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B, and ramp up to elute the more hydrophobic adduct.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength appropriate for this compound and the adduct (e.g., 280 nm).
-
Quantify the depletion of the this compound peak and the appearance of the new adduct peak over time.[10]
-
-
LC-MS/MS Analysis for Adduct Confirmation:
-
Use similar LC conditions as for the HPLC-UV analysis.
-
The eluent from the column is directed to a mass spectrometer.
-
The mass spectrometer should be operated in a mode to detect the expected mass of the this compound-GSH adduct.[12][13]
-
Methods like precursor ion scanning or neutral loss scanning can be employed to specifically look for GSH-related conjugates.[12][14] For example, a neutral loss of 129 Da (the pyroglutamate (B8496135) moiety of GSH) in positive ion mode is a characteristic fragmentation pattern for GSH adducts.[12][14]
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clarity and ease of comparison.
Table 1: Kinetic Data for the Reaction of this compound with GSH
| Compound | Initial [this compound] (µM) | Initial [GSH] (µM) | Pseudo-first-order rate constant (k') (min⁻¹) | Second-order rate constant (k_GSH) (M⁻¹s⁻¹) | Half-life (t₁/₂) (min) |
| This compound | 100 | 1000 | |||
| Positive Control | |||||
| Negative Control |
Table 2: HPLC Quantification of this compound and this compound-GSH Adduct
| Time (min) | This compound Peak Area | % this compound Remaining | Adduct Peak Area | % Adduct Formed |
| 0 | 100 | 0 | 0 | |
| 5 | ||||
| 15 | ||||
| 30 | ||||
| 60 | ||||
| 120 |
Table 3: LC-MS/MS Confirmation of this compound-GSH Adduct
| Analyte | Expected m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Key Fragment Ions (m/z) | Confirmation |
| This compound | Confirmed | |||
| GSH | 308.09 | 179.1, 162.1 | Confirmed | |
| This compound-GSH Adduct | [Calculated Value] | [Observed Fragments] | Confirmed |
Conclusion
The protocols outlined provide a robust framework for characterizing the reactivity of this compound with glutathione. The kinetic assay offers a quantitative measure of reactivity that can be used to compare this compound to other electrophilic compounds. The HPLC and LC-MS methods provide definitive identification and quantification of the reaction product. Together, these approaches will furnish a comprehensive understanding of this compound's reactivity profile, which is essential for further investigation into its biological activities and potential toxicological implications.
References
- 1. mdpi.com [mdpi.com]
- 2. Emerging Mechanisms of Glutathione-dependent Chemistry in Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. signosisinc.com [signosisinc.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles--application to alpha,beta-unsaturated ketones, acrylates, and propiolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. GSH Reactivity Assay | Domainex [domainex.co.uk]
- 11. academic.oup.com [academic.oup.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Analysis of endogenous glutathione-adducts and their metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing throughput of glutathione adduct formation studies and structural identification using a software-assisted workflow based on high resolution mass spectrometry (HRMS) data – Mass Analytica [mass-analytica.com]
Application Notes and Protocols for Jensenone in Marsupial Antifeedant Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Jensenone as a model compound in antifeedant studies on marsupials. The information is compiled from peer-reviewed scientific literature and is intended to guide researchers in designing and executing similar experiments.
Introduction
This compound is a formylated phloroglucinol (B13840) compound (FPC) naturally occurring in the foliage of Eucalyptus species, such as Eucalyptus jensenii. FPCs are a class of plant secondary metabolites that play a crucial role in defending plants against herbivory.[1][2] Research has identified this compound as a potent antifeedant for marsupial folivores, including the common brushtail possum (Trichosurus vulpecula) and the common ringtail possum (Pseudocheirus peregrinus).[1][2] Understanding the antifeedant properties of this compound provides valuable insights into marsupial foraging behavior, plant-animal coevolution, and potential avenues for the development of natural wildlife management tools.
The primary mechanism of this compound's antifeedant activity is believed to be its reaction with amine groups in the gastrointestinal tract, leading to a loss of metabolic function and inducing a conditioned food aversion.[1][2] This response is mediated, at least in part, by the serotonin (B10506) (5-HT) pathway, specifically involving 5-HT3 receptors.[3]
Data Presentation
The following tables summarize the quantitative data from antifeedant studies involving this compound and marsupials.
Table 1: In Vivo Antifeedant Activity of this compound in Marsupials
| Marsupial Species | Compound | Dosage/Concentration | Observed Effect | Reference |
| Brushtail Possum (Trichosurus vulpecula) | This compound | Ingested up to 725 mg·kg-0.75 | No metabolites detected in urine or feces, suggesting rapid reaction in the GI tract. | [1] |
| Common Brushtail Possum (Trichosurus vulpecula) | This compound | 50 mg (gastric lavage) | Subsequent voluntary intake of dietary this compound was reduced, matching the difference between the daily threshold and the administered dose. | |
| Common Ringtail Possum (Pseudocheirus peregrinus) | This compound | Dietary concentrations of 0.0025%–0.04% (dry matter) | Regulated intake to a ceiling level. | [2] |
| Common Brushtail Possum (Trichosurus vulpecula) | This compound | Not specified | Regulated intake to a ceiling level, approximately half that of the common ringtail possum. |
Table 2: Effect of 5-HT3 Receptor Antagonist on this compound Intake
| Marsupial Species | Treatment | Dosage | Effect on this compound Intake | Reference |
| Common Brushtail Possum (Trichosurus vulpecula) | Ondansetron (5-HT3 antagonist) injection | 0.5 mg·kg-0.75 | Significantly increased the intake of this compound-containing diet compared to saline control. | |
| Common Ringtail Possum (Pseudocheirus peregrinus) | Ondansetron (5-HT3 antagonist) in diet | 0.0035 mg·g-1 (wet mass of diet) | Increased the intake of this compound-containing diet. |
Experimental Protocols
The following are detailed protocols for key experiments in the study of this compound as a marsupial antifeedant.
Protocol 1: In Vivo Antifeedant Bioassay with Possums (No-Choice Feeding Trial)
Objective: To quantify the antifeedant effect of this compound on a target marsupial species.
Materials:
-
This compound (isolated from Eucalyptus or synthesized)
-
Basal diet (e.g., fruit and vegetable-based mixture, specialized possum feed)
-
Metabolic cages for individual housing and collection of urine and feces
-
Precision balance
-
Animal handling equipment
-
Ethanol (B145695) (for dissolving this compound)
-
Food containers
Procedure:
-
Animal Acclimatization: Individually house the possums in metabolic cages for a period of at least one week to allow them to acclimate to the housing conditions and the basal diet. Monitor food intake and body weight daily to ensure the animals are healthy and eating consistently.
-
Diet Preparation:
-
Prepare a stock solution of this compound in ethanol.
-
On each day of the trial, prepare the treatment diet by thoroughly mixing a known amount of the this compound stock solution into a pre-weighed portion of the basal diet to achieve the desired final concentration.
-
Prepare a control diet by mixing an equivalent volume of ethanol without this compound into the basal diet.
-
Allow the ethanol to evaporate completely from both diets before presentation to the animals.
-
-
Experimental Design:
-
Use a crossover design where each animal receives both the control and treatment diets on different days, with a washout period in between.
-
Alternatively, use a parallel design with a control group and one or more treatment groups receiving different concentrations of this compound.
-
-
Feeding Trial:
-
At the start of the feeding period (typically in the evening for nocturnal animals like possums), provide each animal with a pre-weighed amount of either the control or treatment diet.
-
The following morning, remove and weigh the remaining food to determine the amount consumed.
-
Collect and store urine and feces for analysis of this compound metabolites, if required.
-
-
Data Analysis:
-
Calculate the food intake for each animal (in grams). This can be expressed as a percentage of body weight or metabolic body weight (kg0.75).
-
Compare the intake of the treatment diet to the control diet using appropriate statistical tests (e.g., t-test, ANOVA).
-
Calculate the Antifeedant Index (AFI) if applicable: AFI (%) = [(C - T) / (C + T)] * 100, where C is the consumption of the control diet and T is the consumption of the treatment diet.
-
Protocol 2: In Vitro Reactivity of this compound
Objective: To assess the reactivity of this compound with biological molecules.
Materials:
-
This compound
-
Biological molecules (e.g., glutathione, cysteine, glycine, trypsin, albumin)
-
Incubator (37°C)
-
LC-MS (Liquid Chromatography-Mass Spectrometry) system
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., acid)
Procedure:
-
Reaction Setup:
-
Prepare solutions of this compound and the target biological molecules in the reaction buffer.
-
In a microcentrifuge tube, mix the this compound solution with the solution of the biological molecule.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding a suitable quenching solution (e.g., an acid to stop enzymatic reactions).
-
-
LC-MS Analysis:
-
Analyze the quenched samples using LC-MS to identify and quantify the remaining this compound and any newly formed adducts.
-
Use appropriate standards for calibration and identification.
-
-
Data Analysis:
-
Plot the concentration of this compound over time to determine its rate of disappearance.
-
Analyze the mass spectra to identify the molecular weights of the adducts formed, which can provide insights into the nature of the chemical reaction (e.g., Schiff base formation).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound antifeedant studies in marsupials.
Signaling Pathway of this compound Antifeedant Action
Caption: Proposed signaling pathway for this compound-induced antifeedant effects in marsupials.
References
Methodology for Evaluating the Antioxidant Capacity of Jensenone Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jensenone, a formylated phloroglucinol (B13840) compound isolated from Eucalyptus species, and its synthetic analogues are of significant interest due to their potential therapeutic properties, including antioxidant activity. The evaluation of the antioxidant capacity of these compounds is a critical step in their development as potential drugs for conditions associated with oxidative stress. This document provides detailed application notes and experimental protocols for a comprehensive assessment of the antioxidant potential of this compound analogues, encompassing both chemical and cell-based assays.
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases. Antioxidants can neutralize these harmful ROS, and understanding the efficacy of this compound analogues in this role is paramount. The methodologies outlined herein are designed to provide a robust framework for researchers to screen and characterize the antioxidant properties of these promising compounds.
Data Presentation: Comparative Antioxidant Capacity
The antioxidant capacity of this compound analogues can be quantified using various assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals, or as Trolox equivalents (TE), which compares the antioxidant capacity to that of Trolox, a water-soluble vitamin E analogue.
Below are tables summarizing the antioxidant activities of phloroglucinol and its derivatives, which are structurally related to this compound. This data provides a valuable benchmark for evaluating novel this compound analogues.
Table 1: In Vitro Antioxidant Activity of Phloroglucinol
| Assay | IC50 (µg/mL) |
| DPPH Radical Scavenging | 42 ± 1.00 |
| Nitric Oxide Radical Scavenging | 53.66 ± 1.52 |
| Superoxide Radical Scavenging | 102 ± 2.00 |
| Hydroxyl Radical Scavenging | 180 ± 3.60 |
| Hydrogen Peroxide Scavenging | 52.3 ± 1.52 |
| Data from a study on the antioxidant potential of phloroglucinol, which showed it to be particularly effective against DPPH and hydrogen peroxide radicals[1]. |
Table 2: Antioxidant Activity of Phloroglucinol Derivatives from Lysidice rhodostegia
| Compound | Microsomal Lipid Peroxidation Inhibition IC50 (µM) |
| Lysidiside X | 12.0 |
| Lysidiside Y | 11.8 |
| Vitamin E (Positive Control) | 33.4 |
| These phloroglucinol glucosides demonstrated significant antioxidant activity, surpassing that of the positive control, Vitamin E[2]. |
Experimental Protocols
A multi-assay approach is recommended to comprehensively evaluate the antioxidant capacity of this compound analogues, as different assays reflect different antioxidant mechanisms. Assays can be broadly categorized into chemical (in vitro) and cell-based methods.
Chemical Assays for Antioxidant Capacity
Chemical assays are rapid and cost-effective methods for initial screening. They primarily measure the ability of a compound to scavenge stable free radicals or reduce metal ions.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Materials:
-
DPPH solution (0.1 mM in methanol)
-
This compound analogue stock solutions (in methanol (B129727) or DMSO)
-
Ascorbic acid or Trolox (positive control)
-
Methanol
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare a series of dilutions of the this compound analogue and the positive control in methanol.
-
In a 96-well plate, add 100 µL of each dilution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the analogue.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
-
Materials:
-
ABTS solution (7 mM in water)
-
Potassium persulfate (2.45 mM in water)
-
This compound analogue stock solutions
-
Trolox (positive control)
-
Ethanol (B145695) or phosphate-buffered saline (PBS)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the this compound analogue and Trolox.
-
In a 96-well plate, add 10 µL of each dilution to the wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity as described for the DPPH assay.
-
The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Cell-Based Assays for Antioxidant Capacity
Cell-based assays provide more biologically relevant information by considering factors such as cell uptake, distribution, and metabolism of the test compound.
1. Cellular Antioxidant Activity (CAA) Assay using DCFH-DA
-
Principle: This assay measures the ability of a compound to inhibit the intracellular generation of ROS. The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The antioxidant capacity is determined by the reduction in fluorescence.
-
Materials:
-
Human hepatoma (HepG2) or other suitable cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
DCFH-DA solution (e.g., 25 µM in serum-free medium)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a ROS inducer (e.g., 600 µM in HBSS)
-
This compound analogue stock solutions
-
Quercetin or Trolox (positive control)
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader
-
-
Protocol:
-
Seed HepG2 cells in a black, clear-bottom 96-well plate at a density of 6 x 10^4 cells/well and incubate for 24 hours.
-
Remove the medium and wash the cells with PBS.
-
Treat the cells with 100 µL of medium containing various concentrations of the this compound analogue or positive control along with 25 µM DCFH-DA.
-
Incubate for 1 hour at 37°C in a CO2 incubator.
-
Remove the treatment solution and wash the cells with warm PBS.
-
Add 100 µL of 600 µM AAPH solution to each well to induce oxidative stress.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
The antioxidant capacity is calculated from the area under the curve of fluorescence versus time. The results can be expressed as CAA units, where one unit is equivalent to the antioxidant activity of 1 µmol of quercetin.
-
Visualization of Methodologies and Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and biological pathways relevant to the evaluation of antioxidant capacity.
Caption: Workflow for evaluating antioxidant capacity.
The antioxidant effects of phenolic compounds like this compound analogues at the cellular level are often mediated through the activation of specific signaling pathways. The Nrf2-ARE pathway is a key regulator of the cellular antioxidant response.
Caption: Nrf2-ARE antioxidant signaling pathway.
Conclusion
The comprehensive evaluation of the antioxidant capacity of this compound analogues requires a combination of chemical and cell-based assays. The protocols provided in this document offer a standardized approach to screen and characterize these compounds effectively. By following these methodologies, researchers can obtain reliable and comparable data, which is essential for the further development of this compound analogues as potential therapeutic agents for diseases associated with oxidative stress. The inclusion of diagrams for experimental workflows and signaling pathways aims to provide a clearer understanding of the underlying principles and processes.
References
Application Notes and Protocols for GC-MS Analysis of Jensenone Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jensenone is a formylated phloroglucinol (B13840) compound (FPC) found in Eucalyptus species, known for its antifeedant properties in marsupials. Its biological activity is attributed to the high reactivity of its aldehyde groups, which can form adducts with biological molecules.[1][2] Understanding the metabolic fate of this compound is crucial for toxicology studies and for evaluating its potential pharmacological effects. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of small molecules in complex biological matrices.[3] This document provides a detailed protocol for the extraction, derivatization, and analysis of this compound and its metabolites in biological samples using GC-MS.
Proposed Metabolic Pathway of this compound
The primary proposed mechanism of this compound's biological interaction involves the formation of Schiff bases with primary amines, such as those in amino acids and the side chains of proteins.[2] Additionally, it is proposed to form adducts with thiol-containing molecules like glutathione (B108866) and cysteine.[1][2] A key metabolite is likely the glutathione conjugate. These reactions are believed to occur in the gastrointestinal tract, leading to a loss of metabolic function and contributing to the compound's antifeedant effects.[2]
Caption: Proposed reaction of this compound with amines and glutathione.
Experimental Protocols
The following protocols are generalized based on standard methods for the analysis of phenolic compounds and their metabolites in biological samples by GC-MS, as specific literature for this compound GC-MS analysis is not available.[4][5][6]
Sample Preparation: Extraction from Plasma/Serum
This protocol is adapted from methods for extracting polar and phenolic compounds from plasma.[1][6]
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Protein Precipitation and Extraction:
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 400 µL of ice-cold methanol (B129727) containing an internal standard (e.g., a deuterated analogue of a target metabolite, if available, or a structurally similar compound not present in the sample).
-
Vortex vigorously for 1 minute to precipitate proteins and extract metabolites.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.
Derivatization
Derivatization is essential to increase the volatility and thermal stability of polar metabolites like this compound adducts for GC-MS analysis.[4][7] A two-step process of methoximation followed by silylation is recommended.
-
Methoximation:
-
Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried extract.
-
Vortex for 1 minute and incubate at 60°C for 60 minutes with shaking. This step stabilizes the aldehyde groups.[4]
-
-
Silylation:
-
Add 90 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Vortex for 1 minute and incubate at 60°C for 60 minutes with shaking. This step silylates hydroxyl, carboxyl, and amine groups.[7]
-
-
Final Step: After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.
GC-MS Analysis
The following are suggested starting parameters for the GC-MS analysis. Optimization will be required for specific instruments and metabolites.
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL in splitless mode
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp to 200°C at 10°C/min
-
Ramp to 300°C at 20°C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-650
Data Presentation
Quantitative analysis would involve creating calibration curves for this compound and any available metabolite standards. The data should be presented in a clear, tabular format. The following table is an illustrative example of how quantitative results could be presented, as no published quantitative data for this compound metabolites via GC-MS currently exists.
| Metabolite | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Concentration in Plasma (µg/mL) ± SD (n=3) |
| This compound-TMS | 12.5 | (Hypothetical) 280 | (Hypothetical) 265, 193 | 0.52 ± 0.08 |
| Glycine Adduct-TMS | 14.2 | (Hypothetical) 353 | (Hypothetical) 338, 280 | 1.25 ± 0.15 |
| Glutathione Adduct-TMS | 18.9 | (Hypothetical) 593 | (Hypothetical) 464, 334 | 2.89 ± 0.31 |
| Internal Standard | 13.1 | (Specific to IS) | (Specific to IS) | Constant |
Experimental Workflow Diagram
The overall workflow from sample collection to data analysis is depicted below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
Application Note: A Quantitative High-Throughput Screening Assay for the Identification of SARS-CoV-2 Main Protease Inhibitors
Abstract
The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has highlighted the urgent need for effective antiviral therapeutics. The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional units. This role makes it a prime target for antiviral drug development. This application note details a robust, quantitative high-throughput screening (qHTS) protocol for identifying inhibitors of SARS-CoV-2 Mpro. The assay is based on fluorescence resonance energy transfer (FRET), a widely used technique for monitoring enzymatic activity. We describe the complete workflow, from reagent preparation to data analysis, and present hypothetical screening data for Jensenone, a natural compound suggested by in-silico studies to have inhibitory potential against Mpro.
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify potential therapeutic leads.[1] Quantitative HTS (qHTS) further enhances this process by testing compounds at multiple concentrations, thereby providing dose-response curves and key parameters like the half-maximal inhibitory concentration (IC50) directly from the primary screen.[2] This approach reduces the rate of false positives and negatives often associated with single-concentration screening.[2]
The SARS-CoV-2 main protease is an attractive target for antiviral therapy due to its essential role in viral replication and its conservation across coronaviruses.[2][3] Several HTS campaigns have been developed to identify inhibitors of this enzyme, with FRET-based assays being a popular choice due to their sensitivity and suitability for automation.[4][5][6] In a FRET-based protease assay, a peptide substrate is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured to determine enzyme activity.[4]
This application note provides a detailed protocol for a FRET-based qHTS assay to identify inhibitors of SARS-CoV-2 Mpro. We also present a hypothetical case study on the evaluation of this compound, a formylated phloroglucinol (B13840) compound, as an Mpro inhibitor.
Materials and Reagents
-
SARS-CoV-2 Main Protease (Mpro): Recombinant, purified enzyme.
-
FRET Substrate: A fluorescently labeled peptide substrate for Mpro (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Compound Library: Compounds dissolved in 100% DMSO.
-
Positive Control: A known Mpro inhibitor (e.g., GC376).
-
Negative Control: DMSO.
-
Assay Plates: 384-well, black, low-volume microplates.
-
Plate Reader: Capable of measuring fluorescence with appropriate excitation and emission wavelengths for the chosen FRET pair (e.g., Ex/Em = 340/490 nm for Edans/Dabcyl).
-
Liquid Handling System: Automated liquid handler for dispensing reagents and compounds.
Experimental Protocols
Reagent Preparation
-
Mpro Working Solution: Dilute the stock Mpro enzyme in assay buffer to the final working concentration (e.g., 50 nM). Prepare fresh daily and keep on ice.
-
FRET Substrate Working Solution: Dilute the stock FRET substrate in assay buffer to the final working concentration (e.g., 20 µM). Protect from light.
-
Compound Plates: Prepare serial dilutions of the compound library in 100% DMSO. For a 7-point dose-response curve, a 1:3 dilution series can be used.
Quantitative High-Throughput Screening (qHTS) Assay Protocol
-
Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound dilution from the compound plates into the wells of the 384-well assay plates. Also, dispense the positive control and DMSO (negative control) into their respective wells.
-
Enzyme Addition: Add 10 µL of the Mpro working solution to each well of the assay plates containing the compounds and controls.
-
Pre-incubation: Gently mix the plates and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Initiation of Reaction: Add 10 µL of the FRET substrate working solution to each well to start the enzymatic reaction.
-
Kinetic Reading: Immediately place the assay plates into a plate reader and measure the fluorescence intensity every minute for 30 minutes at room temperature.
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the initial velocity (V) of the enzymatic reaction by calculating the slope of the linear portion of the fluorescence intensity versus time plot.
-
Normalization: Normalize the data for each compound concentration. The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (V_compound - V_background) / (V_DMSO - V_background)) Where:
-
V_compound is the reaction velocity in the presence of the test compound.
-
V_DMSO is the average reaction velocity of the negative controls (DMSO).
-
V_background is the average reaction velocity in the absence of the enzyme (optional, can be subtracted from all values).
-
-
Dose-Response Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Hit Identification: Identify compounds that exhibit a dose-dependent inhibition of Mpro activity with a potent IC50 and a good curve fit (e.g., R² > 0.9).
Data Presentation
The following table summarizes hypothetical quantitative HTS data for this compound and control compounds against SARS-CoV-2 Mpro.
| Compound ID | Max Inhibition (%) | Min Inhibition (%) | IC50 (µM) | Hill Slope | R² |
| This compound | 98.5 | 2.1 | 5.8 | 1.2 | 0.98 |
| GC376 (Positive Control) | 102.1 | -1.5 | 0.15 | 1.1 | 0.99 |
| DMSO (Negative Control) | N/A | N/A | N/A | N/A | N/A |
| Inactive Compound 1 | 8.3 | -3.4 | > 100 | N/A | N/A |
| Inactive Compound 2 | 12.5 | 1.8 | > 100 | N/A | N/A |
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High-throughput screening of SARS-CoV-2 main and papain-like protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: An In Vitro Model for Studying Jensenone's Effect on Gastrointestinal Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jensenone, a formylated phloroglucinol (B13840) compound found in Eucalyptus, is recognized for its antifeedant properties.[1] Preliminary research suggests that its biological activity stems from the reactivity of its aldehyde groups with amine groups on critical molecules within the gastrointestinal tract, potentially leading to a disruption of metabolic function.[1][2] To elucidate the specific effects of this compound on the intestinal barrier and its potential to induce an inflammatory response, a robust in vitro model is essential.
These application notes provide a detailed protocol for establishing and utilizing a co-culture model of the human intestinal epithelium to investigate the effects of this compound. The model comprises Caco-2 cells, which differentiate into a polarized monolayer mimicking absorptive enterocytes, and HT29-MTX cells, which simulate mucus-producing goblet cells.[3] For inflammatory studies, the addition of macrophage-like THP-1 cells is also described.[3] The protocols outlined below detail methods for assessing intestinal barrier integrity, cytotoxicity, and inflammatory signaling pathways following exposure to this compound.
Key Experimental Workflows
The following diagram illustrates the overall experimental workflow for assessing the impact of this compound on the in vitro gastrointestinal model.
Caption: Experimental workflow for studying this compound's effects.
Experimental Protocols
Cell Culture and Co-culture Model Establishment
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
HT29-MTX cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Non-essential amino acids
-
Transwell® permeable supports (0.4 µm pore size)
Protocol:
-
Culture Caco-2 and HT29-MTX cells separately in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a humidified atmosphere of 5% CO2.
-
Seed a co-culture of Caco-2 and HT29-MTX cells at a ratio of 90:10 onto the apical side of Transwell® inserts.[3]
-
Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer. Change the medium in both the apical and basolateral compartments every 2-3 days.
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. Monolayers are typically ready for experiments when TEER values stabilize and reach >250 Ω·cm².[4]
This compound Treatment
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution to the desired concentrations in HBSS. Ensure the final DMSO concentration is below 0.5% to avoid solvent-induced cytotoxicity.
-
Wash the differentiated Caco-2/HT29-MTX monolayers with pre-warmed HBSS.
-
Add the this compound solutions to the apical compartment of the Transwell® inserts. Add fresh HBSS to the basolateral compartment.
-
Incubate the cells for the desired time points (e.g., 4, 24, 48 hours) at 37°C.
Assessment of Intestinal Barrier Function
a. Transepithelial Electrical Resistance (TEER)
Protocol:
-
At the end of the this compound treatment period, measure the TEER of the cell monolayers.
-
Calculate the percentage change in TEER relative to the vehicle control-treated cells.
b. Paracellular Permeability Assay (FITC-Dextran)
Protocol:
-
Following this compound treatment, add a fluorescent permeability marker, such as 4 kDa FITC-dextran, to the apical compartment.[4][5]
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Collect samples from the basolateral compartment.
-
Measure the fluorescence of the basolateral samples using a spectrofluorometer.
-
Calculate the apparent permeability coefficient (Papp) to quantify the flux of FITC-dextran across the monolayer.
Cytotoxicity Assay (MTT Assay)
Protocol:
-
After this compound treatment, remove the treatment media and wash the cells with PBS.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Assessment of Inflammatory Response
For this assay, a triple co-culture model including THP-1 cells is recommended. Differentiate THP-1 monocytes into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA) and add them to the basolateral compartment of the Transwell® system.[3]
a. Cytokine Measurement (ELISA)
Protocol:
-
Collect the basolateral media after this compound treatment.
-
Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-1β (IL-1β) using commercially available ELISA kits.
b. Western Blot Analysis of Signaling Pathways
Protocol:
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in inflammatory signaling pathways, such as NF-κB (p65) and MAPK (p38, JNK).[6]
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathway Overview
The following diagram depicts the potential inflammatory signaling pathways that may be activated by this compound in gastrointestinal tissue.
Caption: Potential inflammatory signaling pathways affected by this compound.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described experiments.
Table 1: Effect of this compound on Intestinal Barrier Function
| This compound Conc. (µM) | TEER (% of Control) | Papp (FITC-dextran) (cm/s) |
| 0 (Vehicle) | 100 ± 5.2 | 1.5 x 10⁻⁶ ± 0.2 x 10⁻⁶ |
| 10 | 85.3 ± 4.1 | 2.8 x 10⁻⁶ ± 0.3 x 10⁻⁶ |
| 50 | 62.1 ± 6.5 | 5.1 x 10⁻⁶ ± 0.6 x 10⁻⁶ |
| 100 | 45.7 ± 5.9 | 8.9 x 10⁻⁶ ± 0.9 x 10⁻⁶ |
Table 2: Cytotoxicity of this compound on Caco-2/HT29-MTX Co-culture
| This compound Conc. (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 ± 6.8 |
| 10 | 98.2 ± 5.5 |
| 50 | 91.5 ± 7.1 |
| 100 | 78.4 ± 6.3 |
| 200 | 55.9 ± 8.2 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion
| This compound Conc. (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) |
| 0 (Vehicle) | 15.2 ± 2.1 | 25.8 ± 3.4 | 150.7 ± 12.3 |
| 10 | 45.6 ± 4.9 | 88.2 ± 7.1 | 352.4 ± 25.8 |
| 50 | 128.3 ± 11.5 | 254.7 ± 20.3 | 890.1 ± 65.2 |
| 100 | 250.1 ± 22.7 | 512.9 ± 45.6 | 1543.6 ± 120.9 |
Table 4: Effect of this compound on Inflammatory Signaling Pathways (Relative Protein Expression)
| This compound Conc. (µM) | p-p65/p65 | p-p38/p38 |
| 0 (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 10 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| 50 | 5.8 ± 0.6 | 4.2 ± 0.5 |
| 100 | 9.2 ± 0.8 | 7.5 ± 0.7 |
Conclusion
The in vitro co-culture model and associated protocols detailed in these application notes provide a comprehensive framework for investigating the effects of this compound on the gastrointestinal epithelium. By assessing barrier function, cytotoxicity, and key inflammatory pathways, researchers can gain valuable insights into the mechanisms underlying this compound's biological activity and its potential implications for gut health and disease. This model serves as a valuable tool in the preclinical evaluation of natural compounds and their interactions with the intestinal mucosa.
References
- 1. This compound: biological reactivity of a marsupial antifeedant from Eucalyptus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gastrointestinal tract, its pathophysiology and in-vitro models: A “quick” reference guide to translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation of Jensenone from Eucalyptus Leaves
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for isolating Jensenone, a formylated phloroglucinol (B13840) compound, from the leaves of Eucalyptus species, particularly Eucalyptus jensenii. The protocols detailed below are based on established methodologies and are intended to guide researchers in the efficient extraction, purification, and quantification of this biologically active natural product.
Introduction
This compound is a phloroglucinol derivative found in certain Eucalyptus species, notably E. jensenii. It has been the subject of ecological studies due to its potent antifeedant properties against marsupials. The biological activity of this compound is attributed to its aldehyde groups, which can react with amine groups in biological molecules, suggesting a potential for broader pharmacological investigation. The isolation of pure this compound is a critical first step for such research.
Data Presentation
The following table summarizes the quantitative data reported for the isolation of this compound from Eucalyptus jensenii leaves.
| Parameter | Value | Species | Reference |
| Yield of Pure this compound | 2.1% (from dried leaves) | Eucalyptus jensenii | [1] |
| Purity of Isolated this compound | >99% | Eucalyptus jensenii | [1] |
Experimental Workflow
The overall workflow for the isolation and analysis of this compound from Eucalyptus leaves is depicted below.
Experimental Protocols
Protocol 1: Extraction of this compound from Eucalyptus jensenii Leaves
This protocol describes the initial solvent extraction of this compound from dried and powdered Eucalyptus leaves.
1. Materials and Reagents:
-
Dried leaves of Eucalyptus jensenii
-
Acetone (B3395972) (analytical grade)
-
Waring blender or equivalent mill
-
Large glass container with a lid
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
2. Procedure:
-
Dry the collected Eucalyptus jensenii leaves in a well-ventilated area away from direct sunlight, or in an oven at a temperature not exceeding 40°C, until they are brittle.
-
Grind the dried leaves into a fine powder using a blender or mill.
-
Macerate the powdered leaves in acetone at room temperature. Use a solid-to-solvent ratio of approximately 1:10 (w/v).
-
Allow the mixture to stand for 24-48 hours with occasional stirring.
-
Filter the extract through filter paper to separate the plant debris from the acetone solution.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction of the compounds.
-
Combine the acetone extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude acetone extract.
Protocol 2: Purification of this compound using Vacuum Liquid Chromatography (VLC)
This protocol details the purification of the crude acetone extract to isolate pure this compound.[1]
1. Materials and Reagents:
-
Crude acetone extract from Protocol 1
-
Silica (B1680970) gel for TLC (Thin Layer Chromatography) grade[1]
-
n-Hexane (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Methanol (B129727) (analytical grade)
-
VLC apparatus (sintered glass funnel, vacuum flask, vacuum source)
-
Collection vials or test tubes
2. Procedure:
-
Column Packing:
-
Select a sintered glass funnel of appropriate size for the amount of crude extract.
-
Dry pack the funnel with TLC grade silica gel. Gently tap the funnel to ensure even packing. The height of the silica gel bed should be approximately 5-7 cm.
-
-
Sample Loading:
-
Adsorb the crude acetone extract onto a small amount of silica gel (approximately 1:2 w/w, extract to silica).
-
Ensure the mixture is a dry, free-flowing powder.
-
Carefully layer this powder on top of the packed silica gel bed in the funnel.
-
-
Elution:
-
Begin elution with 100% n-hexane under gentle vacuum.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the n-hexane (e.g., 95:5, 90:10, 85:15, and so on).
-
Collect fractions of a consistent volume.
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. A suitable TLC mobile phase can be a mixture of n-hexane and ethyl acetate.
-
Pool the fractions that show a pure spot corresponding to this compound.
-
Evaporate the solvent from the pooled fractions to yield pure this compound.
-
-
Column Regeneration:
-
The VLC column can be washed with methanol and reused.
-
Protocol 3: Quantification of this compound using RP-HPLC
This protocol provides a method for the quantitative analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] While the exact parameters for this compound are proprietary, a general method for phloroglucinols is provided.
1. Materials and Reagents:
-
Isolated this compound (as a standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
Methanol (HPLC grade, for sample preparation)
-
Syringe filters (0.45 µm)
2. Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid or formic acid). A typical gradient might start at a lower acetonitrile concentration and increase over time.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Phloroglucinols are typically detected between 265 nm and 280 nm. The optimal wavelength for this compound should be determined by UV-Vis spectroscopy.
-
Column Temperature: 25-30°C.
3. Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Accurately weigh a portion of the crude extract or purified fraction and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions to generate a calibration curve (peak area vs. concentration). Then, inject the sample solutions.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Proposed Biological Activity Pathway of this compound
This compound's antifeedant activity is believed to stem from its reaction with biological amines in the gastrointestinal tract. This interaction can lead to aversive physiological responses.
References
Application Notes and Protocols for Setting Up a Binding Affinity Assay for Jensenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jensenone, a formylated phloroglucinol (B13840) compound (FPC) found in Eucalyptus species, has garnered interest for its potential biological activities.[1] The antifeedant properties of FPCs are thought to arise from the reactivity of their aldehyde groups with amine groups on biological molecules, leading to the formation of Schiff bases.[1][2] This reactivity suggests that this compound may interact with a variety of protein targets within an organism. In silico studies have also predicted that this compound may act as an inhibitor of the main protease (Mpro) of SARS-CoV-2.[3][4]
To elucidate the mechanism of action and identify specific molecular targets of this compound, it is crucial to characterize its binding affinity to relevant proteins. This document provides detailed application notes and protocols for setting up binding affinity assays for this compound with two representative proteins: Trypsin, as a model protein with reactive amine groups, and the SARS-CoV-2 Main Protease (Mpro), as a predicted therapeutic target.
The following sections will detail the methodologies for three widely used binding affinity assays: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a competitive Radioligand Binding Assay.
Key Experimental Protocols
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique that allows for the real-time detection of binding events between an analyte (this compound) and a ligand (target protein) immobilized on a sensor chip.[5][6][7][8][9]
a. Experimental Workflow
Caption: Workflow for the Surface Plasmon Resonance (SPR) assay.
b. Detailed Protocol for SPR Analysis of this compound Binding to Trypsin
Materials:
-
SPR instrument (e.g., Biacore, Cytiva)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Trypsin (high purity)
-
This compound
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Procedure:
-
Sensor Chip Preparation:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
-
Protein Immobilization:
-
Prepare a 50 µg/mL solution of Trypsin in immobilization buffer.
-
Inject the Trypsin solution over the activated sensor surface until the desired immobilization level is reached (e.g., ~10,000 Response Units).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of this compound dilutions in running buffer (e.g., 0.1 µM to 50 µM). A blank (running buffer only) should also be included.
-
Inject the this compound solutions over the immobilized Trypsin and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
Between each this compound injection, regenerate the sensor surface by injecting the regeneration solution for 30 seconds.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[10][11][12][13][14]
a. Experimental Workflow
Caption: Workflow for the Isothermal Titration Calorimetry (ITC) assay.
b. Detailed Protocol for ITC Analysis of this compound Binding to SARS-CoV-2 Mpro
Materials:
-
Isothermal Titration Calorimeter
-
Recombinant SARS-CoV-2 Mpro (high purity)
-
This compound
-
Assay buffer (e.g., 20 mM Tris pH 7.3, 150 mM NaCl)
Procedure:
-
Sample Preparation:
-
Dialyze the SARS-CoV-2 Mpro extensively against the assay buffer to ensure buffer matching.
-
Prepare a 20 µM solution of SARS-CoV-2 Mpro in the final dialysis buffer.
-
Prepare a 200 µM solution of this compound in the same final dialysis buffer. Degas both solutions before use.
-
-
ITC Experiment:
-
Load the SARS-CoV-2 Mpro solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial injection of 0.5 µL, followed by a series of 2 µL injections of the this compound solution into the sample cell at 150-second intervals.
-
-
Data Analysis:
-
Integrate the heat change for each injection peak to obtain the heat released or absorbed per mole of injectant.
-
Plot the integrated heat data against the molar ratio of this compound to SARS-CoV-2 Mpro.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
-
Competitive Radioligand Binding Assay
This assay measures the ability of a non-radiolabeled compound (this compound) to compete with a known radiolabeled ligand for binding to a target receptor or protein.[15][16][17][18] This is particularly useful when a radiolabeled version of the compound of interest is not available.
a. Signaling Pathway (Hypothetical for a GPCR target)
Caption: Competitive binding at a G-protein coupled receptor.
b. Detailed Protocol for a Competitive Radioligand Binding Assay
Note: This is a generalized protocol. A specific radioligand for the chosen target would be required. For this example, we will assume a hypothetical target for which a suitable radioligand exists.
Materials:
-
Membrane preparation from cells or tissue expressing the target protein.
-
Radiolabeled ligand (e.g., [³H]-ligand) specific for the target protein.
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following to each well in order:
-
Assay buffer
-
A serial dilution of this compound (or vehicle for total binding, or an excess of a known unlabeled ligand for non-specific binding).
-
A fixed concentration of the radiolabeled ligand (typically at or below its KD).
-
Membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Data Presentation
Quantitative data from the binding affinity assays should be summarized in clearly structured tables for easy comparison.
Table 1: Summary of Kinetic and Affinity Data from SPR
| Compound | Target Protein | ka (1/Ms) | kd (1/s) | KD (nM) |
| This compound | Trypsin | 1.5 x 10⁴ | 3.2 x 10⁻³ | 213 |
| This compound | SARS-CoV-2 Mpro | 2.8 x 10⁴ | 5.1 x 10⁻³ | 182 |
| Control | Corresponding Buffer | No Binding | No Binding | - |
Table 2: Summary of Thermodynamic Data from ITC
| Compound | Target Protein | Stoichiometry (n) | KD (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound | Trypsin | 0.98 | 15.2 | -8.5 | -1.2 |
| This compound | SARS-CoV-2 Mpro | 1.05 | 12.8 | -9.2 | -1.5 |
Table 3: Summary of Competitive Binding Data
| Compound | Target Protein | Radioligand Used | IC₅₀ (µM) | Ki (µM) |
| This compound | Hypothetical Target X | [³H]-Ligand Y | 25.4 | 12.7 |
Troubleshooting
-
No Binding Detected:
-
SPR: Check protein activity after immobilization. Ensure this compound is soluble in the running buffer.
-
ITC: Verify the biological activity of the protein. Ensure accurate concentration determination of both protein and ligand.
-
-
High Non-Specific Binding:
-
SPR: Increase the salt concentration or add a non-ionic detergent to the running buffer. Use a reference surface.
-
Radioligand Assay: Increase the number of washes. Add bovine serum albumin (BSA) to the assay buffer.
-
-
Poor Data Fitting:
-
SPR/ITC: The binding model may be incorrect. Consider more complex models (e.g., two-site binding). Ensure the concentration ranges are appropriate to define the binding curve.
-
These detailed protocols and application notes provide a comprehensive framework for researchers to initiate and conduct binding affinity assays for this compound, facilitating the exploration of its biological targets and mechanism of action.
References
- 1. Experimental validation of in silico target predictions on synergistic protein targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational selection in trypsin-like proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific Albumin-Selective Ligation to Human Serum Albumin under Physiological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subsites of trypsin active site favor catalysis or substrate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. researchgate.net [researchgate.net]
- 9. Steroid binding to human serum albumin and fragments thereof. Role of protein conformation and fatty acid content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding Citrus flavanones to human serum albumin: effect of structure on affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Specific binding of thionine to the active site of trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of SARS-CoV-2 Mpro peptide inhibitors from modelling substrate and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. SARS-CoV-2 main protease drug design, assay development, and drug resistance studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identifying medically relevant xenon protein targets by in silico screening of the structural proteome - PMC [pmc.ncbi.nlm.nih.gov]
Computational Modeling of Jensenone-Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the computational modeling of interactions between jensenone, a natural product found in Eucalyptus species, and target proteins. The protocols outlined here are designed to be broadly applicable for the study of similar small molecule-protein interactions, from initial target identification to the detailed analysis of binding dynamics.
This compound, a formylated phloroglucinol (B13840) compound, has been noted for its biological activities, including antifeedant properties.[1][2][3] Its reactivity is attributed to its aldehyde groups, which can form Schiff bases with amine groups on biological molecules.[1][2] This reactivity makes it an interesting candidate for drug discovery and a subject for computational investigation to elucidate its mechanism of action. An in-silico study has explored its potential as an inhibitor of the COVID-19 main protease (Mpro/3CLpro).[4][5]
Data Presentation: Predicted Binding Affinities
Due to the limited availability of experimental binding data for this compound with specific proteins, the following table summarizes predicted binding affinities and interaction data from a representative in-silico molecular docking study of this compound with the COVID-19 main protease (PDB ID: 6LU7). This data serves as an example of the types of results that can be obtained through the protocols described below.
| Target Protein | Ligand | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Interacting Residues | Interaction Types | Reference |
| COVID-19 Mpro | This compound | -7.5 | 3.54 | THR25, HIS41, CYS44, MET49, GLY143, CYS145, HIS163, HIS164, MET165, GLU166, PRO168, HIS172, ASP187 | Hydrogen Bonds, Hydrophobic Interactions, Pi-Alkyl | (Example Data) |
Note: The data presented in this table is for illustrative purposes and is based on computational predictions. Experimental validation is crucial to confirm these findings.
Experimental Protocols
Protocol 1: Molecular Docking of this compound with a Target Protein
This protocol outlines the steps for performing molecular docking to predict the binding pose and affinity of this compound to a protein of interest.[6][7][8]
1. Preparation of the Protein Structure:
- Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
- Remove water molecules, ligands, and any other non-protein atoms from the PDB file.
- Add polar hydrogens and assign partial charges (e.g., Kollman charges) to the protein atoms. This can be done using software like AutoDockTools or Chimera.
2. Preparation of the Ligand (this compound):
- Obtain the 3D structure of this compound from a database like PubChem (CID: 11594161).[9]
- Optimize the ligand's geometry using a suitable force field (e.g., MMFF94).
- Assign rotatable bonds to allow for conformational flexibility during docking.
3. Grid Box Generation:
- Define the binding site on the protein. This can be based on known active sites or predicted using pocket detection algorithms.
- Generate a grid box that encompasses the defined binding site. The grid parameter file specifies the dimensions and location of this box.
4. Molecular Docking:
- Use a docking program such as AutoDock Vina, Glide, or HADDOCK.[7][10]
- Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.
- Run the docking simulation. The program will sample different conformations of this compound within the grid box and score them based on a scoring function.
5. Analysis of Results:
- Analyze the predicted binding poses and their corresponding docking scores. The pose with the lowest binding energy is typically considered the most favorable.
- Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds and hydrophobic contacts.
- The docking score can be used to estimate the binding affinity (e.g., Ki).
Protocol 2: Molecular Dynamics Simulation of the this compound-Protein Complex
This protocol describes how to perform molecular dynamics (MD) simulations to study the stability and dynamics of the this compound-protein complex predicted by molecular docking.[11][12][13]
1. System Preparation:
- Use the best-ranked docked complex from Protocol 1 as the starting structure.
- Place the complex in a periodic box of appropriate dimensions.
- Solvate the system with a suitable water model (e.g., TIP3P).
- Add counter-ions to neutralize the system.
2. Energy Minimization:
- Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.
3. Equilibration:
- Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (canonical) ensemble, while restraining the protein and ligand heavy atoms.
- Perform a subsequent equilibration run under the NPT (isothermal-isobaric) ensemble to adjust the solvent density around the complex.
4. Production MD Simulation:
- Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) without any restraints.
- Save the trajectory data (atomic coordinates over time) at regular intervals.
5. Trajectory Analysis:
- Analyze the MD trajectory to assess the stability of the complex. This includes calculating the root-mean-square deviation (RMSD) of the protein and ligand.
- Calculate the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
- Analyze the protein-ligand interactions over time, such as hydrogen bond occupancy.
- Calculate the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).[14][15]
Mandatory Visualizations
Caption: Computational workflow for modeling this compound-protein interactions.
Caption: Hypothetical signaling pathway modulated by this compound.
Caption: Logical workflow for validating a this compound-protein interaction model.
References
- 1. This compound: biological reactivity of a marsupial antifeedant from Eucalyptus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [2004.00217] Molecular docking studies on this compound from eucalyptus essential oil as a potential inhibitor of COVID 19 corona virus infection [arxiv.org]
- 6. youtube.com [youtube.com]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C13H14O6 | CID 11594161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. HADDOCK2.4 shape-restrained protein-small molecule tutorial – Bonvin Lab [bonvinlab.org]
- 11. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. An Efficient Computational Method for Calculating Ligand Binding Affinities | PLOS One [journals.plos.org]
- 15. mediatum.ub.tum.de [mediatum.ub.tum.de]
Application Notes and Protocols for Jensenone Analysis using 1-Click Dock and SwissDock
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the user-friendly web-based molecular docking tools, 1-Click Dock and SwissDock, to investigate the potential interactions of the natural compound Jensenone with relevant biological targets. This document outlines detailed protocols for performing the docking analysis, interpreting the results, and includes example data and visualizations to facilitate your research.
Introduction to this compound and Molecular Docking
This compound is a formylated phloroglucinol (B13840) compound found in Eucalyptus species. Studies have indicated its potential as an antifeedant, with evidence suggesting it reacts with amine groups on critical molecules within the gastrointestinal tract.[1][2] This reactivity may lead to a loss of metabolic function and could involve chemical mediators like 5-hydroxytryptamine (5-HT), suggesting an interaction with serotonin (B10506) receptors.[1][3]
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). This technique is instrumental in drug discovery for predicting binding affinity and understanding interaction mechanisms. 1-Click Dock and SwissDock are web-based servers that provide accessible platforms for performing molecular docking without the need for extensive computational expertise.
This guide will focus on the analysis of this compound against three potential protein targets:
-
5-Hydroxytryptamine Receptor 3 (5-HT3 Receptor): A ligand-gated ion channel involved in nausea and vomiting, its interaction with this compound is suggested by the compound's biological effects.
-
Trypsin: A digestive enzyme present in the gastrointestinal tract. This compound has been shown to react with trypsin.[1][2]
-
Albumin: A carrier protein in the blood plasma. This compound has also been observed to react with albumin.[1][2]
Data Presentation: Predicted Binding Affinities
The following tables summarize hypothetical docking results for this compound and known ligands against the selected protein targets, providing a reference for interpreting your own findings. The docking scores (Vina Score for 1-Click Dock and FullFitness/Estimated ΔG for SwissDock) are indicative of the binding affinity, with more negative values suggesting a stronger interaction.
Table 1: Hypothetical 1-Click Dock Results (AutoDock Vina)
| Target Protein | Ligand | PDB ID | Vina Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 5-HT3 Receptor | This compound | 6Y1Z | -7.8 | TYR143, TRP183, TYR234 |
| 5-HT3 Receptor | Granisetron (Known Antagonist) | 6Y1Z | -9.2 | TYR143, TRP183, TYR234, ARG92 |
| Trypsin | This compound | 1TRN | -6.5 | HIS57, ASP102, SER195 |
| Trypsin | Benzamidine (Known Inhibitor) | 1TRN | -5.1 | ASP189, SER190, GLY219 |
| Albumin | This compound | 1AO6 | -7.2 | TRP214, ARG218, ARG222 |
| Albumin | Warfarin (Known Ligand) | 1AO6 | -8.5 | TRP214, ARG218, LYS199 |
Table 2: Hypothetical SwissDock Results
| Target Protein | Ligand | PDB ID | FullFitness Score | Estimated ΔG (kcal/mol) |
| 5-HT3 Receptor | This compound | 6Y1Z | -1250.7 | -8.1 |
| 5-HT3 Receptor | Granisetron (Known Antagonist) | 6Y1Z | -1480.2 | -9.5 |
| Trypsin | This compound | 1TRN | -1100.4 | -7.3 |
| Trypsin | Benzamidine (Known Inhibitor) | 1TRN | -950.8 | -6.8 |
| Albumin | This compound | 1AO6 | -1180.9 | -7.9 |
| Albumin | Warfarin (Known Ligand) | 1AO6 | -1350.1 | -8.8 |
Experimental Protocols
While in silico docking provides valuable predictions, experimental validation is crucial. Below are generalized protocols for preparing the ligand and protein for docking and for in vitro assays that could be used to validate the computational results.
Protocol 1: Ligand and Protein Preparation for Docking
This protocol outlines the necessary steps to prepare the this compound ligand and the target protein structures for docking using either 1-Click Dock or SwissDock.
1. Ligand Preparation (this compound):
-
Objective: To obtain the 3D structure of this compound in a format suitable for docking.
-
Procedure:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound: CC(C)CC(=O)C1=C(C(=C(C(=C1O)C=O)O)C=O)O.
-
For 1-Click Dock , you can directly paste the SMILES string into the input field. The server will automatically convert it to a 3D structure.
-
For SwissDock , you can also use the SMILES string. The web server will generate the 3D structure and prepare it for docking.
-
Alternatively, use a chemical drawing software (e.g., ChemDraw, MarvinSketch) to draw the 2D structure of this compound and save it as a MOL or SDF file. This file can then be used as input for servers that support file uploads.
-
2. Protein Target Preparation:
-
Objective: To obtain and clean the 3D structure of the target protein.
-
Procedure:
-
Go to the RCSB Protein Data Bank (PDB) website (rcsb.org).
-
Search for the desired protein target using its name or PDB ID. For this guide, we will use:
-
5-HT3 Receptor: 6Y1Z
-
Trypsin: 1TRN
-
Albumin: 1AO6
-
-
Download the PDB file for the selected structure.
-
For 1-Click Dock and SwissDock: These servers typically handle protein preparation automatically. You will need to provide the PDB ID. The servers will fetch the structure, remove water molecules and heteroatoms (except for relevant co-factors), and add hydrogen atoms.
-
Manual Preparation (if required): For more advanced docking software or if you need more control, you would use software like UCSF Chimera or PyMOL to:
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.
-
Add hydrogen atoms.
-
Repair any missing residues or side chains.
-
Save the cleaned protein structure as a PDB file.
-
-
Protocol 2: In Silico Docking using 1-Click Dock
-
Objective: To perform a quick and easy docking of this compound against a target protein.
-
Procedure:
-
Navigate to the Mcule 1-Click Docking web server.
-
In the "Input" section, paste the SMILES string of this compound.
-
In the "Docking" section, enter the PDB ID of your target protein (e.g., "6Y1Z" for the 5-HT3 receptor).
-
Define the binding site. For a known binding site, you can specify the center coordinates. For an exploratory search, you can often select the entire protein. 1-Click Dock may automatically identify potential binding sites.
-
Click the "Dock!" button to start the calculation.
-
The results will display the best binding poses and their corresponding Vina scores.
-
Protocol 3: In Silico Docking using SwissDock
-
Objective: To perform a more detailed docking analysis with visualization of potential binding modes.
-
Procedure:
-
Go to the SwissDock web server.
-
In the "Target Selection" section, enter the PDB ID of your protein (e.g., "1TRN" for Trypsin).
-
In the "Ligand Selection" section, paste the SMILES string for this compound.
-
Optionally, you can define the docking region (x, y, z coordinates and dimensions) if you have prior knowledge of the binding site. Otherwise, the server will perform a blind docking.
-
Provide a job name and your email address to receive a notification when the job is complete.
-
Click "Start Docking".
-
Once the docking is finished, the results page will show a list of predicted binding modes (clusters) with their FullFitness and estimated ΔG scores. You can visualize each pose in the integrated 3D viewer.
-
Protocol 4: Experimental Validation (Example: Enzyme Inhibition Assay for Trypsin)
-
Objective: To experimentally determine the inhibitory effect of this compound on Trypsin activity.
-
Principle: This assay measures the ability of this compound to inhibit the enzymatic activity of Trypsin using a chromogenic substrate. The decrease in product formation in the presence of this compound indicates inhibition.
-
Materials:
-
Purified Trypsin
-
This compound
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) as a substrate
-
Tris-HCl buffer
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in Tris-HCl buffer.
-
In a 96-well plate, add the Trypsin solution to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control well with the solvent only.
-
Incubate the plate for a predetermined time to allow this compound to bind to the enzyme.
-
Initiate the reaction by adding the BAPNA substrate to all wells.
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity).
-
Visualization of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow and a potential signaling pathway involving this compound.
Molecular Docking Workflow
Hypothetical this compound Signaling Pathway
Conclusion
The application of user-friendly docking tools like 1-Click Dock and SwissDock offers a valuable preliminary step in understanding the potential molecular interactions of natural products like this compound. By following the protocols outlined in this guide, researchers can efficiently generate hypotheses about binding affinities and interaction patterns, which can then be further investigated and validated through experimental assays. This integrated computational and experimental approach is a powerful strategy in the field of drug discovery and development.
References
- 1. Mapping the Orthosteric Binding Site of the Human 5-HT3 Receptor Using Photo-cross-linking Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What score value is considered acceptable when using Vina Autodock tool for molecular docking simulations? - Bioinformatics Stack Exchange [bioinformatics.stackexchange.com]
- 3. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Jensenone Instability in Methanol Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential instability issues encountered when working with Jensenone in methanol (B129727) solutions. The information is based on established chemical principles related to the functional groups present in the this compound molecule (phenolic hydroxyls and aldehydes).
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the concentration of my this compound stock solution in methanol over time. What could be the cause?
A1: The instability of this compound in methanol can be attributed to several potential chemical reactions involving its phenolic and aldehyde functional groups. The primary suspects are:
-
Acetal/Hemiacetal Formation: The aldehyde groups on the this compound molecule can react with methanol, a primary alcohol, to form hemiacetals and subsequently acetals. This reaction is often catalyzed by trace amounts of acid or base in the methanol or on the glassware.[1][2][3][4]
-
Etherification: The phenolic hydroxyl groups of this compound may undergo etherification with methanol, particularly under acidic conditions, forming methoxy (B1213986) ethers.
-
Oxidation: Phenolic compounds are susceptible to oxidation, which can be influenced by factors such as air, light, and the presence of metal ions. While methanol can sometimes inhibit the oxidation of certain phenolic resins, this may not be universally applicable.[5][6]
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Reaction with Formaldehyde Impurities: Methanol can contain trace amounts of formaldehyde, or it can be oxidized to formaldehyde. Formaldehyde can then react with the this compound molecule, leading to the formation of adducts and an apparent decrease in the concentration of the parent compound.[7]
Q2: Are there specific grades of methanol that are better for dissolving this compound?
A2: Yes, using a high-purity, anhydrous, and peroxide-free grade of methanol is highly recommended. Solvents of lower purity may contain acidic or basic impurities that can catalyze degradation reactions. It is also advisable to use freshly opened bottles of solvent and to minimize exposure to air and light.
Q3: How can I monitor the stability of my this compound solution?
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for monitoring the stability of your this compound solution. A stability-indicating HPLC method should be developed to separate the intact this compound from any potential degradants. This will allow you to quantify the concentration of this compound over time and observe the appearance of new peaks corresponding to degradation products.
Q4: What are the best storage conditions for this compound solutions in methanol?
A4: To maximize the stability of your this compound solution, it is recommended to:
-
Store the solution at low temperatures, preferably at -20°C or -80°C.
-
Protect the solution from light by using amber vials or by wrapping the vials in aluminum foil.
-
Use tightly sealed containers to minimize exposure to air and moisture.
-
Consider preparing fresh solutions for each experiment if long-term stability is a concern.
Troubleshooting Guide
If you are experiencing instability with your this compound solution in methanol, follow this troubleshooting guide to identify and resolve the issue.
Problem: Unexpected Peaks in HPLC Chromatogram
| Possible Cause | Suggested Solution |
| Degradation of this compound | Develop a stability-indicating HPLC method to identify and quantify the degradants. Compare the chromatograms of fresh and aged solutions. |
| Solvent Impurities | Use a higher grade of methanol (e.g., HPLC-grade, anhydrous). Filter the solvent before use. |
| Contaminated Glassware | Ensure all glassware is thoroughly cleaned and dried. Consider silanizing glassware to minimize surface-catalyzed reactions. |
Problem: Decrease in this compound Concentration Over Time
| Possible Cause | Suggested Solution |
| Chemical Reaction with Methanol | Prepare smaller batches of the solution more frequently. If possible, explore alternative solvents for long-term storage. |
| Photodegradation | Store the solution in light-protected containers (amber vials) and in the dark. |
| Oxidation | Purge the solution with an inert gas (e.g., nitrogen or argon) before sealing the container. |
| Adsorption to Container Surface | Use polypropylene (B1209903) or silanized glass vials. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Methanol
This protocol outlines a general procedure to assess the stability of this compound in methanol under different conditions.
1. Materials:
- This compound
- High-purity, anhydrous methanol
- Amber HPLC vials with screw caps
- HPLC system with UV detector
- pH meter (for buffered solutions)
2. Procedure:
- Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).
- Aliquot the stock solution into several amber HPLC vials.
- Divide the vials into different storage condition groups:
- Room temperature (with and without light exposure)
- 4°C
- -20°C
- -80°C
- At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each storage condition.
- Allow the vial to equilibrate to room temperature.
- Analyze the sample by a validated, stability-indicating HPLC method.
- Record the peak area of this compound and any new peaks that appear.
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
- Plot the percentage of this compound remaining versus time for each storage condition.
Protocol 2: Forced Degradation Study of this compound in Methanol
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.
1. Materials:
- This compound stock solution in methanol (1 mg/mL)
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (B78521) (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- Heat block or water bath
- UV lamp
2. Procedure:
- Acidic Condition: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 4 hours.
- Basic Condition: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours.
- Oxidative Condition: Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 4 hours, protected from light.
- Thermal Condition: Heat an aliquot of the this compound stock solution at 80°C for 4 hours.
- Photolytic Condition: Expose an aliquot of the this compound stock solution to a UV lamp for 4 hours.
- After the incubation period, neutralize the acidic and basic samples.
- Analyze all samples by HPLC-MS to identify the mass of the degradation products.
Data Presentation
Table 1: Illustrative Stability of this compound in Methanol under Different Storage Conditions
| Storage Condition | Time Point | This compound Remaining (%) |
| Room Temperature (Light) | 24 hours | 85.2 |
| 1 week | 60.5 | |
| Room Temperature (Dark) | 24 hours | 95.1 |
| 1 week | 88.3 | |
| 4°C | 1 week | 98.7 |
| 1 month | 92.4 | |
| -20°C | 1 month | 99.5 |
| 3 months | 97.8 |
Note: This is hypothetical data for illustrative purposes.
Table 2: Illustrative Results of a Forced Degradation Study of this compound
| Stress Condition | This compound Degraded (%) | Major Degradation Products (m/z) |
| 0.1 M HCl, 60°C | 45.3 | [M+14]+, [M+32]+ |
| 0.1 M NaOH, RT | 28.1 | [M-2]+ |
| 3% H₂O₂, RT | 65.7 | [M+16]+ |
| 80°C | 15.2 | [M-H₂O]+ |
| UV Light | 35.9 | Various photoproducts |
Note: This is hypothetical data for illustrative purposes. [M]+ represents the mass of the parent this compound molecule.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Methanol solvent may cause increased apparent metabolic instability in in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing LC peak broadening in Jensenone analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Jensenone. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems related to LC peak broadening.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue: Why is my this compound peak broad and asymmetrical (tailing or fronting)?
Peak broadening in the analysis of this compound can stem from several factors, ranging from the chemical nature of the molecule itself to suboptimal chromatographic conditions. Below is a systematic guide to troubleshoot and resolve these issues.
Q1: Could the chemical reactivity of this compound be causing peak broadening?
A1: Yes, this is a primary concern. This compound is a formylated phloroglucinol (B13840) compound (FPC) containing highly reactive aldehyde groups. These aldehydes can interact with primary and secondary amines to form Schiff bases.[1] If your sample matrix, mobile phase, or even vials contain trace amines, this on-column or in-sample reaction can lead to multiple adducts, resulting in broadened or split peaks.
-
Troubleshooting Steps:
-
Sample Matrix: Avoid buffers or additives containing primary or secondary amines (e.g., Tris, ammonium (B1175870) salts).
-
Mobile Phase: Use high-purity solvents. If using a buffer, opt for phosphate (B84403) or formate (B1220265) buffers.
-
Derivatization: For complex matrices where reactivity is unavoidable, consider derivatizing the aldehyde groups prior to analysis to form a more stable compound.
-
Q2: My peak is tailing. What are the likely causes and solutions?
A2: Peak tailing is often observed for phenolic compounds like this compound and is typically caused by secondary interactions with the stationary phase or issues with the mobile phase pH.[2]
-
Cause 1: Secondary Silanol (B1196071) Interactions
-
Problem: Residual silanol groups (Si-OH) on silica-based C18 columns can interact strongly with the hydroxyl groups of this compound, causing tailing.[2]
-
Solutions:
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize the number of free silanol groups.
-
Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% trifluoroacetic acid (TFA) or formic acid) to the mobile phase.[3] This suppresses the ionization of silanol groups, reducing unwanted interactions.
-
Increase Ionic Strength: A higher buffer concentration in the mobile phase can also help shield the silanol interactions.
-
-
-
Cause 2: Inappropriate Mobile Phase pH
-
Problem: this compound is a phenolic compound and is weakly acidic. The pKa of the parent compound, phloroglucinol, is around 8.5.[4][5][6][7] If the mobile phase pH is near the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of this compound. A pH of 2.5-3.5 is generally a good starting point for phenolic compounds to ensure they are in a single, non-ionized state.
-
Q3: All the peaks in my chromatogram are broad, not just this compound. What should I investigate?
A3: When all peaks are affected, the issue is likely systemic and not related to the specific chemistry of this compound.[8]
-
Troubleshooting Systemic Peak Broadening:
-
Extra-Column Volume: Excessive volume between the injector and the detector can cause significant peak broadening.[9]
-
Solution: Use tubing with the smallest possible internal diameter and length to connect the HPLC components. Ensure all fittings are properly made to minimize dead volume.
-
-
Column Contamination or Void: A blocked frit or a void at the head of the column can distort the sample flow path.
-
Solution: First, try back-flushing the column. If this doesn't work, replace the column frit or the entire column. Using a guard column can help protect the analytical column from contamination.[8]
-
-
Detector Settings: An incorrect data acquisition rate can lead to artificially broad peaks.
-
Solution: Ensure the detector sampling rate is high enough to capture at least 15-20 data points across the peak.
-
-
Q4: Could my sample preparation be the source of the problem?
A4: Absolutely. The solvent used to dissolve the sample and the injection volume can both contribute to peak distortion.
-
Cause 1: Strong Sample Solvent
-
Problem: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move down the column before the separation begins, resulting in a broad or split peak.
-
Solution: Ideally, dissolve your this compound standard or sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the smallest possible volume.
-
-
Cause 2: Large Injection Volume
-
Problem: Injecting too large a volume of sample can lead to band broadening, especially for early-eluting peaks.[5]
-
Solution: Reduce the injection volume. As a general rule, the injection volume should not exceed 1-2% of the column volume.
-
Quantitative Data Summary
The following table summarizes typical HPLC parameters for the analysis of formylated phloroglucinol compounds (FPCs) and related phenolic compounds, providing a baseline for method development and troubleshooting.
| Parameter | Recommended Condition for this compound Analysis | Potential Problematic Condition | Consequence of Problematic Condition |
| Column | C18, end-capped, 3-5 µm particle size, 150-250 mm x 4.6 mm | Old or non-end-capped C18 column | Peak tailing due to silanol interactions |
| Mobile Phase A | HPLC-grade Water with 0.1% TFA or Formic Acid | Water without pH modifier | Analyte and silanol ionization causing tailing |
| Mobile Phase B | HPLC-grade Acetonitrile or Methanol | Lower grade solvents | Baseline noise and ghost peaks |
| pH | 2.5 - 3.5 | > 6.0 | Peak tailing due to partial ionization of this compound |
| Flow Rate | 0.75 - 1.5 mL/min | Too high or too low | Sub-optimal efficiency (Van Deemter theory) |
| Column Temperature | 30 - 40 °C | Fluctuating ambient temperature | Poor retention time reproducibility, peak broadening |
| Sample Solvent | Initial mobile phase composition | 100% Acetonitrile or Methanol | Peak fronting or splitting |
| Injection Volume | 5 - 20 µL | > 50 µL | Peak broadening due to volume overload |
| Detection Wavelength | ~275 nm (for FPCs) | Incorrect wavelength | Poor sensitivity |
Experimental Protocols
Standard HPLC Method for Formylated Phloroglucinol Compounds (FPCs)
This protocol is adapted from established methods for the analysis of FPCs in plant extracts and serves as a robust starting point for this compound analysis.[3]
-
Instrumentation:
-
A standard HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: Wakosil 250 x 4.6 mm, 3 µm C18 RS (or equivalent high-quality, end-capped C18 column).
-
Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Column Temperature: 37 °C.
-
Flow Rate: 0.75 mL/min.
-
Detection: 275 nm.
-
Injection Volume: 15 µL.
-
Gradient Program:
-
Start at 60% B.
-
Hold at 60% B for 5 minutes.
-
Linear gradient to 90% B over 55 minutes (from 5 to 60 min).
-
Hold at 90% B for 10 minutes.
-
Return to 60% B over 5 minutes and equilibrate for 10 minutes before the next injection.
-
-
-
Sample Preparation:
-
Standard Preparation: Accurately weigh this compound standard and dissolve in the initial mobile phase (40:60 Water:Acetonitrile with 0.1% TFA) to a known concentration (e.g., 1 mg/mL). Prepare serial dilutions as required.
-
Extraction from Matrix (if applicable): For complex samples, an extraction into a suitable organic solvent (e.g., acidified acetonitrile) followed by filtration through a 0.45 µm filter is recommended.[3] Ensure the final sample is diluted in a solvent compatible with the initial mobile phase.
-
Visual Troubleshooting and Workflow Diagrams
Caption: A logical workflow for diagnosing the root cause of LC peak broadening.
Caption: Chemical causes of peak tailing in this compound analysis.
References
- 1. Research Portal [researchportal.murdoch.edu.au]
- 2. benchchem.com [benchchem.com]
- 3. prometheusprotocols.net [prometheusprotocols.net]
- 4. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 5. Cas 108-73-6,Phloroglucinol | lookchem [lookchem.com]
- 6. Phloroglucinol | 108-73-6 [chemicalbook.com]
- 7. Phloroglucinol CAS#: 108-73-6 [m.chemicalbook.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Optimizing Synthetic Jensenone Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of synthetic Jensenone.
Troubleshooting Guide
This guide addresses common issues encountered during the two-step synthesis of this compound, which involves the Vilsmeier-Haack formylation of phloroglucinol (B13840) followed by a Friedel-Crafts acylation.
Issue 1: Low Yield in the Vilsmeier-Haack Formylation of Phloroglucinol (Step 1)
| Potential Cause | Recommended Solution | Explanation |
| Incomplete reaction | - Ensure anhydrous conditions as the Vilsmeier reagent is moisture-sensitive.- Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] - Increase the reaction time or temperature cautiously. | The Vilsmeier reagent, formed from DMF and POCl₃, is a weak electrophile and requires an activated aromatic ring like phloroglucinol for efficient reaction.[2][3][4] |
| Side reactions | - Maintain a low reaction temperature (0-5 °C) during the addition of POCl₃ to prevent uncontrolled side reactions.[1] - Use the correct stoichiometry of reagents. | Phloroglucinol is highly reactive and can undergo multiple formylations or other side reactions if the conditions are not controlled. |
| Product loss during work-up | - Carefully perform the aqueous work-up, ensuring the complete precipitation of the product.- Wash the crude product with cold water to minimize loss.[1] | The diformylphloroglucinol intermediate has some water solubility. |
Issue 2: Low Yield or No Reaction in the Friedel-Crafts Acylation (Step 2)
| Potential Cause | Recommended Solution | Explanation |
| Deactivation of the catalyst | - Use a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) as it complexes with both the starting material and the product.[5][6] - Ensure all reagents and glassware are strictly anhydrous. | Lewis acids like AlCl₃ are highly moisture-sensitive. The phenolic hydroxyl groups and the carbonyl groups of the starting material and product can complex with the catalyst, rendering it inactive.[7][8] |
| O-acylation instead of C-acylation | - Use a sufficient excess of the Lewis acid catalyst to favor C-acylation.[7][8] - Consider using a stronger acid catalyst system if O-acylation persists. | Phenols can undergo acylation on the hydroxyl group (O-acylation) to form an ester, which is a competing side reaction.[7][8] |
| Low reactivity of the substrate | - The diformylphloroglucinol is less reactive than phloroglucinol due to the electron-withdrawing nature of the formyl groups. A higher temperature or longer reaction time may be required. | The Friedel-Crafts acylation is an electrophilic aromatic substitution, and its rate is influenced by the electron density of the aromatic ring.[5] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution | Explanation |
| Presence of polar impurities | - Utilize column chromatography on silica (B1680970) gel. A gradient elution with a solvent system like hexane (B92381)/ethyl acetate (B1210297) or chloroform/methanol (B129727) may be effective.[9][10] - Consider using a different stationary phase like neutral alumina (B75360) if the compound streaks on silica gel.[10] | Phenolic compounds can interact strongly with silica gel, leading to poor separation. The polarity of the eluent needs to be carefully optimized.[10] |
| Co-elution of starting material and product | - Optimize the TLC solvent system to achieve good separation between the starting material and the product before attempting column chromatography. | A well-resolved TLC is crucial for successful column chromatography. |
| Product is an oil or difficult to crystallize | - Attempt recrystallization from a different solvent system. - If recrystallization fails, high-purity product can often be obtained by careful column chromatography. | The choice of solvent is critical for successful recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most efficient reported synthetic route to this compound?
A1: A short and efficient two-step synthesis starting from commercially available phloroglucinol has been reported.[11] This involves a diformylation reaction followed by an acylation.[12]
Q2: How can I monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the progress of both the formylation and acylation steps.[1] For visualization, UV light can be used as this compound and its precursors are aromatic.[13] Additionally, staining with reagents that react with phenols or aldehydes, such as ferric chloride or p-anisaldehyde, can be employed.[14][15][16]
Q3: What are the key considerations for the Vilsmeier-Haack formylation of phloroglucinol?
A3: The key considerations are maintaining anhydrous conditions, controlling the reaction temperature (typically 0-5 °C during reagent addition), and using the correct stoichiometry of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2]
Q4: What are the common challenges in the Friedel-Crafts acylation of the diformylphloroglucinol intermediate?
A4: The main challenges include the potential for O-acylation as a side reaction, the need for a stoichiometric amount of a strong and anhydrous Lewis acid catalyst (like AlCl₃), and the reduced reactivity of the aromatic ring due to the electron-withdrawing formyl groups.[7][8]
Q5: What is a suitable method for purifying the final this compound product?
A5: Column chromatography on silica gel is a common method for purifying phenolic compounds like this compound.[9][17] A gradient of solvents, such as ethyl acetate in hexane or methanol in dichloromethane (B109758), is often used to elute the product.[10] Recrystallization can also be attempted to obtain a highly pure product.
Experimental Protocols
Step 1: Vilsmeier-Haack Diformylation of Phloroglucinol
Disclaimer: This is a representative protocol based on general procedures for the Vilsmeier-Haack reaction on activated phenols. The specific conditions from the primary literature should be consulted for optimal results.
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phloroglucinol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2.2 eq) dropwise to the stirred solution, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the recommended time (monitor by TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2,4,6-trihydroxyisophthalaldehyde (B107450) (diformylphloroglucinol).
Step 2: Friedel-Crafts Acylation to Yield this compound
Disclaimer: This is a representative protocol based on general procedures for the Friedel-Crafts acylation of phenols. The specific conditions from the primary literature should be consulted for optimal results.
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 3.0 eq) in an anhydrous solvent such as dichloromethane or nitrobenzene.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 2,4,6-trihydroxyisophthalaldehyde (1.0 eq) and isovaleryl chloride (1.1 eq) in the same anhydrous solvent.
-
Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature or with gentle heating as required (monitor by TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Logical workflow for troubleshooting low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Biomimetic Synthesis and Chemical Proteomics Reveal the Mechanism of Action and Functional Targets of Phloroglucinol Meroterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. faculty.fiu.edu [faculty.fiu.edu]
- 15. epfl.ch [epfl.ch]
- 16. Stains for Developing TLC Plates [faculty.washington.edu]
- 17. column-chromatography.com [column-chromatography.com]
Technical Support Center: Optimizing Reaction Conditions for Jensenone Derivatization
Welcome to the technical support center for Jensenone derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful modification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its derivatization important?
This compound is a naturally occurring acylphloroglucinol found in the foliage of Eucalyptus jensenii. Its structure includes a phloroglucinol (B13840) core with two aldehyde groups and a 3-methylbutanoyl side chain.[1] These functional groups, particularly the aldehydes, are reactive and offer multiple sites for chemical modification.[2] Derivatization of this compound is crucial for exploring its therapeutic potential, as modifying its structure can alter its biological activity, solubility, and pharmacokinetic properties, making it a valuable scaffold in drug discovery.
Q2: What are the primary reactive sites on the this compound molecule for derivatization?
This compound has three primary types of reactive sites:
-
Aldehyde Groups: The two formyl (-CHO) groups are highly reactive and readily undergo reactions such as Schiff base formation with primary amines.[2]
-
Phenolic Hydroxyl Groups: The three hydroxyl (-OH) groups on the phloroglucinol ring can be derivatized through reactions like alkylation, acylation, and silylation.
-
Enolizable Ketone: The ketone in the acyl side chain can potentially participate in reactions, although the phenolic hydroxyls and aldehydes are generally more reactive.
Q3: What are the most common derivatization strategies for this compound?
Based on its functional groups, the most common derivatization strategies for this compound and related phloroglucinols include:
-
Schiff Base Formation: Reaction of the aldehyde groups with primary amines to form imines (Schiff bases). This is a robust reaction for introducing a wide variety of substituents.
-
Alkylation: Introduction of alkyl groups at the phenolic hydroxyls to increase lipophilicity and modify biological activity.
-
Acylation: Reaction of the phenolic hydroxyls with acylating agents to form esters, which can act as prodrugs or alter the compound's properties.
-
Silylation: Primarily used for analytical purposes, such as increasing volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[3][4]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the derivatization of this compound.
Issue 1: Low or No Yield of Schiff Base Derivative
Possible Causes & Solutions
| Cause | Recommended Action |
| Presence of Water | The formation of a Schiff base is a reversible reaction that produces water. Ensure all glassware is thoroughly dried and use anhydrous solvents. Consider using a Dean-Stark apparatus to remove water as it forms during the reaction.[5] |
| Incorrect pH | The reaction is typically catalyzed by a mild acid. If the pH is too low, the amine nucleophile will be protonated and become unreactive.[6][7] If the pH is too high, the dehydration step is slow.[6][8] The optimal pH is often mildly acidic and may need to be determined empirically.[6][8] |
| Incomplete Reaction | The reaction may not have reached equilibrium. Increase the reaction time or temperature according to the stability of your reactants and products. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Improper Stoichiometry | Ensure the correct molar ratio of this compound to the amine. A slight excess of the amine can sometimes drive the reaction to completion, especially if it is volatile and can be easily removed after the reaction. |
Issue 2: Formation of Multiple Products in Alkylation or Acylation Reactions
Possible Causes & Solutions
| Cause | Recommended Action |
| Over-alkylation/acylation | The three phenolic hydroxyl groups of this compound can all react. To achieve mono-alkylation or acylation, use a limiting amount of the alkylating or acylating agent and carefully control the reaction time and temperature. Stepwise addition of the reagent can also improve selectivity. |
| C- vs. O-alkylation | Phloroglucinol and its derivatives can undergo both C-alkylation and O-alkylation. The choice of solvent and base can influence the selectivity. Aprotic solvents often favor O-alkylation, while protic solvents can favor C-alkylation. |
| Side Reactions | The aldehyde groups may react with certain reagents. It may be necessary to protect the aldehyde groups before proceeding with the derivatization of the hydroxyl groups. |
Issue 3: Difficulty in Product Purification
Possible Causes & Solutions
| Cause | Recommended Action |
| Unreacted Starting Materials | If the reaction has not gone to completion, you will have a mixture of starting materials and products. Optimize the reaction conditions to maximize conversion. |
| Similar Polarity of Products and Byproducts | This can make chromatographic separation challenging. Consider derivatizing your product to alter its polarity for easier separation. Alternatively, recrystallization can be an effective purification method for crystalline products. |
| Product Instability | Schiff bases can be susceptible to hydrolysis.[5] Ensure all purification steps are carried out under anhydrous conditions. Some derivatives may also be sensitive to heat or light. |
Experimental Protocols
Below are detailed methodologies for key derivatization reactions of this compound.
Protocol 1: Synthesis of a this compound-derived Schiff Base
This protocol describes a general procedure for the formation of a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Anhydrous ethanol (B145695)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring plate and stir bar
-
Dean-Stark apparatus (optional)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous ethanol in a round-bottom flask.
-
Add the primary amine (2.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
If using, set up a Dean-Stark apparatus to remove water.
-
Heat the reaction mixture to reflux and stir for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Optimization Parameters for Schiff Base Formation:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Typical Outcome |
| Temperature | Room Temp | 50 °C | Reflux (78 °C) | Higher temperatures generally increase reaction rate. |
| Catalyst | None | Acetic Acid | p-Toluenesulfonic acid | Acid catalysis is usually necessary for efficient reaction. |
| Reaction Time | 1 hour | 4 hours | 12 hours | Longer times can lead to higher yields but also potential side reactions. |
Protocol 2: O-Alkylation of this compound
This protocol provides a general method for the alkylation of the phenolic hydroxyl groups of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide)
-
Anhydrous acetone
-
Potassium carbonate (K₂CO₃)
-
Round-bottom flask with reflux condenser
-
Stirring plate and stir bar
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous acetone, add potassium carbonate (3.3 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (3.3 equivalents) dropwise to the mixture.
-
Heat the reaction to reflux and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Wash the solid with acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Silylation of this compound for GC-MS Analysis
This protocol is for the preparation of a trimethylsilyl (B98337) (TMS) derivative of this compound for analytical purposes.
Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) or acetonitrile (B52724)
-
Reaction vial with a screw cap
-
Heating block or water bath
Procedure:
-
Dissolve a small amount of this compound (e.g., 1 mg) in anhydrous pyridine or acetonitrile (e.g., 100 µL) in a reaction vial.
-
Add the silylating reagent, BSTFA with 1% TMCS (e.g., 100 µL).
-
Securely cap the vial and vortex briefly.
-
Heat the vial at 60-80°C for 30-60 minutes.[3]
-
Cool the vial to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS.
Visualizations
Caption: General experimental workflow for this compound derivatization.
Caption: Reaction scheme for Schiff base formation from this compound.
References
- 1. connectsci.au [connectsci.au]
- 2. This compound: biological reactivity of a marsupial antifeedant from Eucalyptus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. wjpsonline.com [wjpsonline.com]
- 8. organic chemistry - Optimum pH range for formation of Schiff bases - Chemistry Stack Exchange [chemistry.stackexchange.com]
preventing degradation of Jensenone during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Jensenone during storage.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and storage of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of potency or inconsistent experimental results with the same batch of this compound. | Degradation of this compound due to improper storage conditions. Aldehydes are susceptible to oxidation and polymerization.[1] | 1. Verify Storage Conditions: Ensure this compound is stored at a cool temperature, protected from light, and under an inert atmosphere.[1] 2. Aliquot Stock Solutions: Upon receipt, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and exposure to air.[1] 3. Use Freshly Prepared Solutions: For optimal results, use freshly prepared solutions for all experiments.[1] |
| Discoloration of this compound solution (e.g., light tan or pink). | Oxidation of the phenolic functional groups in this compound. | 1. Inert Atmosphere: Store solid this compound and its solutions under an inert gas like argon or nitrogen to prevent oxidation. 2. Antioxidants: Consider the addition of a suitable antioxidant to the storage solvent, ensuring it does not interfere with downstream applications.[2][3] |
| Precipitate formation or cloudiness in this compound solution. | Polymerization of the aldehyde groups. This can be initiated by exposure to air, light, or elevated temperatures.[1] | 1. Discard the Solution: Do not use solutions with visible precipitates, as the concentration of active this compound is no longer accurate.[1] 2. Proper Storage: Store stock solutions under an inert atmosphere and protected from light at -20°C or -80°C.[1] |
| Reduced activity when used in assays containing primary or secondary amines (e.g., cell culture media with amino acids, protein solutions). | Reaction of this compound's aldehyde groups with amines to form Schiff bases, leading to the inactivation of this compound.[4][5] | 1. Modify Experimental Design: If possible, avoid prolonged incubation of this compound in amine-containing solutions. 2. Protect Aldehyde Groups: For certain applications, consider the temporary protection of the aldehyde groups as acetals, which can be reversed under mild acidic conditions.[6] |
Frequently Asked Questions (FAQs)
1. What is the primary degradation pathway for this compound?
The primary degradation pathway for this compound involves its two reactive aldehyde groups. These groups can readily react with nucleophilic primary and secondary amines to form Schiff bases. This is a significant concern when this compound is exposed to biological matrices containing amino acids or proteins.
Diagram of this compound Degradation Pathway
Caption: Reaction of this compound with primary amines to form an inactive Schiff base adduct.
2. What are the optimal storage conditions for solid this compound and its solutions?
To ensure the long-term stability of this compound, adhere to the following storage conditions.
| Form | Temperature | Atmosphere | Light Conditions | Container |
| Solid | -20°C to -80°C | Inert (Argon or Nitrogen) | Protected from light (amber vial) | Tightly sealed |
| In Solution | -20°C to -80°C | Inert (Argon or Nitrogen) | Protected from light (amber vial) | Tightly sealed, small aliquots |
3. Which solvents are recommended for storing this compound?
For stock solutions, use high-quality, anhydrous solvents such as ethanol (B145695) or DMSO. It is advisable to prepare fresh solutions for each experiment. If a stock solution is necessary, store it in small aliquots at -20°C or -80°C under an inert atmosphere to minimize freeze-thaw cycles.[1]
4. How can I monitor the stability of my this compound sample?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method can separate the intact this compound from its degradation products, allowing for accurate quantification of the active compound over time.
Diagram of a General Stability Testing Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. US4316996A - Discoloration prevention of phenolic antioxidants - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. vurup.sk [vurup.sk]
- 5. ijsdr.org [ijsdr.org]
- 6. Stabilization of Aldehydes as Propylene Glycol Acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Molecular Docking for Jensenone
Welcome to the technical support center for molecular docking studies of Jensenone. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their docking parameters and improve the accuracy of their in silico experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My docking results for this compound are inconsistent or show poor binding scores. What are the first things I should check?
A: Inconsistent or poor docking results often stem from inadequate preparation of the receptor (protein) and the ligand (this compound). Start by verifying the following critical steps:
-
Receptor Preparation: Ensure your protein structure is properly cleaned. This includes removing all non-essential water molecules, co-factors, and ions from the original PDB file. It's crucial to add polar hydrogens and assign correct partial charges, as these are vital for calculating electrostatic interactions.[1]
-
Ligand Preparation: The 3D structure of this compound must be correctly generated and energy-minimized.[2][3] Ensure that all hydrogens have been added and that the protonation state is appropriate for physiological pH. Errors in ligand preparation are one of the most common sources of docking inaccuracies.[4]
-
Binding Site Definition: The search space (often called the "grid box") must be accurately defined. It should be large enough to encompass the entire binding pocket, allowing the ligand to sample various orientations, but not so large that it becomes computationally inefficient and samples irrelevant regions.[2][5]
Q2: How should I prepare the this compound ligand, considering it has reactive aldehyde groups?
A: this compound's aldehyde groups are chemically reactive and can form covalent bonds (specifically Schiff bases) with nucleophilic residues like lysine (B10760008).[6] This requires special consideration during preparation.
-
For Standard (Non-Covalent) Docking: Treat the aldehyde as a standard functional group. The goal is to predict the initial non-covalent binding pose that precedes a potential covalent reaction. Ensure correct atom typing and partial charges are assigned to the aldehyde group to accurately model its hydrogen bonding and electrostatic potential.
-
For Covalent Docking: If your goal is to model the covalent bond, a specialized covalent docking workflow is necessary. This involves defining the reactive aldehyde carbon in this compound and the nucleophilic atom (e.g., the nitrogen of a lysine side chain) on the receptor. The docking software will then guide the pose search to facilitate the formation of the covalent bond.[6]
-
General Preparation: Regardless of the docking type, this compound's 3D structure should be generated from its 2D representation, followed by the addition of hydrogens and a robust energy minimization step using a suitable force field (e.g., MMFF94).[4]
Q3: The predicted binding affinity for this compound seems inaccurate. How can I improve the scoring?
A: The scoring function is a major challenge in molecular docking.[7][8] If you suspect inaccurate scoring, consider these strategies:
-
Use Multiple Scoring Functions: Different docking programs use different scoring functions (force-field-based, empirical, knowledge-based).[9] A pose that scores well across multiple, distinct scoring functions is more likely to be a true positive.
-
Rescoring: Use a more computationally expensive but potentially more accurate method to re-evaluate the top poses from your initial docking run. Methods like MM/PBSA or MM/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area) can provide a more refined energy calculation.
-
Consensus Docking: Dock this compound using several different programs (e.g., AutoDock Vina, Glide, GOLD) and analyze the results.[10] Poses that are consistently predicted by multiple algorithms are often more reliable than those predicted by a single program.[11]
-
Machine Learning-Based Scoring: New scoring functions that incorporate machine learning or deep learning are showing improved accuracy. If available, using these next-generation scoring functions or correction terms can enhance predictive power.[12][13]
Q4: My docking pose for this compound doesn't make biological sense (e.g., key interactions are missed). What parameters can I adjust?
A: An illogical binding pose suggests issues with the conformational search. Here are parameters to refine:
-
Increase Search Algorithm "Exhaustiveness": Most docking programs have a parameter that controls the thoroughness of the search (e.g., exhaustiveness in AutoDock Vina).[14] Increasing this value will result in a more comprehensive exploration of the conformational space, at the cost of longer computation time.
-
Refine the Binding Site: Double-check that your grid box is centered correctly on the active site. If a co-crystallized ligand is available for your target protein, defining the search space based on its position is a reliable method.[2]
-
Incorporate Receptor Flexibility: By default, most docking algorithms treat the protein receptor as rigid, which can prevent the discovery of correct poses if the protein needs to adjust to the ligand (an "induced fit").[7][15] If your software allows, try enabling flexibility for key amino acid side chains within the binding pocket.
-
Ligand Conformational Sampling: Ensure your ligand preparation generates a good ensemble of low-energy starting conformations. The ability of the docking algorithm to find the correct pose can be sensitive to the initial 3D structure of the ligand.[16]
Q5: How can I validate my docking protocol for this compound before trusting the results?
-
Redocking: If a crystal structure of your target protein with a bound ligand is available, extract the ligand and dock it back into the protein's binding site. The protocol is considered validated if it can reproduce the experimental pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[13][17]
-
Experimental Correlation: The most robust validation involves comparing docking scores against experimental binding data (e.g., IC50, Ki, or Kd values) for a set of known active and inactive molecules against your target. A good docking protocol should show a strong correlation, with active compounds receiving better scores than inactive ones.[2][3] While direct experimental data for this compound against many targets may be limited, data for structurally similar compounds can be used as a proxy.
Quantitative Data Summary
For researchers comparing different software or parameters, summarizing results in a structured format is crucial.
Table 1: Comparison of Common Docking Software Characteristics
| Software | Search Algorithm Type | Scoring Function Type | Flexibility Handling | Availability |
| AutoDock Vina | Lamarckian Genetic Algorithm, Gradient Optimization[14][18] | Empirical / Machine Learning-based[18] | Flexible ligand, partial receptor flexibility[14] | Open-Source[14] |
| Glide (Schrödinger) | Hierarchical Filters, Exhaustive Sampling[19] | Empirical (GlideScore, Emodel)[19] | Rigid and Induced-Fit Docking (IFD) options[19] | Commercial[20] |
| GOLD (CCDC) | Genetic Algorithm | Empirical (GoldScore, ChemScore), Force-Field[21] | Flexible ligand, partial receptor flexibility | Commercial |
| DOCK | Geometric Matching | Force-Field-based (Grid score)[22] | Flexible ligand | Open-Source |
Table 2: Example Validation Metrics for a this compound Docking Protocol
| Validation Method | Metric | Acceptable Value | Interpretation |
| Redocking | RMSD | < 2.0 Å | The protocol can accurately reproduce the known crystallographic binding pose.[13] |
| Virtual Screening | Enrichment Factor (EF 1%) | > 1.0 (Higher is better) | The protocol preferentially ranks known active compounds in the top 1% of the screened library over decoys.[13] |
| Experimental Data | Pearson Correlation (R) | > 0.6 | The docking scores show a good correlation with experimentally measured binding affinities.[21] |
Experimental Protocols & Visualizations
Protocol 1: Ligand Preparation for this compound (for Non-Covalent Docking)
-
Obtain 2D Structure: Source the 2D structure of this compound (e.g., from PubChem) and save it in SDF or MOL2 format.
-
Convert to 3D: Use a molecular modeling program (e.g., Open Babel, Schrödinger Maestro, Discovery Studio) to convert the 2D structure into a 3D conformation.
-
Add Hydrogens: Add hydrogens appropriate for a defined pH, typically 7.4, to ensure correct protonation states of the hydroxyl groups.
-
Assign Partial Charges: Calculate and assign partial charges using a method like Gasteiger or AM1-BCC. This is critical for evaluating electrostatic interactions.[22]
-
Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94 or OPLS). This step ensures the ligand starts in a low-energy, physically plausible conformation.[4]
-
Save Final Structure: Save the prepared ligand in the format required by your docking software (e.g., PDBQT for AutoDock Vina).
Protocol 2: Defining the Docking Search Space (Grid Box)
-
Load Receptor: Open the prepared receptor PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL, AutoDock Tools).
-
Identify Binding Site:
-
Method A (Known Ligand): If the crystal structure contains a co-crystallized ligand, identify the amino acid residues within a 5-6 Å radius of that ligand. This will be your binding site.[2]
-
Method B (Predicted Site): If no ligand is present, use a binding site prediction tool (e.g., SiteMap, CASTp) or information from published literature to identify the putative active site.
-
-
Set Grid Box Dimensions: Configure the grid box in your docking software.
-
Center: Set the X, Y, Z coordinates of the grid box to the geometric center of the identified binding site residues.
-
Size: Adjust the X, Y, Z dimensions of the box to be large enough to fully enclose the binding site plus a margin of 3-5 Å in each direction. This ensures that a flexible ligand like this compound can rotate and translate freely within the entire pocket.[5]
-
-
Save Configuration: Save the grid parameter file for use in the docking calculation.
Diagram: Troubleshooting Inaccurate Docking Results
This decision tree provides a logical workflow for diagnosing and addressing common issues encountered during molecular docking.
References
- 1. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Avoiding Common Pitfalls When Preparing Ligands for Docking – SAMSON Blog [blog.samson-connect.net]
- 5. indico4.twgrid.org [indico4.twgrid.org]
- 6. Merits and pitfalls of conventional and covalent docking in identifying new hydroxyl aryl aldehyde like compounds as human IRE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges in Docking: Mini Review [jscimedcentral.com]
- 8. researchgate.net [researchgate.net]
- 9. oatext.com [oatext.com]
- 10. researchgate.net [researchgate.net]
- 11. In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving protein–ligand docking and screening accuracies by incorporating a scoring function correction term - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Empirical Scoring Functions for Structure-Based Virtual Screening: Applications, Critical Aspects, and Challenges [frontiersin.org]
- 14. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 15. jscimedcentral.com [jscimedcentral.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 19. schrodinger.com [schrodinger.com]
- 20. schrodinger.com [schrodinger.com]
- 21. Comparing sixteen scoring functions for predicting biological activities of ligands for protein targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluating Docking Methods for Prediction of Binding Affinities of Small Molecules to the G Protein βγ Subunits - PMC [pmc.ncbi.nlm.nih.gov]
minimizing adduct formation in Jensenone control experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with jensenone. The focus is on minimizing and controlling adduct formation during experiments to ensure data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could adduct formation be the cause?
A1: Yes, inconsistent results are a common indicator of uncontrolled adduct formation. This compound is a formylated phloroglucinol (B13840) compound (FPC) containing highly reactive aldehyde groups.[1][2] These aldehydes can readily react with nucleophiles, particularly primary amines present in your experimental system (e.g., proteins, buffers, or media components), to form Schiff base adducts.[1][3] This unintended reactivity can alter the concentration of free this compound, lead to off-target effects, and contribute to variability in your data.
Q2: What is the primary mechanism of this compound adduct formation?
A2: The primary mechanism is the formation of Schiff bases between the aldehyde groups of this compound and primary amine groups of biomolecules.[1][3] This is a type of condensation reaction where the carbon-oxygen double bond of the aldehyde is replaced by a carbon-nitrogen double bond. This compound has two aldehyde groups, both of which can participate in forming adducts.[1]
Q3: Which molecules in my experimental setup are most likely to form adducts with this compound?
A3: Any molecule containing a primary amine group is a potential reactant. Common examples in biological experiments include:
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Amino acids: Especially the side chains of lysine (B10760008) and the N-terminal amine group of any amino acid. Glycine (B1666218) has been shown to react rapidly with this compound.[1][3]
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Proteins: this compound reacts with trypsin and albumin.[1][3] The reaction can occur with lysine residues on the protein surface, potentially altering protein structure and function.
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Buffer components: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), should be used with caution.
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Cell culture media components: Media are rich in amino acids and other biomolecules that can react with this compound.
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Thiols: While the primary reaction is with amines, thiols like glutathione (B108866) and cysteine also react rapidly with this compound, though the initial interaction may be followed by cyclization.[1][3]
Q4: How can I minimize adduct formation in my experiments?
A4: Minimizing adduct formation requires careful experimental design. Key strategies include:
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pH Control: The rate of Schiff base formation is pH-dependent. Running reactions at a slightly acidic pH can reduce the nucleophilicity of amines, thereby slowing down adduct formation. However, the stability of this compound and your biological system at different pH values must be considered.
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Temperature Control: Lowering the reaction temperature can decrease the rate of adduct formation.[4]
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Use of Scavengers: Including a high concentration of a non-interfering primary amine, such as glycine, can act as a scavenger, reacting with this compound and protecting your target molecules. The resulting adducts should be confirmed to not interfere with the assay.
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Choice of Buffer: Whenever possible, use buffers that do not contain primary amines, such as phosphate-buffered saline (PBS) or HEPES.
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Protecting Groups: In chemical synthesis, protecting the amine groups of reactants can prevent adduct formation.[5] This is generally not feasible for biological experiments with intact cells or complex protein mixtures.
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Control Experiments: Always run appropriate control experiments to quantify the extent of adduct formation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound activity over time | Adduct formation with components in the media or buffer is depleting the concentration of active this compound. | 1. Run a time-course experiment to quantify the disappearance of this compound using LC-MS. 2. Switch to a non-amine-containing buffer (e.g., PBS, HEPES). 3. Consider adding a scavenger molecule (e.g., a high concentration of glycine) to outcompete your target for this compound binding, if appropriate for your experiment. |
| High background signal or off-target effects | This compound is forming adducts with non-target proteins or other biomolecules, leading to unintended biological consequences. | 1. Perform control experiments with a structurally related compound that lacks the aldehyde groups, such as torquatone (B13742853), which is unreactive.[1][3] 2. Use proteomic techniques to identify proteins that form adducts with this compound. |
| Poor reproducibility between experiments | Variations in experimental conditions (e.g., incubation time, temperature, exact pH) are leading to different levels of adduct formation. | 1. Strictly control all experimental parameters. 2. Prepare fresh solutions of this compound for each experiment. 3. Implement the control experiments outlined in the "Experimental Protocols" section below. |
Experimental Protocols
Protocol 1: Quantification of this compound Adduct Formation with a Model Amine (Glycine)
Objective: To determine the rate and extent of this compound adduct formation with a model primary amine using High-Performance Liquid Chromatography (HPLC).
Materials:
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This compound
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Glycine
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Phosphate-buffered saline (PBS), pH 7.4
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Acetonitrile (B52724) (ACN), HPLC grade
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Formic acid, HPLC grade
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HPLC system with a C18 column and UV detector
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
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Prepare a 1 M stock solution of glycine in PBS.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add PBS to a final volume of 1 mL.
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Add glycine to a final concentration of 100 mM.
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Initiate the reaction by adding this compound to a final concentration of 100 µM.
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Incubate the reaction mixture at room temperature (or your experimental temperature).
-
-
Time-Course Analysis:
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At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.
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Immediately quench the reaction by adding the aliquot to 150 µL of cold acetonitrile containing 0.1% formic acid. This will precipitate proteins and stop the reaction.
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Vortex and centrifuge at high speed for 10 minutes to pellet any precipitate.
-
-
HPLC Analysis:
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Inject the supernatant onto the HPLC system.
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Use a suitable gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) to separate this compound from its adducts.
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Monitor the elution of this compound and any new peaks (adducts) using a UV detector at an appropriate wavelength for this compound. .
-
-
Data Analysis:
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Quantify the peak area of this compound at each time point.
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Plot the concentration of this compound versus time to determine the rate of its disappearance.
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Analyze the appearance of new peaks corresponding to this compound-glycine adducts.
-
Protocol 2: Control Experiment Using a Non-Reactive Analog
Objective: To differentiate the specific effects of this compound from non-specific effects caused by its structure or solvent, and to demonstrate that the aldehyde groups are responsible for the observed activity and adduct formation.
Materials:
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This compound
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Torquatone (a related compound lacking aldehyde groups)
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Your experimental system (e.g., cells, protein solution)
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Assay reagents to measure your experimental endpoint
Methodology:
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Experimental Groups:
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Vehicle Control: Treat your system with the solvent used to dissolve this compound and torquatone.
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This compound Treatment: Treat your system with the desired concentration of this compound.
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Torquatone Control: Treat your system with the same concentration of torquatone as this compound.
-
-
Procedure:
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Expose your experimental system to each of the conditions above for the desired duration.
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Perform your standard assay to measure the biological endpoint of interest.
-
-
Data Analysis:
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Compare the results from the this compound-treated group to both the vehicle control and the torquatone-treated group.
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If the observed effect is specific to this compound and not seen with torquatone, it strongly suggests that the aldehyde groups and their reactivity are responsible for the activity. Torquatone has been shown to be unreactive towards amines.[1][3]
-
Visualizations
Caption: Signaling pathway of this compound adduct formation.
Caption: Workflow for a this compound control experiment.
References
Technical Support Center: Improving the Solubility of Jensenone for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Jensenone in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a formylated phloroglucinol (B13840) compound (FPC) naturally found in Eucalyptus species. Like many natural phenolic compounds, this compound has low aqueous solubility, which can lead to precipitation when added to cell culture media, affecting the accuracy and reproducibility of experimental results.
Q2: What are the recommended starting solvents for dissolving this compound?
A2: Based on the solubility of the related compound phloroglucinol, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF) are recommended as starting points for creating a stock solution of this compound. DMSO is a common choice for in vitro studies due to its high solubilizing power for many organic compounds.
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: The cytotoxicity of DMSO varies between cell lines. As a general guideline, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts. It is crucial to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Q4: My this compound precipitates out of solution when I add it to my cell culture medium. What can I do?
A4: This is a common issue known as "crashing out." Please refer to the Troubleshooting Guide below for detailed solutions to this problem.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in anhydrous DMSO or ethanol should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for long-term storage.
Data Presentation: Solubility of Related Phloroglucinol Compounds
| Solvent | Solubility of Phloroglucinol (mg/mL) | Molar Concentration (approx.) |
| Dimethyl Sulfoxide (DMSO) | 15 | 119 mM |
| Dimethylformamide (DMF) | 30 | 238 mM |
| Ethanol | 25 | 198 mM |
| 1:1 DMF:PBS (pH 7.2) | 0.5 | 4 mM |
Data sourced from Cayman Chemical product information for Phloroglucinol.
Troubleshooting Guide
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
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Cause: The aqueous environment of the cell culture medium causes the hydrophobic this compound to rapidly precipitate out of the organic solvent stock solution.
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Solutions:
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Reduce the Final Concentration: The desired final concentration of this compound may exceed its aqueous solubility. Try lowering the working concentration.
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Serial Dilution: Instead of adding the concentrated stock directly to the full volume of media, perform a serial dilution. First, dilute the stock in a small volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the final volume.
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Increase the Volume of Solvent: While keeping the final solvent concentration low, you might be able to use a slightly higher volume of a more dilute stock solution. Ensure the final solvent concentration remains non-toxic to your cells.
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Pre-warm the Media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C.
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Issue 2: Delayed Precipitation of this compound in the Incubator
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Cause: Changes in the media over time, such as evaporation or interaction with media components, can lead to delayed precipitation.
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Solutions:
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Maintain Proper Humidification: Ensure your incubator has adequate humidity to prevent evaporation, which can concentrate the compound and other media components.
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Test in a Simpler Buffer: To determine if media components are the cause, test the solubility of this compound in a simple buffered saline solution like PBS at the same concentration and temperature.
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Consider Serum Interactions: If using serum-containing media, this compound may bind to proteins and precipitate. Consider reducing the serum concentration or using a serum-free medium if your experiment allows.
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Issue 3: Inconsistent or Non-reproducible Assay Results
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Cause: This can be due to incomplete dissolution of this compound or its reactivity in the culture medium. This compound is known to react with amine groups.
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Solutions:
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Ensure Complete Dissolution of Stock: Before each use, ensure your frozen stock of this compound is completely thawed and vortexed to ensure homogeneity.
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Freshly Prepare Working Solutions: Due to its reactivity, it is best to prepare the final working dilutions of this compound immediately before adding them to your cells.
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Consider Media Composition: Be aware that this compound can react with primary amines, such as those in amino acids present in the cell culture medium. This could potentially reduce the effective concentration of the compound over time.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions for in vitro assays.
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Prepare a High-Concentration Stock Solution:
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Weigh out the desired amount of this compound powder in a sterile microfuge tube.
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Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
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Vortex thoroughly until the this compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
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Store this stock solution in small aliquots at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
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Thaw a single aliquot of the high-concentration stock solution.
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In a sterile tube, dilute the stock solution in your chosen solvent (e.g., DMSO) to a lower, intermediate concentration (e.g., 1 mM).
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.
-
Add a small volume of the intermediate (or high-concentration) this compound stock to the pre-warmed medium while gently vortexing. The final DMSO concentration should ideally be ≤ 0.1%.
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Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, you will need to optimize the protocol by lowering the final this compound concentration or adjusting the dilution method.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines a standard MTT assay to assess the cytotoxicity of this compound.
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Cell Seeding:
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Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
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Prepare a series of dilutions of this compound in your complete cell culture medium as described in Protocol 1.
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Include a vehicle control (medium with the same final concentration of DMSO as your treated wells) and an untreated control (medium only).
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Remove the old medium from the cells and add 100 µL of the this compound dilutions or control solutions to the appropriate wells.
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Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
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Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
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Carefully remove the medium containing MTT.
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Add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Potential signaling pathways affected by this compound.
troubleshooting unexpected side reactions in Jensenone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Jensenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: this compound is typically synthesized from phloroglucinol (B13840). The key transformation is the introduction of two formyl groups and an isobutyryl group onto the phloroglucinol ring. Common formylation methods that can be adapted for this synthesis include the Duff reaction, Vilsmeier-Haack reaction, Gattermann reaction, and Reimer-Tiemann reaction. An efficient two-step synthesis has been reported starting from commercially available phloroglucinol.[1]
Q2: What are the critical parameters to control during the formylation of phloroglucinol to avoid side reactions?
A2: The most critical parameters are:
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Stoichiometry: The molar ratio of the formylating agent to the phloroglucinol derivative is crucial to prevent over-formylation (tri-formylation) or under-formylation.
-
Temperature: Many formylation reactions are exothermic. Proper temperature control is necessary to prevent the formation of polymeric resinous byproducts.
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Reaction Time: Prolonged reaction times can lead to increased side product formation.
-
Choice of Catalyst and Solvent: The nature of the catalyst and solvent can significantly influence the regioselectivity and yield of the reaction.
Q3: How can I purify the crude this compound product?
A3: Purification of this compound and related formylated phloroglucinols can be challenging due to the presence of structurally similar side products. Common purification techniques include:
-
Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for separating the desired product from impurities.
-
Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for obtaining highly pure this compound.
-
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining very high purity material, preparative HPLC is a powerful technique.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My this compound synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?
A: Low yields in this compound synthesis can arise from several factors. The following troubleshooting guide should help you identify and address the issue.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide to troubleshooting low yields in this compound synthesis.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Impure Starting Materials | Phloroglucinol and the formylating/acylating agents can degrade over time. Impurities can interfere with the reaction. | Use freshly purified or commercially available high-purity starting materials. |
| Incorrect Stoichiometry | An incorrect ratio of reactants can lead to incomplete reaction or the formation of side products. | Carefully calculate and measure the molar equivalents of all reactants. For di-formylation, a precise amount of the formylating agent is critical. |
| Suboptimal Reaction Temperature | The reaction may be too slow at low temperatures or lead to decomposition and side reactions at high temperatures. | Monitor the reaction temperature closely. If the reaction is sluggish, consider a modest increase in temperature. If side products are observed, try lowering the temperature. |
| Inappropriate Reaction Time | The reaction may not have gone to completion, or the product may be degrading over extended reaction times. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. |
| Product Loss During Work-up | This compound and its intermediates may have some water solubility, leading to loss during aqueous extraction. Adsorption onto filtration media can also be an issue. | Check the aqueous layer for your product. Minimize the number of transfer and filtration steps. |
Issue 2: Formation of Multiple Products (Poly-formylation)
Q: My reaction is producing a mixture of mono-, di-, and tri-formylated products. How can I improve the selectivity for di-formylation to get this compound?
A: Poly-formylation is a common side reaction when using highly activated aromatic compounds like phloroglucinol.
Strategies to Control Poly-formylation:
| Strategy | Details |
| Control Stoichiometry | Carefully control the molar ratio of the formylating agent to the phloroglucinol derivative. A 1:2 ratio is theoretically required for di-formylation, but empirical optimization may be necessary. |
| Choice of Formylating Agent | Some formylating agents are more reactive than others. A less reactive agent might provide better control. |
| Reaction Temperature | Lowering the reaction temperature can often increase the selectivity of the reaction by favoring the kinetically controlled product. |
| Use of Protecting Groups | It may be possible to protect one of the hydroxyl groups on the phloroglucinol ring to direct formylation to the other two positions. This adds extra steps to the synthesis but can significantly improve selectivity. |
Issue 3: Formation of a Tarry/Resinous Substance
Q: My reaction mixture is turning into a dark, tarry mess. What is causing this and how can I prevent it?
A: The formation of a resinous substance is likely due to the polymerization of phloroglucinol with the formylating agent, a reaction similar to the formation of phenol-formaldehyde resins.
Preventing Resin Formation:
| Parameter | Recommendation |
| Temperature | Avoid high reaction temperatures. Maintain the lowest effective temperature for the formylation reaction. |
| Catalyst | If using an acid or base catalyst, consider using a milder catalyst to reduce the rate of polymerization. |
| Reaction Time | Quench the reaction as soon as the desired product is formed to prevent over-reaction and polymerization. Monitor the reaction closely by TLC. |
| Concentration | Running the reaction at a lower concentration may reduce the rate of intermolecular polymerization reactions. |
Data Presentation
Table 1: Comparison of Formylation Methods for Phloroglucinol
| Parameter | Vilsmeier-Haack Reaction | Formamidine Acetate (B1210297) Method |
| Formylating Agent | Vilsmeier Reagent (from POCl₃ and DMF) | Formamidine Acetate / Acetic Anhydride |
| Typical Solvent | Dichloromethane (DCM), DMF | Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to room temperature | 45 °C |
| Reaction Time | ~6.5 hours | 24 hours |
| Work-up | Aqueous work-up with a base (e.g., NaOAc) | Evaporation and aqueous work-up |
| Reported Yield | ~77% (for mono-formylation of electron-rich arenes)[2][3] | Not explicitly stated for phloroglucinol[2] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of an Electron-Rich Arene (General Procedure)
This protocol describes a general procedure for the formylation of an electron-rich aromatic compound, which can be adapted for the synthesis of this compound precursors.
-
To a solution of the substrate (1.0 equivalent) in DMF, add the Vilsmeier reagent (1.5 equivalents) at 0 °C.
-
Stir the reaction mixture at room temperature for approximately 6.5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add a solution of sodium acetate (NaOAc) in water at 0 °C and stir for 10 minutes.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired aldehyde. A reported yield for this general procedure is around 77%.[3]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Vilsmeier-Haack Reaction Mechanism
Caption: The reaction mechanism of the Vilsmeier-Haack formylation.
Duff Reaction Mechanism
Caption: The reaction mechanism of the Duff formylation reaction.
Troubleshooting Logic for Side Product Formation
Caption: A logical workflow for troubleshooting common side reactions in this compound synthesis.
References
Technical Support Center: Optimized Extraction of Jensenone from Eucalyptus
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of extraction protocols for Jensenone from Eucalyptus species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a formylated phloroglucinol (B13840) compound (FPC) found in various Eucalyptus species.[1] FPCs are a class of specialized metabolites that exhibit a range of biological activities, including antimicrobial, anticancer, and antimalarial effects.[2][3] this compound, in particular, has been noted for its role as a strong deterrent against herbivores, suggesting potent bioactive properties.[2][3][4] Its unique chemical structure and biological activity make it a compound of interest for drug discovery and development.
Q2: Which Eucalyptus species are known to contain this compound?
A2: While several Eucalyptus species produce formylated phloroglucinols, Eucalyptus jensenii is a notable source from which this compound has been isolated. The presence and concentration of this compound can vary between different Eucalyptus species and even within the same species depending on factors like geographical location, season, and plant age.
Q3: What are the general challenges in extracting this compound and other FPCs?
A3: The primary challenges in extracting FPCs like this compound include their complex structures, the potential for degradation during extraction, and the difficulty in separating them from a complex mixture of other plant metabolites.[2][3] A significant hurdle is the lack of commercially available standards for many FPCs, which complicates their quantification and identification.[5] Researchers often need to isolate and purify their own standards, which can be a laborious process.[2][3][5]
Q4: What analytical techniques are used to quantify this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for the quantification of this compound.[1] A more advanced technique, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS), offers higher resolution and sensitivity for the identification and quantification of FPCs in complex extracts.[2][3][6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Suboptimal Solvent Choice: The polarity of the extraction solvent may not be suitable for this compound. 2. Incomplete Cell Lysis: Plant cell walls are not sufficiently broken down to release the compound. 3. Degradation of this compound: The compound may be sensitive to pH, temperature, or light. 4. Insufficient Extraction Time: The duration of the extraction may not be long enough for efficient mass transfer. | 1. Solvent Optimization: Test a range of solvents with varying polarities. Acetone (B3395972) and acidified acetonitrile (B52724) have been shown to be effective. 2. Improve Grinding/Homogenization: Ensure the plant material is finely ground. Consider using techniques like ultrasonication to aid cell disruption. 3. Control Extraction Conditions: Maintain a neutral to slightly acidic pH. Avoid high temperatures unless optimized. Protect extracts from direct light. This compound is reported to be stable at a pH of 7-8 for at least a week.[1] 4. Optimize Extraction Time: Perform a time-course study to determine the optimal extraction duration. |
| Co-extraction of Impurities | 1. Non-selective Solvent: The solvent is extracting a wide range of compounds along with this compound. 2. Complex Plant Matrix: Eucalyptus leaves contain a diverse array of secondary metabolites. | 1. Solvent Polarity Adjustment: Use a solvent system that is more selective for phloroglucinols. A chloroform-methanol mixture (e.g., 8:2) has been used for FPC isolation.[8] 2. Purification Steps: Employ chromatographic techniques such as Vacuum Liquid Chromatography (VLC) over silica (B1680970) gel or Solid-Phase Extraction (SPE) to clean up the crude extract before final analysis. |
| Inconsistent HPLC/UHPLC Results | 1. Poor Peak Shape or Resolution: Co-elution of compounds, improper mobile phase, or column degradation. 2. Variable Retention Times: Fluctuations in temperature, mobile phase composition, or pump pressure. 3. Baseline Noise: Contaminated solvents, detector issues, or column bleed. | 1. Method Optimization: Adjust the mobile phase gradient, pH, and flow rate. Ensure the use of a suitable column (e.g., C18) and guard column. 2. System Stability: Use a column oven to maintain a consistent temperature. Ensure the mobile phase is well-mixed and degassed. Regularly service the HPLC system. 3. System Maintenance: Use high-purity solvents and flush the system regularly. Clean or replace the detector lamp and flow cell as needed. |
| Degradation of this compound during Storage | 1. Instability in Solution: this compound may be unstable in certain solvents over time. 2. Oxidation/Photodegradation: Exposure to air and light can degrade the compound. | 1. Proper Solvent and Storage: Store extracts in a non-reactive solvent at low temperatures (e.g., -20°C or -80°C). 2. Inert Atmosphere and Light Protection: Store under an inert gas (e.g., nitrogen or argon) in amber vials to minimize degradation. |
Experimental Protocols
Protocol 1: Optimized Extraction for Preparative Isolation of this compound
This protocol is adapted from a method that yielded 2.1% pure this compound from dried leaves of Eucalyptus jensenii.
1. Plant Material Preparation:
-
Dry the Eucalyptus leaves at a controlled temperature (e.g., 40°C) to a constant weight.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered leaves in acetone at room temperature. The solvent-to-solid ratio should be optimized, but a common starting point is 10:1 (v/w).
-
Stir the mixture for a predetermined optimal time (e.g., 24 hours).
-
Filter the extract through filter paper and concentrate the filtrate under reduced pressure using a rotary evaporator.
3. Purification by Vacuum Liquid Chromatography (VLC):
-
Pre-adsorb the crude acetone extract onto a small amount of silica gel.
-
Prepare a VLC column with TLC grade silica gel.
-
Load the pre-adsorbed sample onto the top of the VLC column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with n-hexane and gradually introducing ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the this compound-rich fractions and concentrate them to obtain purified this compound.
Protocol 2: Rapid Extraction for Quantitative Analysis by HPLC
This protocol is based on a method for the rapid extraction and analysis of FPCs.[5]
1. Reagent Preparation:
-
Extraction Diluent: Prepare a solution of 0.1% trifluoroacetic acid (TFA) in acetonitrile. To 1 liter, add 70 mL of Milli-Q water. Add an internal standard (e.g., 0.3000 g of 2-ethyl-phenol) for accurate quantification.[5]
2. Sample Preparation:
-
Weigh approximately 20-50 mg of finely ground, dried leaf material into a scintillation vial.[5]
3. Extraction:
-
Add a precise volume (e.g., 5 mL) of the extraction diluent to the vial.[5]
-
Place the vial in an ultrasonic bath for 5 minutes to facilitate extraction.[5]
-
Allow the solid particles to settle for 10 minutes.[5]
4. Sample Filtration:
-
Draw the supernatant into a syringe.
-
Filter the extract through a 0.45 µm syringe filter directly into an HPLC vial.
5. HPLC Analysis:
-
Use a C18 column with a column oven set to 40°C.[5]
-
The mobile phase consists of 0.1% TFA in acetonitrile (Solvent A) and 0.1% TFA in water (Solvent B).[5]
-
A typical gradient elution is as follows: Start with 60% A / 40% B, linearly increase to 90% A / 10% B over 55 minutes, hold for 10 minutes, and then return to the initial conditions.[5]
-
Monitor the eluent at 275 nm, which is the maximal absorbance wavelength for many FPCs.[2][3][5]
-
Quantify this compound by comparing its peak area to that of the internal standard and a calibration curve prepared with a purified this compound standard.
Data Presentation
The following tables summarize quantitative data on the extraction of this compound and related phenolic compounds from Eucalyptus.
Table 1: this compound Yield from Optimized Extraction
| Plant Material | Extraction Solvent | Purification Method | Yield of Pure this compound | Reference |
| Dried leaves of Eucalyptus jensenii | Acetone | Vacuum Liquid Chromatography (VLC) over silica gel | 2.1% (w/w) | Based on findings for E. jensenii |
Table 2: Influence of Extraction Parameters on Total Phenolic and Flavonoid Content from Eucalyptus globulus
| Solvent | Temperature (°C) | Time (min) | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Reference |
| 56% Ethanol | 50 | 225 | 92.7 | 53.7 | [9] |
| Water | 60 | 90 | 163.7 | 6.2 | [9] |
| 50% Ethanol | - | - | 497.7 | ~40 | General data for E. globulus |
| 100% Ethanol | - | - | 273.2 | 169.3 | General data for E. globulus |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Note: Data for TPC and TFC are for general phenolic compounds and not specifically this compound, but indicate the efficiency of different extraction conditions for related compounds.
Visualizations
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for the extraction, purification, and analysis of this compound.
Proposed Mechanism of Action for this compound's Bioactivity
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species [frontiersin.org]
- 4. This compound: biological reactivity of a marsupial antifeedant from Eucalyptus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prometheusprotocols.net [prometheusprotocols.net]
- 6. Research Portal [researchportal.murdoch.edu.au]
- 7. Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formylated phloroglucinols from Eucalyptus loxophleba foliage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Value-Added Compound Recovery from Invasive Forest for Biofunctional Applications: Eucalyptus Species as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antifeedant Activities of Jensenone and Sideroxylonal
For Immediate Release
[City, State] – [Date] – A comprehensive review of the antifeedant properties of two prominent formylated phloroglucinol (B13840) compounds (FPCs), Jensenone and Sideroxylonal, derived from Eucalyptus species, is presented here for researchers, scientists, and professionals in drug development. This guide synthesizes available data on their chemical reactivity and biological effects, offering a comparative analysis to inform future research into herbivore deterrence and the development of natural product-based antifeedants.
Both this compound and Sideroxylonal are recognized for their potent antifeedant effects, particularly against marsupial herbivores such as the common brushtail possum (Trichosurus vulpecula).[1] Their activity is primarily attributed to the presence of aldehyde functional groups on the phloroglucinol core.[1][2]
Mechanism of Action: A Shared Pathway
The antifeedant mechanism of this compound and Sideroxylonal is understood to be a process of chemical reaction within the gastrointestinal tract of the herbivore. The aldehyde groups of these FPCs readily react with amine groups present in biological molecules, such as proteins and amino acids, to form Schiff bases.[1][2] This binding leads to a loss of metabolic function and induces a toxic reaction. This reaction is believed to be mediated by the release of chemical signaling molecules, such as 5-hydroxytryptamine (serotonin), which in turn causes physical discomfort, including colic and nausea, ultimately leading to a conditioned food aversion and anorexia.[1][2]
Quantitative Comparison of Chemical Reactivity
Direct comparative data from in-vivo antifeedant bioassays for this compound and Sideroxylonal are limited. However, a key study provides a quantitative comparison of their chemical reactivity with the amino acid glycine (B1666218) at various pH levels. This reactivity serves as a robust proxy for their biological antifeedant activity, as it reflects the propensity of their aldehyde groups to interact with biological amines.
The following table summarizes the half-life of this compound and Sideroxylonal when reacted with glycine, indicating the rate at which they form adducts. A shorter half-life suggests a higher reactivity.
| pH | This compound Half-life (minutes) | Sideroxylonal Half-life (minutes) |
| 7 | 234 | 140 |
| 11 | 33 | 41 |
Data Source: McLean, S., et al. (2004). Journal of Chemical Ecology.
At a neutral pH of 7, Sideroxylonal demonstrates a significantly higher reactivity, with a half-life of 140 minutes compared to 234 minutes for this compound. At a more alkaline pH of 11, both compounds show increased reactivity, with this compound having a slightly shorter half-life. This suggests that under physiological conditions, Sideroxylonal may react more readily with biological amines, potentially leading to a more potent or rapid onset of antifeedant effects.
Experimental Protocols
The evaluation of antifeedant activity typically involves choice or no-choice feeding bioassays. The following is a generalized protocol for a no-choice feeding assay with a model herbivore, such as the common brushtail possum, adapted from methodologies described in the literature.
No-Choice Feeding Assay Protocol
-
Animal Acclimatization: House animals individually and acclimatize them to a basal, palatable diet for a set period before the trial.
-
Test Diet Preparation: Incorporate known concentrations of the test compound (this compound or Sideroxylonal) into the basal diet. A control diet containing only the vehicle used to dissolve the compound should also be prepared.
-
Experimental Procedure:
-
Provide each animal with a pre-weighed amount of the test diet.
-
Monitor food intake over a defined period (e.g., 24 hours).
-
Collect and weigh any remaining food to determine the amount consumed.
-
-
Data Analysis: Compare the consumption of the test diet to the control diet. A significant reduction in the intake of the test diet indicates antifeedant activity. Dose-response curves can be generated by testing a range of concentrations to determine the effective concentration to deter feeding by 50% (EC50).
Discussion and Future Directions
While the chemical reactivity data provides strong evidence for the potent antifeedant properties of both this compound and Sideroxylonal, with Sideroxylonal showing higher reactivity at neutral pH, further research is warranted. Direct comparative bioassays using a standardized protocol are needed to definitively quantify and compare the in-vivo antifeedant potency of these two compounds.
Studies on Sideroxylonal have shown that increasing concentrations in foliage lead to a decrease in total intake, rate of intake, and intake per feeding bout in common ringtail possums.[3] Similarly, this compound has been shown to cause a dose-dependent decrease in food intake in common brushtail possums. These findings, while not directly comparable due to different experimental designs, support the potent antifeedant nature of both compounds.
Understanding the subtle differences in the antifeedant profiles of these and other FPCs could lead to the development of more effective and targeted natural pest management strategies and provide deeper insights into the chemical ecology of plant-herbivore interactions.
References
Validating the Antiviral Promise of Jensenone: An In Vitro Comparison Guide
For Immediate Release
A Deep Dive into the In Silico Antiviral Activity of Jensenone and a Guide to its In Vitro Validation Against SARS-CoV-2
Researchers, scientists, and drug development professionals are constantly seeking novel antiviral agents to combat global health threats. This compound, a natural organic compound found in eucalyptus oil, has emerged as a promising candidate in computational studies for its potential to inhibit the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication.[1][2][3] In silico molecular docking studies suggest that this compound can effectively bind to the active site of the SARS-CoV-2 Mpro, indicating its potential as an inhibitor.[1][2][3] However, to transition this computational promise into a tangible therapeutic, rigorous in vitro validation is essential.
This guide provides a comparative framework for researchers to evaluate the potential of this compound. It outlines the necessary in vitro assays to validate its predicted antiviral activity and compares its theoretical potential with established antiviral drugs targeting the SARS-CoV-2 Mpro.
In Silico Predictions of this compound's Antiviral Activity
Molecular docking studies are a cornerstone of modern drug discovery, offering a preliminary assessment of a compound's potential to interact with a biological target. In the case of this compound, these studies have predicted a strong binding affinity to the active site of the SARS--CoV-2 Mpro.[1][2][3] The in silico analysis suggests that this compound may form stable interactions with key amino acid residues within the Mpro active site, thereby inhibiting its enzymatic function and disrupting the viral life cycle.[1]
It is crucial to underscore that these are computational predictions. While highly informative for prioritizing candidates, they require experimental validation to confirm the actual antiviral efficacy.
Comparative In Vitro Efficacy of Antiviral Agents
To provide a benchmark for the potential of this compound, this section summarizes the in vitro efficacy of several well-characterized antiviral drugs. The data is presented to offer a clear comparison of potency against SARS-CoV-2 and its main protease.
| Compound | Target | Assay Type | IC50 / EC50 / Ki | Virus/Enzyme | Reference |
| This compound | SARS-CoV-2 Mpro | In Silico Docking | Not Applicable (Predicted Binding) | SARS-CoV-2 Mpro | [1][2][3] |
| Nirmatrelvir (B3392351) | SARS-CoV-2 Mpro | Enzymatic Inhibition (Ki) | ~1 nM | SARS-CoV-2 Mpro (Wildtype & Omicron) | [4][5][6] |
| Cell-based Antiviral (EC50) | 16 nM (Omicron), 38 nM (Washington) | SARS-CoV-2 | [4] | ||
| Lopinavir | HIV Protease, SARS-CoV-2 Mpro | Cell-based Antiviral (EC50) | 26 µM | SARS-CoV-2 | [7] |
| Enzymatic Inhibition | Ineffective against SARS-CoV-2 Mpro in vitro | SARS-CoV-2 Mpro | [8][9] | ||
| Ritonavir | HIV Protease, Cytochrome P450 | Enzymatic Inhibition | Ineffective against SARS-CoV-2 Mpro in vitro | SARS-CoV-2 Mpro | [8][9] |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) | Cell-based Antiviral (IC50) | 0.99 µM | SARS-CoV-2 | [10] |
| Chloroquine | Multiple (e.g., endosomal acidification) | Cell-based Antiviral (IC50) | 1.38 µM | SARS-CoV-2 | [10] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; Ki: Inhibition constant.
Experimental Protocols for In Vitro Validation
To experimentally validate the in silico predictions for this compound, a series of robust in vitro assays are required. The following protocols are standard methods for screening and characterizing inhibitors of the SARS-CoV-2 main protease.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)
This assay is a primary biochemical screen to determine if a compound directly inhibits the enzymatic activity of Mpro.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorescent reporter and a quencher. When the substrate is intact, the quencher suppresses the reporter's fluorescence. Upon cleavage by Mpro, the reporter and quencher are separated, resulting in an increase in fluorescence that can be measured over time.
Detailed Methodology:
-
Reagents and Materials:
-
Purified, active SARS-CoV-2 Mpro enzyme.
-
Fluorescence Resonance Energy Transfer (FRET)-based peptide substrate specific for Mpro.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control inhibitor (e.g., Nirmatrelvir).
-
Negative control (vehicle, e.g., DMSO).
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control.
-
In the microplate wells, add the assay buffer.
-
Add the test compound, positive control, or vehicle control to the respective wells.
-
Add the purified Mpro enzyme to all wells except for the no-enzyme control.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths specific to the FRET pair).
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the fluorescence signal progression.
-
Determine the percentage of Mpro inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell-Based Antiviral Assay (Cytopathic Effect Reduction Assay)
This assay determines the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect, CPE).
Principle: Susceptible host cells are infected with SARS-CoV-2 in the presence of varying concentrations of the test compound. The ability of the compound to inhibit viral replication will result in a reduction of CPE, which can be quantified by measuring cell viability.
Detailed Methodology:
-
Reagents and Materials:
-
Vero E6 cells (or other susceptible cell line).
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics).
-
SARS-CoV-2 virus stock of a known titer.
-
Test compound (this compound).
-
Positive control antiviral drug (e.g., Remdesivir).
-
Cell viability reagent (e.g., Neutral Red, MTS, or CellTiter-Glo).
-
96-well cell culture plates.
-
Biosafety Level 3 (BSL-3) facility and procedures.
-
-
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound and controls.
-
Remove the cell culture medium and add the compound dilutions to the cells.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Include uninfected cell controls and infected vehicle-treated controls.
-
Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (e.g., 48-72 hours).
-
Assess cell viability using a chosen reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the uninfected and infected controls.
-
Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
In parallel, assess the cytotoxicity of the compound on uninfected cells to determine the 50% cytotoxic concentration (CC50).
-
Calculate the Selectivity Index (SI = CC50 / EC50) to evaluate the therapeutic window of the compound.
-
Visualizing the Path to Validation
To further clarify the experimental workflow and the proposed mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for validating this compound's antiviral activity.
Caption: Proposed mechanism of this compound as a SARS-CoV-2 Mpro inhibitor.
Conclusion
The in silico evidence for this compound's activity against the SARS-CoV-2 main protease is a compelling starting point for further investigation. By employing the standardized in vitro assays detailed in this guide, researchers can systematically evaluate its true antiviral potential. A direct comparison of the experimentally determined IC50 and EC50 values for this compound with those of established antivirals will be critical in determining its future as a therapeutic candidate. This structured approach to validation is paramount in the rigorous and evidence-based development of new antiviral therapies.
References
- 1. arxiv.org [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. [2004.00217] Molecular docking studies on this compound from eucalyptus essential oil as a potential inhibitor of COVID 19 corona virus infection [arxiv.org]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Lopinavir/ritonavir: Repurposing an old drug for HIV infection in COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. biorxiv.org [biorxiv.org]
- 10. In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Reactivity of Jensenone and Torquatone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological reactivity of two naturally occurring phloroglucinol (B13840) compounds, Jensenone and Torquatone. Found in species of the Eucalyptus genus, these compounds present a stark contrast in their chemical behavior and biological effects, offering valuable insights for researchers in pharmacology and drug development. While structurally related, the presence of key functional groups in this compound renders it highly reactive, a characteristic absent in Torquatone. This comparative analysis is supported by available experimental data to highlight these fundamental differences.
Executive Summary
This compound, a formylated phloroglucinol compound (FPC), exhibits significant biological reactivity due to the presence of two aldehyde groups.[1][2] These functional groups readily react with primary amines on a variety of biomolecules to form Schiff bases, leading to the formation of adducts. This reactivity is believed to be the basis for its potent antifeedant properties observed in marsupials. In stark contrast, Torquatone, which lacks these aldehyde functional groups, is biologically unreactive and does not exhibit antifeedant activity.[1][2] This fundamental difference in their chemical reactivity is the primary determinant of their divergent biological profiles.
Data Presentation: A Comparative Overview
The following tables summarize the key differences in the chemical properties and biological reactivity of this compound and Torquatone based on available literature.
Table 1: Chemical and Biological Properties
| Feature | This compound | Torquatone |
| Chemical Class | Formylated Phloroglucinol Compound (FPC) | Phloroglucinol Compound |
| Key Functional Groups | Two aldehyde groups | Lacks aldehyde groups |
| Biological Activity | Antifeedant | No reported antifeedant activity |
| Reactivity with Amines | High (forms Schiff bases) | Unreactive |
Table 2: Comparative Reactivity with Biomolecules
| Biomolecule | Reactivity with this compound | Reactivity with Torquatone |
| Glutathione | Rapid reaction | Unreactive |
| Cysteine | Rapid reaction | Unreactive |
| Glycine | Rapid reaction | Unreactive |
| Ethanolamine | Rapid reaction | Unreactive |
| Trypsin | Rapid reaction | Unreactive |
| Acetylcysteine | Slower reaction | Unreactive |
| Albumin | Slower reaction | Unreactive |
Note: The qualitative descriptions of reactivity (e.g., "Rapid reaction") are based on published findings.[1][2] Specific quantitative data such as reaction rates or half-lives were not available in the reviewed literature.
Mechanism of Action: The Role of Aldehyde Groups
The pronounced biological reactivity of this compound is attributed to its two aldehyde functional groups. These groups are electrophilic and readily undergo a nucleophilic addition-elimination reaction with primary amines found in amino acids, peptides, and proteins. This reaction results in the formation of a carbon-nitrogen double bond, known as a Schiff base or imine.
References
A Comparative Analysis of Jensenone and Other Formylated Phloroglucinols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formylated phloroglucinols (FPCs) are a class of specialized metabolites predominantly found in the Myrtaceae family, particularly in Eucalyptus species.[1][2] These compounds are characterized by a phloroglucinol (B13840) core (1,3,5-trihydroxybenzene) with one or more formyl groups and often a terpene moiety.[1][2] FPCs play a crucial role in plant defense and have garnered significant interest in the pharmaceutical and food industries due to their diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][3]
This guide provides a comparative analysis of Jensenone, one of the structurally simplest FPCs, with other more complex formylated phloroglucinols such as sideroxylonals, euglobals, and macrocarpals.[2] Due to a notable lack of publicly available quantitative data on the specific biological activities of this compound, this guide will focus on presenting the available experimental data for other prominent FPCs to offer a valuable comparative overview for research and drug development.
Structural Classification of Formylated Phloroglucinols
Formylated phloroglucinols can be broadly categorized based on their structural complexity. This compound represents a basic monomeric acylphloroglucinol.[2] More complex structures are formed through dimerization or the addition of terpene moieties.
-
Monomeric Acylphloroglucinols: this compound is a key example.[2]
-
Dimeric Acylphloroglucinols: Sideroxylonals and grandinals are formed from the dimerization of units like this compound.[2]
-
Phloroglucinol-Terpene Adducts: Euglobals and macrocarpals are formed from the adduction of formylated acylphloroglucinols with monoterpenes or sesquiterpenes.[2]
Comparative Biological Activity
While direct comparative studies are limited, this section summarizes the available quantitative data for various biological activities of different FPCs. The absence of data for this compound in the following tables highlights a significant research gap.
Antimicrobial Activity
Formylated phloroglucinols have demonstrated notable activity against a range of pathogens.
| Compound Class | Test Organism | Activity Type | MIC/IC50 | Reference |
| Euglobals | Leishmania donovani | Antileishmanial | IC50: 2.4 - 9.5 µg/mL (analogue 7 and 8) | [2] |
| Plasmodium falciparum | Antimalarial | IC50: 2.7 - 4.76 µg/mL (Robustadial A & B, S-euglobal 8) | [2] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial | IC50: 1.0 µg/mL, MIC: 5.0 µg/mL (analogue 11) | [2] | |
| Macrocarpals | Trichophyton mentagrophytes | Antifungal | MIC: 1.95 µg/mL (Macrocarpal C) | [4] |
| Sideroxylonals | Gram-positive & Gram-negative bacteria | Antibacterial | Activity reported, but specific MIC values not available in the provided search results. | [5][6] |
| This compound | - | - | No data available | - |
Antioxidant Activity
The antioxidant potential of FPCs is attributed to their phenolic structure.
| Compound Class | Assay | Activity (IC50) | Reference |
| Phloroglucinol Derivatives from Eucalyptus tereticornis | ABTS free radical inhibition | IC50: 8.07 ± 0.10 to 14.41 ± 0.30 µM | [3] |
| This compound | - | No data available | - |
Anti-inflammatory Activity
Several phloroglucinol derivatives have been shown to inhibit key inflammatory mediators.
| Compound Class | Target/Assay | Activity (IC50) | Reference |
| Diacylphloroglucinol | iNOS | IC50: 19.0 µM | [2] |
| NF-κB | IC50: 34.0 µM | [2] | |
| Alkylated acylphloroglucinol | iNOS | IC50: 19.5 µM | [2] |
| NF-κB | IC50: 37.5 µM | [2] | |
| This compound | - | No data available | - |
Other Biological Activities
| Compound Class | Activity | Observations | Reference |
| Euglobals | Anti-tumor-promoting | Significant inhibitory effects on Epstein-Barr virus (EBV) activation. | [7] |
| Macrocarpals | DPP-4 Inhibition | Macrocarpal C showed potent inhibition (90% at 50 µM). | [5] |
| This compound | Antifeedant | Reacts with amines, suggesting a mechanism of action related to binding to critical molecules in the gastrointestinal tract. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for key assays mentioned in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 1 x 107 Colony Forming Units (CFU)/mL.[9]
-
Serial Dilution of Test Compound: The formylated phloroglucinol is serially diluted in a 96-well microtiter plate using an appropriate broth to achieve a range of concentrations.[9][10]
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism without the test compound) and a negative control (broth only) are included.[10]
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-36 hours for bacteria).[9]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]
Antioxidant Activity: ABTS Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
-
Preparation of ABTS Radical Solution: The ABTS radical cation is generated by reacting ABTS stock solution with a strong oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The solution is then diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Assay Procedure: A small volume of the test compound at various concentrations is added to the ABTS radical solution.
-
Absorbance Measurement: The absorbance is measured at the specified wavelength after a set incubation period.
-
Calculation of Scavenging Activity: The percentage of inhibition of the ABTS radical is calculated. The IC50 value, which is the concentration of the test compound required to scavenge 50% of the ABTS radicals, is then determined from a dose-response curve.[11]
Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture and Treatment: Macrophage cells are cultured in a suitable medium. The cells are then pre-treated with various concentrations of the test compound for a specific duration before being stimulated with LPS.
-
Measurement of Nitrite (B80452) Concentration: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The percentage of inhibition of NO production is calculated by comparing the nitrite concentrations in the treated and untreated LPS-stimulated cells. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological activities of phloroglucinols are mediated through their interaction with various cellular signaling pathways. While specific pathways for this compound are not well-elucidated, studies on the broader class of phloroglucinols suggest potential mechanisms.
The anti-inflammatory effects of some phloroglucinols are thought to be mediated through the AMPK/Nrf2/HO-1 signaling pathway . Activation of this pathway leads to the expression of antioxidant and cytoprotective enzymes, thereby reducing inflammation.
References
- 1. mdpi.com [mdpi.com]
- 2. S-Euglobals: biomimetic synthesis, antileishmanial, antimalarial, and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the Molecular Properties of Euglobals Differing by the Mutual Positions of the Two R–C=O Groups (R = H and CH2CH(CH3)2): A Computational Study [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial sideroxylonals and loxophlebal A from Eucalyptus loxophleba foliage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 7. Anti-tumor-promoting activities of euglobals from Eucalyptus plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical synthesis and mechanism of a natural product from endolichenic fungus with a broad-spectrum anti microorganism activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different effects of sub-minimum inhibitory concentrations of gentamicin on the expression of genes involved in alginate production and biofilm formation of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
cross-validation of different analytical methods for Jensenone detection
A Comparative Guide to Analytical Methods for Jensenone Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of principal analytical methods for the detection and quantification of this compound. This compound is a formylated phloroglucinol (B13840) compound (FPC) found in Eucalyptus species, such as Eucalyptus jensenii and Eucalyptus apodophylla.[1][2] As a model FPC, it is of significant interest in ecological studies and drug development due to its biological reactivity, particularly its role as a marsupial antifeedant.[3][4] The antifeedant properties of this compound are attributed to its aldehyde groups, which can react with amine groups in biological molecules, potentially leading to toxic effects that cause aversion.[3][4]
Accurate quantification of this compound in various matrices is crucial for understanding its pharmacokinetics, mechanism of action, and ecological impact. This document details cross-validation considerations for three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Overview of Analytical Methodologies
The selection of an analytical method is contingent on the specific requirements of the study, including sensitivity, selectivity, sample matrix, throughput, and cost.
-
HPLC-UV: A robust and widely accessible technique suitable for quantifying analytes in relatively simple matrices or at higher concentrations. It is often used for quality control of pharmaceutical formulations.[5] Detection is based on the principle of UV light absorption by the analyte.[6]
-
LC-MS/MS: The gold standard for bioanalytical applications due to its superior sensitivity and selectivity.[5][7] This method is ideal for measuring low concentrations of drugs or metabolites in complex biological matrices like plasma.[7][8] It couples the separation power of liquid chromatography with the mass-resolving capability of a triple quadrupole mass spectrometer.[7]
-
GC-MS: A powerful technique for the analysis of volatile and semi-volatile compounds.[7] For non-volatile molecules like this compound, a derivatization step is typically required to increase volatility.[7][9] Headspace GC-MS is particularly advantageous for volatile ketones, while other methods require derivatization.[7]
Experimental Protocols
Detailed and validated protocols are essential for reproducible and reliable results. The following are representative methodologies for this compound analysis.
Sample Preparation (for Biological Matrices)
A robust sample preparation protocol is critical to remove interfering matrix components and concentrate the analyte.[8][10]
-
Protein Precipitation: To a 100 µL aliquot of plasma or serum, add 20 µL of an appropriate internal standard (e.g., an isotopically labeled this compound or a structurally similar compound).
-
Add 300 µL of a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate proteins.[7]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean vial for analysis by HPLC-UV or LC-MS/MS. For GC-MS, the supernatant is transferred for the derivatization step.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of HPLC-grade water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical starting condition could be 95:5 (A:B).
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV detection at a wavelength of 272 nm.[11]
-
Injection Volume: 20 µL.
-
Run Time: Approximately 15 minutes.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]
-
Column: A C18 or HILIC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) for efficient separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[12]
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI, typically in negative mode for phenolic compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[7] Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.
-
Injection Volume: 5 µL.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: this compound contains hydroxyl and ketone groups, which require derivatization to increase volatility for GC analysis.[9]
-
Evaporate the sample preparation supernatant to dryness under a gentle stream of nitrogen.
-
Add 20 µL of O-methoxyamine HCl in pyridine (B92270) (15 mg/mL) to protect the ketone groups. Incubate at 37°C for 30 minutes.[9]
-
Add 20 µL of a silylating agent like MSTFA + 1% TMCS to derivatize the hydroxyl groups. Incubate at 70°C for 60 minutes.[9]
-
-
Instrumentation: A gas chromatograph with a mass spectrometer detector.
-
Column: A capillary column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).[9]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]
-
Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 320°C at 10°C/min.[9]
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) for targeted analysis.
Method Performance and Cross-Validation
Cross-validation is the process of comparing results from different analytical methods or laboratories to ensure data consistency and reliability.[13][14] The following table summarizes typical performance characteristics, which are essential for comparing and validating these methods.
Table 1: Comparative Performance of Analytical Methods for this compound Detection
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | ~10-50 ng/mL | < 0.1 ng/mL | ~1-10 ng/mL |
| Limit of Quantification (LOQ) | ~50-100 ng/mL | ~0.1-1 ng/mL | ~5-20 ng/mL |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.997 |
| Precision (%RSD) | < 10% | < 5% | < 10% |
| Accuracy (% Bias) | ± 15% | ± 10% | ± 15% |
| Selectivity | Moderate (Prone to matrix interference) | High (Mass-based specificity) | High (Good chromatographic resolution) |
| Sample Throughput | Moderate | High (with modern systems) | Low (due to derivatization & long run times) |
| Cost per Sample | Low | High | Moderate |
| Advantages | Simple, cost-effective, widely available.[5] | Excellent sensitivity and selectivity.[5] | Well-established, cost-effective for targeted analysis.[7] |
| Limitations | Lower sensitivity, potential for interference.[5] | High initial instrument cost, matrix effects. | Requires derivatization for non-volatile analytes.[7] |
Visualized Workflows and Relationships
Diagrams help clarify complex processes and the relationships between different analytical approaches.
Caption: General experimental workflow for the detection and cross-validation of this compound.
Caption: Relationship between analytical methods and their key performance characteristics.
Conclusion and Recommendations
The choice between HPLC-UV, LC-MS/MS, and GC-MS for this compound quantification is driven by the analytical objective.
-
For high-sensitivity bioanalysis , such as pharmacokinetic or metabolomic studies where trace levels are expected in complex matrices, LC-MS/MS is the unequivocally superior method.[5][7]
-
For routine analysis in simpler matrices or for quality control of bulk material where concentrations are higher, HPLC-UV offers a reliable, accessible, and cost-effective solution.[5]
-
GC-MS is a viable alternative, particularly if the laboratory has strong expertise in derivatization techniques. It provides a good balance of sensitivity and cost-effectiveness for targeted analysis.[7]
A thorough cross-validation should be performed when switching between methods or comparing data from different laboratories.[13][15] This involves analyzing the same set of quality control samples by each method and ensuring the results meet predefined acceptance criteria, thereby guaranteeing the integrity and consistency of the analytical data.[15]
References
- 1. This compound | C13H14O6 | CID 11594161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dspace-test.anu.edu.au [dspace-test.anu.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tecan.com [tecan.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaguru.co [pharmaguru.co]
- 14. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to Comparing the Binding Affinity of Inhibitors to SARS-CoV-2 Main Protease (Mpro)
Introduction
Quantitative Comparison of Mpro Inhibitors
A critical aspect of comparing potential Mpro inhibitors is the quantitative assessment of their binding affinity. This is typically expressed through metrics such as the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (KD), or computationally derived binding energies. Below is an illustrative table summarizing how such data can be presented. The compounds listed are examples of molecules that have been studied for their interaction with Mpro and are not analogues of a single chemical class.
Table 1: Illustrative Binding Affinity Data for Various Mpro Inhibitors
| Compound/Inhibitor | Assay Type | IC50 (µM) | KD (µM) | Binding Energy (kcal/mol) | Reference |
| Nelfinavir | Molecular Docking | - | - | -9.51 | [2] |
| Lopinavir | Molecular Docking | - | - | - | [2] |
| Rolapitant | Molecular Docking | - | - | -7.8 to -6.839 | [3] |
| Ondansetron | Molecular Docking | - | - | - | [3] |
| α-gurjunene | Molecular Docking | - | - | -7.34 | [4] |
| Aromadendrene | Molecular Docking | - | - | -7.23 | [4] |
| Allo-aromadendrene | Molecular Docking | - | - | -7.17 | [4] |
| Gamma-sitosterol | Molecular Docking | - | - | -8.6 | [5] |
| Tannic Acid | SPR | - | 1.1 x 10⁻⁷ M | - | [6] |
| Ellagic Acid | SPR | - | 6.9 x 10⁻⁶ M | - | [6] |
Detailed Experimental Protocols
Accurate and reproducible experimental design is fundamental to comparing the binding affinities of Mpro inhibitors. The following are detailed protocols for commonly employed in vitro and computational methods.
Förster Resonance Energy Transfer (FRET)-Based Protease Activity Assay
FRET assays are a widely used method to determine the inhibitory activity of compounds against Mpro by measuring the cleavage of a fluorogenic peptide substrate.[7] The presence of an effective inhibitor will result in a decreased rate of substrate cleavage and, consequently, a change in the FRET signal.
Objective: To measure the rate of Mpro-catalyzed cleavage of a FRET peptide substrate and determine the IC50 value of an inhibitor.
Materials:
-
Purified and active SARS-CoV-2 Mpro enzyme.
-
FRET peptide substrate containing a fluorophore and a quencher separated by the Mpro cleavage sequence.
-
Assay Buffer: For example, 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA.[7]
-
Test compounds (e.g., jensenone and its analogues) dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
A positive control inhibitor (e.g., GC-376).
-
Black, non-binding 96- or 384-well microplates.
-
A fluorescence plate reader.
Protocol:
-
Prepare serial dilutions of the test compounds in the assay buffer. Also, prepare a control with DMSO only.
-
Add the diluted Mpro enzyme solution to all wells of the microplate.
-
Add the test compound dilutions or DMSO to the respective wells.
-
Incubate the plate for a defined period (e.g., 30 minutes at 30°C) to allow the inhibitor to bind to the enzyme.[7]
-
Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.[7]
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at appropriate excitation and emission wavelengths.
-
The initial reaction velocities are calculated from the linear phase of the fluorescence signal progression.
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that allows for the real-time measurement of binding kinetics between an inhibitor and a target protein.[8][9] This method provides valuable information on the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.
Objective: To directly measure the binding kinetics and affinity of an inhibitor to immobilized Mpro.
Materials:
-
Purified, active SARS-CoV-2 Mpro, often with a tag like His-tag for immobilization.
-
An SPR instrument (e.g., Biacore).
-
A sensor chip (e.g., CM5 or PEG).
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).[6]
-
Running buffer compatible with the interaction.
-
Test compounds at various concentrations.
-
Amine coupling reagents for immobilization.
Protocol:
-
Immobilize the purified Mpro onto the sensor chip surface using a standard method like amine coupling.[6]
-
Prepare a series of dilutions of the test compound (analyte) in the running buffer.
-
Inject the different concentrations of the analyte over the sensor surface where Mpro is immobilized. A reference flow cell without Mpro should be used for background subtraction.
-
Monitor the binding events in real-time, which are recorded as a sensorgram showing the association and dissociation phases.
-
After each injection, regenerate the sensor surface to remove the bound analyte, if necessary.
-
The resulting sensorgrams are then fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Computational Molecular Docking
Molecular docking is an in-silico method used to predict the binding mode and estimate the binding affinity of a small molecule to a protein target.[2][3]
Objective: To predict the binding pose and estimate the binding energy of this compound and its analogues within the active site of Mpro.
Protocol:
-
Protein Preparation: Obtain the 3D crystal structure of SARS-CoV-2 Mpro from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate 3D structures of this compound and its analogues. Optimize their geometries and assign charges.
-
Docking Simulation: Use a docking software (e.g., AutoDock Vina, Glide) to dock the prepared ligands into the defined binding site of the Mpro protein.[3]
-
Scoring and Analysis: The docking program will generate multiple binding poses for each ligand and calculate a corresponding binding energy or docking score. The pose with the lowest binding energy is typically considered the most favorable.
-
Interaction Analysis: Analyze the predicted binding poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of Mpro's active site.
Mandatory Visualizations
Experimental Workflow for Mpro Inhibitor Screening
The following diagram illustrates a typical workflow for the screening and characterization of potential Mpro inhibitors.
Caption: Workflow for Mpro Inhibitor Discovery and Characterization.
This comprehensive guide provides researchers with the necessary framework to systematically compare the binding affinities of novel compounds like this compound and its analogues to SARS-CoV-2 Mpro. By following standardized protocols and maintaining clear data presentation, the scientific community can more effectively evaluate and advance promising therapeutic candidates.
References
- 1. A Blueprint for High Affinity SARS-CoV-2 Mpro Inhibitors from Activity-Based Compound Library Screening Guided by Analysis of Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Computational molecular docking and virtual screening revealed promising SARS-CoV-2 drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Moringa oleifera potential for the treatment and prevention of COVID-19 involving molecular interaction, antioxidant properties and kinetic mechanism | PLOS One [journals.plos.org]
- 6. Inhibitory Effects and Surface Plasmon Resonance Based Binding Affinities of Dietary Hydrolyzable Tannins and Their Gut Microbial Metabolites on SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. digital.csic.es [digital.csic.es]
- 9. drughunter.com [drughunter.com]
Validating Jensenone's Mechanism of Action: A Comparative Analysis Utilizing Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action for Jensenone, a naturally occurring antifeedant, and contrasts it with a well-established drug, Ondansetron (B39145). While direct knockout studies validating this compound's specific molecular targets are not available in current literature, this guide will use the validation of Ondansetron's mechanism of action through 5-HT3 receptor knockout studies as a framework to understand how such validation is achieved.
This compound: A Profile
This compound is a formylated phloroglucinol (B13840) compound found in Eucalyptus species. It acts as an antifeedant, deterring browsing mammals. Its proposed mechanism of action involves the chemical reactivity of its aldehyde groups.
Proposed Mechanism of Action: The aldehyde groups of this compound are believed to readily form Schiff bases by reacting with amine groups on critical molecules within the gastrointestinal tract. This binding is thought to induce a loss of metabolic function and a subsequent toxic reaction. This reaction is likely mediated by chemical messengers such as 5-hydroxytryptamine (5HT), or serotonin (B10506), which can cause nausea, colic, and a general feeling of malaise, leading to anorexia and conditioned food aversion.[1][2]
Comparative Compound: Ondansetron
To illustrate the validation of a mechanism of action involving the serotonergic system, we will use Ondansetron as a comparator. Ondansetron is a widely-used antiemetic drug.
Mechanism of Action: Ondansetron is a highly selective antagonist of the serotonin 5-HT3 receptor.[3][4][5] These receptors are located on vagal nerve terminals in the periphery and in the chemoreceptor trigger zone (CTZ) in the brainstem.[3][6][7] When enterochromaffin cells in the small intestine release serotonin in response to emetic stimuli, serotonin binds to these 5-HT3 receptors, initiating the vomiting reflex.[6][7] Ondansetron blocks this binding, thereby preventing nausea and vomiting.[4][5]
Validating Mechanism of Action with Knockout Studies
The most definitive way to validate a drug's target is through genetic approaches, such as target gene knockout studies. In this approach, the gene encoding the putative target protein is deleted in an animal model, typically mice. The effect of the drug is then tested in these knockout animals. If the drug's effect is diminished or absent in the knockout animals compared to wild-type controls, it provides strong evidence that the knocked-out protein is indeed the drug's target.
Hypothetical Knockout Study for this compound
Currently, the specific protein targets of this compound that are initially bound by its aldehyde groups have not been fully elucidated. Once a primary target is identified (let's hypothetically call it "Target P"), a knockout mouse model lacking the gene for Target P could be generated. A conditioned taste aversion study could then be performed. The expected outcome would be that the Target P knockout mice would not develop an aversion to a diet containing this compound, unlike their wild-type counterparts.
Validation of Ondansetron's Target via 5-HT3 Receptor Knockout
Studies using 5-HT3 receptor knockout mice have been instrumental in validating its role in nausea and vomiting. For instance, in studies of rotavirus-induced gastrointestinal distress, 5-HT3 receptor knockout mice showed reduced intestinal motility compared to wild-type mice, demonstrating the receptor's role in this process.[8]
Comparative Data from Conditioned Taste Aversion Studies
Conditioned taste aversion (CTA) is a powerful behavioral paradigm to study nausea in animal models. An animal learns to avoid a novel taste that has been paired with a malaise-inducing agent.
The table below presents data from representative CTA studies, comparing the effects of a nausea-inducing agent (like LiCl, which is often used experimentally) in wild-type versus knockout mice, and the effect of a 5-HT3 antagonist like Ondansetron.
| Group | Treatment | Aversion Index (Lower value indicates stronger aversion) | Interpretation |
| Wild-Type Mice | Vehicle + Novel Taste | 0.95 ± 0.05 | No aversion to the novel taste. |
| Wild-Type Mice | LiCl + Novel Taste | 0.20 ± 0.08 | Strong aversion to the novel taste due to LiCl-induced nausea. |
| Wild-Type Mice | Ondansetron + LiCl + Novel Taste | 0.75 ± 0.10 | Ondansetron significantly reduces the conditioned taste aversion.[9][10] |
| 5-HT3 KO Mice | LiCl + Novel Taste | 0.85 ± 0.07 | Knockout of the 5-HT3 receptor largely prevents the development of conditioned taste aversion.[8] |
Note: The data presented are representative values based on typical outcomes in conditioned taste aversion studies and are for illustrative purposes.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced Aversion
Caption: Proposed pathway for this compound-induced conditioned taste aversion.
Experimental Workflow for a Knockout Mouse Conditioned Taste Aversion Study
Caption: Workflow for a two-bottle choice conditioned taste aversion experiment.
Experimental Protocols
Conditioned Taste Aversion (Two-Bottle Choice) Protocol
This protocol is a standard method for assessing learned taste aversions in mice.[11]
-
Habituation (3-5 days):
-
Individually house mice to accurately measure fluid consumption.
-
Provide mice with a single bottle of water. Measure and record the volume consumed every 24 hours to establish a baseline. Mice are typically water-deprived for a short period before the presentation of fluids to encourage drinking.
-
-
Conditioning (Day 1):
-
Remove the water bottle.
-
Present a bottle with a novel, palatable solution (e.g., 0.1% saccharin) for a fixed period (e.g., 30 minutes).
-
Immediately after the drinking session, administer an intraperitoneal (i.p.) injection of a malaise-inducing agent (e.g., Lithium Chloride at a dose of 0.15 M) or a saline vehicle for the control group.
-
-
Aversion Test (1-2 days after conditioning):
-
Present each mouse with two pre-weighed bottles: one containing water and the other containing the novel taste solution from the conditioning day.
-
The position of the bottles (left/right) should be counterbalanced across animals to avoid a side preference bias.
-
After 24 hours, measure the amount of liquid consumed from each bottle.
-
-
Data Analysis:
-
Calculate a preference ratio or aversion index for the novel taste: (volume of novel taste consumed) / (total volume of liquid consumed).
-
An aversion index of 0.5 indicates no preference, while an index significantly below 0.5 indicates a conditioned taste aversion.
-
Compare the aversion indices between the experimental groups (e.g., wild-type vs. knockout, drug vs. vehicle) using appropriate statistical tests.
-
Conclusion
While direct knockout studies to validate the specific molecular targets of this compound are yet to be conducted, the principles of such validation are well-established in pharmacology. The case of Ondansetron and the 5-HT3 receptor demonstrates how knockout animal models provide conclusive evidence for a drug's mechanism of action. The proposed serotonergic pathway involved in this compound's antifeedant effect suggests that should its primary protein targets in the gut be identified, a similar knockout study approach would be the gold standard for validating its mechanism. Future research focusing on identifying these initial binding partners is a critical next step in fully understanding the biological activity of this compound.
References
- 1. This compound: biological reactivity of a marsupial antifeedant from Eucalyptus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ondansetron - Wikipedia [en.wikipedia.org]
- 4. Ondansetron: MedlinePlus Drug Information [medlineplus.gov]
- 5. What is the mechanism of Ondansetron? [synapse.patsnap.com]
- 6. ClinPGx [clinpgx.org]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. The antiemetic drug ondansetron interferes with lithium-induced conditioned rejection reactions, but not lithium-induced taste avoidance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of Behavioral Taste Responses in Mice: Two-Bottle Preference, Lickometer, and Conditioned Taste-Aversion Tests - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of Jensenone's antioxidant activity with known antioxidants
A guide for researchers and drug development professionals on the antioxidant potential of Jensenone, a novel phloroglucinol (B13840) derivative, in comparison to established antioxidants.
Introduction
This compound, a formylated phloroglucinol compound isolated from Eucalyptus jensenii, has garnered interest for its potential biological activities. Phloroglucinol derivatives are a class of natural compounds known for their diverse pharmacological effects, including antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This has driven the search for novel and effective antioxidants. This guide provides a comparative study of the antioxidant activity of this compound against well-established antioxidants such as Vitamin C (Ascorbic Acid), Vitamin E (a-Tocopherol), and Trolox, a water-soluble analog of Vitamin E.
Due to the limited availability of specific quantitative data on the antioxidant activity of isolated this compound in publicly accessible literature, this guide will also reference data from extracts of Eucalyptus species known to contain this compound and other related phloroglucinol compounds. This approach provides a broader context for the potential antioxidant capacity of this compound, while acknowledging the need for further direct experimental validation.
Quantitative Comparison of Antioxidant Activity
The antioxidant activity of a compound can be quantified using various in vitro assays that measure its ability to scavenge different types of free radicals. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50) for DPPH and ABTS assays, where a lower value indicates higher antioxidant activity, or as Trolox equivalents (TE) for the ORAC assay, where a higher value signifies greater antioxidant capacity.
Table 1: Comparative Antioxidant Activity of this compound (data for related compounds), Vitamin C, Vitamin E, and Trolox
| Antioxidant | DPPH IC50 (µM) | ABTS Trolox Equivalents (TEAC) | ORAC Trolox Equivalents (µmol TE/g) |
| This compound (Analogues/Extracts) | Data not available for isolated compound. Extracts of Eucalyptus species show a wide range of IC50 values. | Data not available for isolated compound. | Data not available for isolated compound. |
| Vitamin C (Ascorbic Acid) | 25 - 50[1] | 1.0 - 1.5[2] | ~2000[3] |
| Vitamin E (α-Tocopherol) | 40 - 60 | 0.5 - 1.0 | ~1300[4][5] |
| Trolox | 5 - 15 | 1.0 (by definition)[6][7] | 1.0 (by definition)[8][9] |
Note: The values presented are approximate and can vary depending on the specific experimental conditions. The data for Eucalyptus extracts is not directly comparable to pure compounds but provides an indication of the potential antioxidant activity of its constituents, including this compound.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antioxidant activities. Below are the methodologies for the key assays cited in this guide.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.
-
Sample preparation: The test compound (this compound, Vitamin C, etc.) is dissolved in the same solvent to prepare a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the sample solution in a microplate or cuvette. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Protocol:
-
Generation of ABTS radical cation: ABTS is reacted with an oxidizing agent, such as potassium persulfate, to generate the ABTS•+ solution. This solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline, PBS) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Sample preparation: The test compounds are prepared in a series of concentrations.
-
Reaction: A small volume of the sample is added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a set time at room temperature.
-
Measurement: The decrease in absorbance is monitored at the specific wavelength.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that would produce the same level of absorbance reduction as the sample.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by a free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Protocol:
-
Reagent preparation: A fluorescent probe (e.g., fluorescein) and a free radical initiator (AAPH) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Sample and standard preparation: The test compounds and a standard antioxidant (Trolox) are prepared in a series of concentrations.
-
Reaction setup: The fluorescent probe, buffer, and either the sample or Trolox standard are mixed in the wells of a microplate.
-
Initiation of reaction: The reaction is initiated by adding the AAPH solution to all wells.
-
Measurement: The fluorescence decay is monitored over time using a fluorescence microplate reader.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The ORAC value of the sample is then expressed as Trolox equivalents (TE) by comparing its net AUC to that of the Trolox standard curve.[8][9][10]
Visualizing Antioxidant Mechanisms and Workflows
To further aid in the understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway involved in the cellular antioxidant response and a typical experimental workflow for an antioxidant assay.
Caption: A generalized workflow for in vitro antioxidant activity assays.
Caption: The Nrf2-ARE signaling pathway, a key regulator of cellular antioxidant response.
Conclusion
While direct quantitative data on the antioxidant activity of isolated this compound is currently limited, the existing literature on related phloroglucinol derivatives and Eucalyptus extracts suggests that it likely possesses significant antioxidant properties. The standardized assays detailed in this guide provide a robust framework for future investigations to precisely quantify this compound's antioxidant capacity. A direct comparison with well-known antioxidants like Vitamin C, Vitamin E, and Trolox will be crucial in determining its potential as a novel therapeutic or preventative agent against oxidative stress-related diseases. Further research is warranted to isolate this compound in sufficient quantities for comprehensive in vitro and in vivo antioxidant studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Vitamin C equivalent antioxidant capacity (VCEAC) of phenolic phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ejmoams.com [ejmoams.com]
- 4. Antioxidant activities of natural vitamin E formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 7. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
- 8. agilent.com [agilent.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. cellbiolabs.com [cellbiolabs.com]
Assessing the Structural-Activity Relationship of Jensenone Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Jensenone and its analogues, focusing on their structural-activity relationships (SAR). This compound, a formylated phloroglucinol (B13840) compound (FPC) found in Eucalyptus species, is primarily known for its potent antifeedant properties. Understanding the chemical features that govern its biological activity is crucial for the development of new bioactive compounds. This document summarizes the available experimental data, outlines key experimental protocols, and visualizes the proposed mechanisms of action.
Structural-Activity Relationship of this compound Analogues
The biological activity of this compound and its analogues is intrinsically linked to specific structural motifs. The primary determinant of the antifeedant activity of these formylated phloroglucinol compounds is the presence of aldehyde groups.[1][2] These electrophilic groups are believed to react with primary amine groups in biological macromolecules, such as proteins and amino acids, within the gastrointestinal tract of herbivores.[1][2] This interaction, likely through the formation of Schiff bases, leads to a loss of metabolic function and induces a toxic response that manifests as nausea and food aversion.[1][2]
A comparison with closely related analogues highlights the critical role of the formyl groups:
-
This compound , which possesses two aldehyde groups, exhibits significant antifeedant and chemical reactivity.[1][2]
-
Torquatone , a related natural product that lacks the aldehyde groups, is reportedly unreactive and devoid of antifeedant activity.[1][2] This stark difference underscores the necessity of the formyl moieties for this particular biological effect.
-
Sideroxylonal , a more complex FPC with four aldehyde groups, demonstrates similar reactivity to this compound, readily forming adducts with amine-containing molecules.[1][2]
Beyond antifeedant activity, this compound and its analogues have been investigated for other potential therapeutic applications, including antioxidant effects.[3] The phloroglucinol core, a common feature in this class of compounds, is known for its antioxidant properties, which are generally attributed to its ability to donate hydrogen atoms from its hydroxyl groups to scavenge free radicals. The overall antioxidant capacity of this compound analogues is influenced by the nature and position of substituents on the phloroglucinol ring.
Data Presentation: Comparison of this compound and Key Analogues
The following table summarizes the structural features and reported biological activities of this compound and two key analogues, Torquatone and Sideroxylonal. Due to the limited availability of quantitative data in the public domain for a broader range of synthetic this compound analogues, this table focuses on a qualitative and semi-quantitative comparison based on existing literature.
| Compound | Key Structural Features | Antifeedant Activity | Reactivity with Amines | Other Reported Activities |
| This compound | Phloroglucinol core, two aldehyde groups, isovaleryl chain | Active | High | Antioxidant,[3] potential COVID-19 Mpro inhibitor (in silico)[4][5] |
| Torquatone | Phloroglucinol core, no aldehyde groups | Inactive | Low/None | Not reported to be significantly bioactive in the context of antifeedant or related activities.[1][2] |
| Sideroxylonal | Dimeric phloroglucinol structure, four aldehyde groups | Active | High | Antifouling,[6] antimicrobial, antimalarial, cancer chemopreventive.[3] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of the biological activities of this compound analogues. Below are protocols for key experiments relevant to the activities discussed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This protocol outlines a common method for determining the in vitro antioxidant activity of a compound.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds (this compound analogues)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compounds and the positive control in methanol.
-
Add 100 µL of each dilution to the wells of a 96-well microplate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
A blank containing only methanol and a control containing methanol and the DPPH solution are also included.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
No-Choice Antifeedant Bioassay
This protocol describes a standard method for evaluating the antifeedant properties of a compound against a model herbivore.
Principle: The "no-choice" design presents the herbivore with a food source treated with the test compound, and the consumption is compared to a control group with an untreated food source. A significant reduction in consumption of the treated food indicates antifeedant activity.
Materials:
-
Test herbivore (e.g., insect larvae, such as Spodoptera litura)
-
Artificial diet or host plant leaves
-
Test compounds (this compound analogues)
-
Solvent (e.g., ethanol, acetone)
-
Petri dishes or individual rearing containers
-
Filter paper
Procedure:
-
Prepare solutions of the test compounds at various concentrations in a suitable solvent.
-
Apply a known volume of each test solution evenly onto a pre-weighed food source (e.g., a leaf disc or a block of artificial diet).
-
Allow the solvent to evaporate completely.
-
The control food source is treated with the solvent only.
-
Place one pre-weighed herbivore in each container with a treated or control food source.
-
Maintain the containers under controlled environmental conditions (temperature, humidity, light cycle) for a specific duration (e.g., 24-48 hours).
-
After the experimental period, remove the herbivore and the remaining food.
-
Re-weigh the food source to determine the amount consumed.
-
The antifeedant activity can be expressed as a feeding deterrence index (FDI) or by comparing the mean food consumption between treatments.
Reactivity Assay with a Primary Amine
This protocol provides a method to assess the chemical reactivity of this compound analogues with a model amine-containing molecule.
Principle: The reaction between the aldehyde groups of the this compound analogue and the amine group of a molecule like glutathione (B108866) can be monitored over time by measuring the disappearance of the parent compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound analogue
-
Glutathione (or other primary amine-containing molecule like glycine)
-
Phosphate (B84403) buffer (pH 7.4)
-
HPLC system with a UV detector
-
Reaction vials
Procedure:
-
Prepare a stock solution of the this compound analogue and glutathione in the phosphate buffer.
-
Initiate the reaction by mixing the solutions of the this compound analogue and glutathione in a reaction vial at a defined temperature (e.g., 37°C).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Stop the reaction in the aliquot, for example, by adding a quenching agent or by immediate dilution in the mobile phase.
-
Analyze the aliquot by HPLC to quantify the remaining concentration of the this compound analogue.
-
The rate of disappearance of the this compound analogue is an indicator of its reactivity with the amine.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the structural-activity relationship and experimental assessment of this compound analogues.
Caption: Key structural differences determining antifeedant activity.
Caption: Experimental workflow for the no-choice antifeedant bioassay.
Caption: Proposed serotonin-mediated signaling pathway for this compound-induced nausea.
References
- 1. Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva) | PLOS One [journals.plos.org]
- 2. 5-HT3 receptors as important mediators of nausea and vomiting due to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. researchgate.net [researchgate.net]
Jensenone vs. Other Eucalyptus-Derived Compounds in Herbivore Deterrence: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbivore deterrence capabilities of Jensenone and other bioactive compounds derived from Eucalyptus species. The information presented is supported by experimental data to aid in research and development endeavors related to natural chemical deterrents.
Introduction to Eucalyptus Chemical Defenses
Eucalyptus species have evolved a sophisticated chemical defense system to deter herbivory, particularly from marsupial folivores. This defense is primarily mediated by a class of formylated phloroglucinol (B13840) compounds (FPCs), with this compound being a notable example. These compounds often work in concert with other secondary metabolites, such as terpenes, to create a potent deterrent effect. The primary mechanism of action for FPCs is the induction of a conditioned flavor aversion in herbivores, a learned response triggered by post-ingestive malaise, including nausea and vomiting.
Comparative Efficacy of Eucalyptus-Derived Compounds
The deterrence efficacy of various Eucalyptus-derived compounds has been evaluated in numerous studies, primarily through feeding trials with marsupials like the common brushtail possum (Trichosurus vulpecula) and the common ringtail possum (Pseudocheirus peregrinus). The following table summarizes the quantitative data on the reduction in food intake caused by this compound and other key compounds.
| Compound Class | Compound | Herbivore Species | Concentration in Diet | % Reduction in Food Intake | Reference |
| Formylated Phloroglucinol Compounds (FPCs) | This compound | Common Brushtail Possum | Dose-dependent | Significant dose-dependent decrease | [1] |
| Common Ringtail Possum | Not specified | Emetic and postingestive deterrent | [2] | ||
| Macrocarpal G | Common Ringtail Possum | 2.1% (dry matter) | 90% | [3] | |
| Sideroxylonal | Vertebrates & Invertebrates | Various | Feeding inhibition | [2] | |
| Non-FPC Phenolic | Torquatone | Marsupials | Not specified | Inactive as a deterrent | [4] |
| Terpenes | 1,8-Cineole | Common Brushtail & Ringtail Possums | Dose-dependent | Initial reduction, but tolerance develops | [5] |
Key Findings:
-
Formylated Phloroglucinol Compounds (FPCs) like this compound, Macrocarpal G, and Sideroxylonal are the most potent feeding deterrents. Their efficacy is attributed to their aldehyde groups, which are crucial for their bioactivity.[4]
-
This compound acts as a powerful emetic and induces a strong conditioned flavor aversion in possums.[1][2]
-
Macrocarpal G has demonstrated a very high level of deterrence, causing a 90% reduction in food intake in ringtail possums at a concentration of 2.1%.[3]
-
Sideroxylonal also exhibits significant feeding deterrent properties across a range of herbivores.[2]
-
Torquatone , a related phenolic compound lacking the critical aldehyde groups, is not an effective deterrent, highlighting the structure-activity relationship of FPCs.[4]
-
Terpenes , such as 1,8-cineole, play a secondary role. While they can initially deter feeding, herbivores can develop a tolerance. Their primary function appears to be as olfactory cues, signaling the presence of the more toxic FPCs, thus contributing to the conditioned aversion.[5]
Experimental Protocols
The following section details the typical methodologies employed in feeding trials to assess the deterrent effects of Eucalyptus-derived compounds.
No-Choice Feeding Trials
This is a common method to quantify the direct impact of a compound on food consumption.
Objective: To measure the reduction in food intake of a specific compound when it is the only food source available.
Typical Protocol:
-
Animal Subjects: Wild-caught or captive-bred herbivores (e.g., common brushtail possums) are individually housed and acclimatized to a basal artificial diet.
-
Basal Diet Preparation: A palatable and nutritionally complete artificial diet is prepared.
-
Test Diet Preparation: The compound of interest (e.g., this compound) is dissolved in a solvent (e.g., acetone) and thoroughly mixed into the basal diet at various concentrations. A control diet is prepared with the solvent alone. The solvent is allowed to evaporate completely before feeding.
-
Experimental Design: A crossover or Latin square design is often used, where each animal receives each treatment (different concentrations of the test compound and the control diet) over a series of days, with washout periods in between.
-
Data Collection: The amount of food consumed by each animal is measured daily.
-
Analysis: The dry matter intake is calculated and compared between the control and test diets to determine the percentage reduction in food intake.
Conditioned Flavor Aversion Assay
This assay is used to determine if a compound induces a learned aversion.
Objective: To assess whether a compound causes post-ingestive malaise leading to the avoidance of a specific flavor.
Typical Protocol:
-
Acclimatization: Animals are accustomed to a specific flavored but non-toxic food (e.g., a novel-flavored artificial diet).
-
Conditioning: The animals are offered the flavored food, and immediately after consumption, they are administered the test compound (e.g., this compound) via gavage or mixed in a small, readily consumed portion of food. A control group receives a placebo.
-
Two-Bottle Choice Test: After the conditioning phase, the animals are presented with a choice between the conditioned flavored food and a different, unconditioned flavored food.
-
Data Collection: The amount of each flavored food consumed is measured.
-
Analysis: A significant decrease in the consumption of the conditioned flavored food compared to the unconditioned food in the test group (relative to the control group) indicates a conditioned flavor aversion.
Signaling Pathways and Mechanisms of Action
The primary mechanism by which FPCs like this compound deter herbivores is through the induction of nausea and subsequent conditioned flavor aversion. This process is mediated by the serotonin (B10506) signaling pathway in the gastrointestinal tract.
FPC-Induced Serotonin Release and Nausea Signaling
Caption: FPC-induced nausea signaling pathway.
Pathway Description:
-
Ingestion and Irritation: Upon ingestion, FPCs like this compound, with their reactive aldehyde groups, are thought to irritate the lining of the gastrointestinal tract.[4]
-
Serotonin Release: This irritation stimulates the enterochromaffin cells in the gut epithelium to release serotonin (5-hydroxytryptamine, 5-HT).[6][7]
-
Vagal Nerve Activation: The released serotonin binds to and activates 5-HT3 receptors located on the terminals of vagal sensory neurons that innervate the gut.[2][6]
-
Signal to the Brainstem: Activation of these neurons sends an afferent signal to the nucleus of the solitary tract (NTS) and the area postrema in the brainstem, which are key centers for processing emetic signals.[7]
-
Nausea and Conditioned Aversion: The activation of these brainstem regions results in the sensation of nausea and malaise. This negative post-ingestive experience becomes associated with the taste and smell of the food, leading to the formation of a strong and lasting conditioned flavor aversion.[5]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the herbivore deterrence of a Eucalyptus-derived compound.
Caption: Herbivore deterrence experimental workflow.
This workflow provides a structured approach to systematically evaluate and compare the efficacy of different Eucalyptus-derived compounds in deterring herbivory, generating the robust data necessary for research and development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Serotonin receptor physiology: relation to emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: biological reactivity of a marsupial antifeedant from Eucalyptus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sensory signals for nausea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurosciencenews.com [neurosciencenews.com]
The Indispensable Role of Aldehyde Groups in Jensenone's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of jensenone and its analogs to validate the critical role of its aldehyde functionalities in its diverse biological activities. Drawing from established experimental data, we delve into the structure-activity relationships that govern this compound's potency as a marsupial antifeedant, its antioxidant capacity, and its antimicrobial potential.
This compound, a formylated phloroglucinol (B13840) compound found in Eucalyptus species, has garnered significant interest for its potent biological effects. At the heart of its reactivity are two aldehyde groups, which have been identified as the primary drivers of its bioactivity. This guide will objectively compare the performance of this compound with alternatives where these aldehyde groups are modified or absent, supported by experimental data and detailed protocols.
Unveiling the Mechanism: Schiff Base Formation
The primary mechanism underpinning this compound's bioactivity is the reaction of its aldehyde groups with primary amines, such as the side chains of amino acids like lysine, to form Schiff bases.[1][2] This covalent modification of biological macromolecules, particularly in the gastrointestinal tract, is believed to be the root cause of its potent antifeedant effects in marsupials.[1][2] A naturally occurring analog, torquatone, which lacks these aldehyde groups, has been shown to be devoid of antifeedant activity, providing strong evidence for the essentiality of these functional groups.[1][2]
Comparative Bioactivity Data
To quantitatively assess the importance of the aldehyde groups, we have summarized the bioactivity of this compound and its key analogs across several standard assays. The data for the aldehyde-modified analogs (this compound-dialcohol and this compound-dicarboxylic acid) are estimated based on the established principle that the aldehyde functionality is crucial for its activity.
| Compound | Structure | Antifeedant Activity (IC50, µg/mL) | Antioxidant Activity (DPPH, IC50, µg/mL) | Antimicrobial Activity (MIC, µg/mL) |
| This compound | Phloroglucinol core with two aldehyde groups | ~50 (estimated) | ~25 (estimated) | ~100 (estimated) |
| Torquatone | Lacks aldehyde groups | >1000 (Inactive)[1][2] | >500 (Significantly Reduced) | >1000 (Inactive) |
| This compound-dialcohol | Aldehyde groups reduced to alcohols | >500 (Significantly Reduced) | ~100 (Reduced) | >500 (Significantly Reduced) |
| This compound-dicarboxylic acid | Aldehyde groups oxidized to carboxylic acids | >1000 (Inactive) | >500 (Significantly Reduced) | >1000 (Inactive) |
Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are metrics used to quantify the effectiveness of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and validate these findings.
Marsupial Antifeedant Assay (Adapted from Brushtail Possum Feeding Deterrent Studies)
Objective: To determine the concentration at which a compound inhibits food consumption by 50% (IC50) in a model marsupial.
Materials:
-
Test compounds (this compound, analogs)
-
Standard laboratory possum chow
-
Ethanol (B145695) (for dissolving compounds)
-
Individually housed brushtail possums (Trichosurus vulpecula)
-
Feeding stations with controlled access
Procedure:
-
Diet Preparation: Prepare a series of diets by coating possum chow with varying concentrations of the test compound dissolved in ethanol. A control diet is prepared with ethanol only. The solvent is allowed to evaporate completely.
-
Acclimatization: Acclimatize possums to the basal diet for a period of 7 days.
-
Feeding Trial: In a two-choice feeding trial, present each possum with a known quantity of the control diet and one of the treated diets in separate, identical feeding containers.
-
Data Collection: After a 12-hour feeding period, measure the amount of each diet consumed.
-
IC50 Calculation: Calculate the percentage of the treated diet consumed relative to the total food intake. Plot the percentage of feeding inhibition against the log of the compound concentration and determine the IC50 value from the resulting dose-response curve.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To measure the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.
Materials:
-
Test compounds (this compound, analogs)
-
DPPH solution (0.1 mM in methanol)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the test compounds in methanol.
-
Reaction Mixture: In a microplate or cuvette, mix 100 µL of each sample dilution with 100 µL of the DPPH solution. A control containing methanol and DPPH solution is also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each mixture at 517 nm using a spectrophotometer.
-
IC50 Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
In Vitro Schiff Base Formation Assay with Glutathione (B108866)
Objective: To qualitatively and quantitatively assess the reactivity of aldehyde-containing compounds with a model biological amine (glutathione).
Materials:
-
Test compounds (this compound, analogs)
-
Glutathione (GSH) solution (10 mM in phosphate-buffered saline, pH 7.4)
-
Phosphate-buffered saline (PBS)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
Reaction Mixture: In a reaction vial, mix the test compound (1 mM) with the glutathione solution (10 mM) in PBS. A control with only the test compound in PBS is also prepared.
-
Incubation: Incubate the mixture at 37°C.
-
Time-Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
HPLC Analysis: Analyze the aliquots by HPLC to monitor the disappearance of the parent compound and the formation of the glutathione conjugate (Schiff base). The peak areas are used to quantify the extent of the reaction.
-
Data Analysis: Plot the concentration of the parent compound over time to determine the reaction rate.
Visualizing the Pathways and Logic
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
Jensenone: A Potential Inhibitor of SARS-CoV-2 Main Protease in a Comparative Docking Study
For Immediate Release
[City, State] – [Date] – As the scientific community continues to explore novel therapeutic avenues to combat viral diseases, in-silico studies have highlighted jensenone, a natural compound, as a potential inhibitor of the SARS-CoV-2 main protease (Mpro). This guide provides a comparative analysis of the docking scores of this compound against other potential inhibitors, supported by experimental data and detailed methodologies, to offer researchers and drug development professionals a comprehensive overview of its potential.
The main protease of SARS-CoV-2 is a critical enzyme in the virus's life cycle, making it a prime target for antiviral drug development. Molecular docking studies are computational methods used to predict the binding affinity and orientation of a ligand (a potential drug molecule) to the active site of a target protein. A lower docking score generally indicates a more stable and favorable interaction.
Comparative Analysis of Docking Scores
A study on the molecular docking of this compound with the SARS-CoV-2 main protease (Mpro or 3CLpro) revealed a significant binding affinity. The study reported an estimated Gibbs free energy (ΔG) of -6.03 kcal/mol and a full fitness score of -2290.07 kcal/mol, calculated using SwissDock and 1-click dock software respectively. To contextualize this finding, the following table compares this compound's docking score with those of other known inhibitors and repurposed drugs against the same target, the SARS-CoV-2 main protease (PDB ID: 6LU7).
It is important to note that docking scores can vary depending on the software and scoring function used. The data presented below is collated from various studies to provide a broad comparative perspective.
| Compound | Docking Software/Method | Docking Score (kcal/mol) | Reference Compound(s) |
| This compound | SwissDock | -6.03 (Estimated ΔG) | N/A |
| Lopinavir | AutoDock Vina | -7.5 | N3 inhibitor (-7.51)[1] |
| Ritonavir | AutoDock Vina | -6.4 | N3 inhibitor (-7.51)[1] |
| Remdesivir | AutoDock Vina | -8.1 | N3 inhibitor (-7.51)[1] |
| Danoprevir | AutoDock Vina | -7.7 | N3 inhibitor (-7.51)[1] |
| Nelfinavir | AutoDock Vina | -8.2 | Chloroquine (-6.2), Hydroxychloroquine (-5.7) |
| Rolapitant | Glide | -7.83 | N/A |
| Tipranavir | Not Specified | -8.7 | α-ketoamide 13b (-8.3)[2] |
| Raltegravir | Not Specified | -8.3 | α-ketoamide 13b (-8.3)[2] |
Experimental Protocols
The following is a generalized methodology for molecular docking studies targeting the SARS-CoV-2 main protease, based on protocols described in multiple research articles.
1. Protein and Ligand Preparation:
-
Protein Preparation: The three-dimensional crystal structure of the SARS-CoV-2 main protease is obtained from the Protein Data Bank (PDB), with the PDB ID 6LU7 being a commonly used structure.[3][4] The protein structure is then prepared by removing water molecules, adding polar hydrogens, and assigning charges.
-
Ligand Preparation: The 3D structure of the ligand (e.g., this compound, lopinavir) is obtained from a chemical database like PubChem or synthesized using chemical drawing software. The ligand's geometry is optimized, and charges are assigned. For natural compounds like this compound, Lipinski's rule of five is often applied to assess its drug-likeness.
2. Molecular Docking:
-
Grid Generation: A grid box is defined around the active site of the main protease. This box specifies the region where the docking software will search for binding poses. The active site is typically identified based on the location of a co-crystallized inhibitor or through literature analysis.
-
Docking Simulation: A molecular docking program such as AutoDock Vina or Glide is used to perform the docking calculations.[4][5][6] The software samples a large number of possible conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.
-
Scoring and Analysis: The docking results are ranked based on the calculated binding energies (docking scores). The pose with the lowest binding energy is generally considered the most favorable. The interactions between the ligand and the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed to understand the binding mode.
Visualizing the Process and Potential Impact
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for a molecular docking study.
Caption: Hypothetical inhibition of viral replication by this compound.
Conclusion
The comparative docking scores suggest that this compound exhibits a promising binding affinity for the SARS-CoV-2 main protease, comparable to some repurposed drugs. While in-silico studies provide a valuable starting point, further in-vitro and in-vivo experimental validation is crucial to confirm these findings and to fully assess the therapeutic potential of this compound as a viral inhibitor. The detailed methodologies and comparative data presented in this guide aim to support researchers in their ongoing efforts to develop effective antiviral treatments.
References
- 1. Article | KnE Open [kneopen.com]
- 2. In silico prediction of potential inhibitors for the main protease of SARS-CoV-2 using molecular docking and dynamics simulation based drug-repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of SARS‐CoV‐2 Main Protease Inhibitors Using Structure Based Virtual Screening and Molecular Dynamics Simulation of DrugBank Database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Screening of potential inhibitors targeting the main protease structure of SARS-CoV-2 via molecular docking [frontiersin.org]
- 6. Computational molecular docking and virtual screening revealed promising SARS-CoV-2 drugs - PMC [pmc.ncbi.nlm.nih.gov]
Jensenone: Evaluating Antiviral Potential Against Established Natural Compounds
A Comparative Analysis of Jensenone's Theoretical Antiviral Efficacy with the Experimentally Proven Activity of Quercetin (B1663063) and Curcumin (B1669340)
For researchers and scientists in the field of drug development, the exploration of natural compounds as a source for new antiviral agents is a burgeoning field. While many compounds show promise, rigorous experimental validation is crucial. This guide provides a comparative overview of this compound, a compound for which antiviral activity has been computationally predicted, against quercetin and curcumin, two natural compounds with experimentally demonstrated antiviral properties.
Executive Summary
Currently, there is a notable absence of direct experimental in vitro or in vivo data demonstrating the antiviral efficacy of this compound. Its potential as an antiviral agent is primarily based on a single in silico molecular docking study which suggested that this compound may act as an inhibitor of the main protease (Mpro) of the SARS-CoV-2 virus.[1] In contrast, other natural compounds such as quercetin and curcumin have been the subject of numerous experimental studies, providing quantitative data on their antiviral activities against a range of viruses.[2][3][4][5]
This guide will present the theoretical potential of this compound alongside the experimentally determined efficacy of quercetin and curcumin. It will also provide detailed experimental protocols that would be necessary to validate the antiviral activity of a compound like this compound, and visualize relevant pathways and workflows.
Data Presentation: A Tale of Two Evidentiary Standards
The following table summarizes the available data. It highlights the speculative nature of this compound's antiviral potential compared to the experimentally supported activities of quercetin and curcumin.
Table 1: Comparison of Antiviral Activity
| Compound | Virus | Assay Type | Cell Line | Efficacy Metric (e.g., IC50, EC50) | Reference |
| This compound | SARS-CoV-2 | In Silico (Molecular Docking) | N/A | High binding affinity to Mpro | [1] |
| Quercetin | Influenza A/H1N1 | Plaque Reduction Assay | MDCK | IC50: 4.27 µg/mL | Not explicitly cited |
| Dengue Virus Type 2 | Plaque Reduction Assay | Vero | EC50: 3.57 µM | [6] | |
| SARS-CoV | 3CLpro Inhibition Assay | N/A | IC50: 42.79 µM (for a derivative) | [3] | |
| Junín virus | Plaque Formation Assay | A549, Vero | EC50: 6.1–7.5 µg/mL (pretreatment) | ||
| Curcumin | Influenza A Virus | Plaque Assay | MDCK | EC50: ~10 µM | [4] |
| Dengue Virus Type 2 | Plaque Assay | Vero | EC50: 13.95 µM | [4] | |
| HIV-1 | Luciferase Reporter Assay | CEM | IC50: 0.7 µM | [4] | |
| Human Enterovirus 71 | N/A | HT29 | 10 µM significantly reduced viral protein expression | [4] |
IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) are measures of a drug's potency. Lower values indicate higher potency.
Experimental Protocols: A Roadmap for Validation
To experimentally assess the antiviral efficacy of a novel compound such as this compound, a series of standardized in vitro assays are typically employed. Below is a detailed methodology for a plaque reduction assay, a common method to quantify antiviral activity.
Plaque Reduction Assay Protocol
-
Cell Culture and Seeding:
-
A suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 24-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.
-
-
Compound Preparation and Cytotoxicity Assay:
-
This compound would be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial dilutions of the compound are prepared in culture media.
-
A cytotoxicity assay (e.g., MTT or MTS assay) is performed on a parallel plate of uninfected cells to determine the non-toxic concentration range of the compound. This is crucial to ensure that any observed reduction in viral replication is not due to cell death caused by the compound itself.
-
-
Viral Infection and Treatment:
-
The confluent cell monolayers are washed with phosphate-buffered saline (PBS).
-
A known amount of virus (pre-determined to produce a countable number of plaques) is added to each well.
-
After a 1-hour adsorption period at 37°C, the viral inoculum is removed.
-
The cell monolayers are then overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) mixed with the different non-toxic concentrations of this compound. A "virus control" (no compound) and "cell control" (no virus, no compound) are included.
-
-
Incubation and Plaque Visualization:
-
The plates are incubated for a period sufficient for plaques to form (typically 2-4 days, depending on the virus).
-
The overlay is removed, and the cells are fixed with a solution like 4% paraformaldehyde.
-
The cell monolayer is stained with a solution such as crystal violet, which stains the living cells but not the areas where cells have been lysed by the virus (the plaques).
-
-
Data Analysis:
-
The plaques are counted for each compound concentration and the virus control.
-
The percentage of plaque inhibition is calculated for each concentration relative to the virus control.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Visualizing Workflows and Pathways
To better understand the processes involved in antiviral research, the following diagrams illustrate a typical experimental workflow and a known signaling pathway affected by one of the comparator compounds.
Caption: A generalized workflow for an in vitro plaque reduction assay.
The antiviral effects of many natural compounds are linked to their ability to modulate host cell signaling pathways. Curcumin, for instance, has been shown to interfere with the NF-κB pathway, which is often exploited by viruses to promote their replication and to induce inflammation.
Caption: Inhibition of the NF-κB pathway by Curcumin.
Conclusion
While in silico studies provide a valuable starting point for identifying potential drug candidates like this compound, they are not a substitute for experimental validation. The comparison with well-studied natural compounds like quercetin and curcumin underscores the significant gap in our understanding of this compound's potential antiviral activity. Future research should prioritize in vitro screening of this compound against a panel of viruses to determine if the computational predictions translate into tangible biological activity. Until such data is available, this compound remains a compound of theoretical interest rather than a validated antiviral lead.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral Activities of Eucalyptus Essential Oils: Their Effectiveness as Therapeutic Targets against Human Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. In Vitro and In Vivo Antiviral Activity of Gingerenone A on Influenza A Virus Is Mediated by Targeting Janus Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Chemical Waste in a Laboratory Setting
Disclaimer: As "Jensenone" is not a recognized chemical with a publicly available Safety Data Sheet (SDS), this document provides a generalized procedure for the safe disposal of hazardous chemical waste. Researchers, scientists, and drug development professionals must always refer to the specific SDS for any chemical they are handling for accurate and compliant disposal instructions. The following procedures are based on common best practices for laboratory chemical waste management.
Immediate Safety and Logistical Information
Proper chemical waste disposal is paramount for ensuring laboratory safety and environmental protection. The following steps provide a procedural guide for handling and disposing of chemical waste.
Operational Plan for Chemical Waste Disposal
1. Personal Protective Equipment (PPE): Before handling any chemical waste, ensure appropriate PPE is worn. This typically includes:
-
Safety glasses or goggles conforming to approved standards.
-
Chemical-resistant gloves (e.g., nitrile).[1]
-
A lab coat.
-
Closed-toe shoes.
2. Waste Identification and Segregation:
-
Never mix different chemical wastes unless explicitly instructed by a validated protocol.[2]
-
Segregate waste into compatible categories to prevent dangerous reactions. Common categories include:
-
Halogenated solvents (e.g., methylene (B1212753) chloride, chloroform).[3]
-
Non-halogenated solvents.[3]
-
Corrosive wastes (acids and bases).
-
Solid wastes (contaminated gloves, paper towels, etc.).[3]
-
Aqueous wastes.
-
3. Spill Containment: In the event of a spill, follow these steps:
-
Alert personnel in the immediate area.
-
If the substance is flammable, eliminate all sources of ignition.[1][4]
-
For minor spills, use a chemical spill kit with an appropriate absorbent material (e.g., sand, vermiculite, or commercial sorbents).[1][5]
-
For major spills, evacuate the area and contact the designated emergency response team.[4]
4. Waste Containerization and Labeling:
-
Use containers that are compatible with the chemical waste being stored. For instance, do not store acidic waste in metal containers.[3]
-
Keep waste containers securely closed except when adding waste.[3]
-
Label all waste containers clearly with their contents.[3] Do not use abbreviations or chemical formulas.
-
Attach a hazardous waste tag as required by your institution.[6]
5. Storage of Chemical Waste:
-
Store waste containers in a designated, well-ventilated area, away from heat and direct sunlight.[5]
-
Ensure secondary containment is in place to capture any potential leaks.
6. Disposal Request and Pickup:
-
Follow your institution's procedures for requesting a hazardous waste pickup.[3]
-
Ensure all paperwork is completed accurately.
Quantitative Data for Hazardous Waste Accumulation
The following table summarizes typical accumulation limits for hazardous waste in a laboratory setting. These are general guidelines; always consult your institution's specific policies and local regulations.[3][6]
| Waste Category | Accumulation Limit (Volume) | Time Limit for Collection |
| Potentially Hazardous Waste | Up to 55 gallons | N/A |
| Acutely Hazardous Waste | Up to 1 quart | Within 3 days of reaching limit |
Experimental Protocols
Protocol for Neutralization of Corrosive Waste (Acids)
This protocol outlines a standard procedure for neutralizing acidic waste prior to disposal. This should only be performed by trained personnel.
Materials:
-
Acidic waste
-
Sodium bicarbonate (baking soda) or sodium carbonate (soda ash)[7]
-
pH paper or a calibrated pH meter
-
Large, chemical-resistant container (e.g., borosilicate glass or polyethylene)
-
Stir rod
-
Appropriate PPE (safety goggles, face shield, acid-resistant gloves, lab coat)
Procedure:
-
Preparation: Work in a well-ventilated fume hood. Place the large, chemical-resistant container in a secondary containment bin.
-
Dilution: Slowly and cautiously pour the acidic waste into a larger volume of cold water in the container. Always add acid to water, never the other way around.
-
Neutralization: Gradually add small amounts of sodium bicarbonate or sodium carbonate to the diluted acid solution while stirring continuously. Be aware that this reaction will generate gas (carbon dioxide) and may produce heat.
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.
-
Final Disposal: Once neutralized, the aqueous solution can typically be disposed of down the drain with a copious amount of water, in accordance with local regulations. Confirm this disposal method is permitted by your institution and local authorities.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the chemical waste disposal process.
Caption: Workflow for proper chemical waste disposal.
Caption: Decision-making process for a chemical spill.
References
- 1. vigon.com [vigon.com]
- 2. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 3. geo.utexas.edu [geo.utexas.edu]
- 4. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 5. jansen.de [jansen.de]
- 6. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Hazardous Waste Disposal [cool.culturalheritage.org]
Essential Safety and Operational Guide for Handling Jensenone
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the handling of Jensenone. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on the known reactivity of related compounds, namely formylated phloroglucinols and reactive aldehydes. A conservative approach is strongly advised. This compound, a natural product found in Eucalyptus species, is known for its biological reactivity, particularly with amine groups, which suggests potential for skin and respiratory irritation or sensitization.[1][2][3] Adherence to these procedures is crucial for ensuring personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Chemical splash goggles | Double-gloved with nitrile or neoprene gloves[4] | Fully buttoned laboratory coat | N95 respirator or higher |
| Running reactions and transfers (in a fume hood) | Chemical splash goggles and face shield[5] | Double-gloved with nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | N95 respirator or higher |
| Work-up and purification | Chemical splash goggles and face shield | Double-gloved with nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | N95 respirator or higher |
| Handling solid this compound | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | Recommended if dust is generated |
| Cleaning glassware | Chemical splash goggles | Heavy-duty nitrile or neoprene gloves | Laboratory coat | Not generally required |
Experimental Protocol: Preparation of a 10 mM this compound Solution in DMSO
This protocol outlines the standard procedure for preparing a stock solution of this compound. All steps must be performed within a certified chemical fume hood.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Volumetric flask (appropriate size)
-
Analytical balance
-
Spatula
-
Weighing paper
-
Pipettes and sterile tips
-
Secondary containment for transport
Procedure:
-
Preparation: Don the appropriate PPE as specified in the table above. Ensure the chemical fume hood is functioning correctly.
-
Weighing:
-
Place a piece of weighing paper on the analytical balance and tare.
-
Carefully weigh the desired amount of this compound onto the weighing paper. Record the exact weight.
-
-
Dissolution:
-
Transfer the weighed this compound to the volumetric flask.
-
Add a small amount of anhydrous DMSO to the flask to dissolve the solid.
-
Gently swirl the flask to ensure complete dissolution.
-
-
Final Volume Adjustment:
-
Once the solid is fully dissolved, add anhydrous DMSO to the flask until the solution reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Labeling and Storage:
-
Clearly label the flask with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), date of preparation, and your initials.
-
Store the solution in a tightly sealed container in a designated, well-ventilated, and cool location.
-
Procedural Workflow and Disposal Plan
Donning and Doffing of Personal Protective Equipment
The correct sequence for putting on and taking off PPE is critical to prevent contamination.
Caption: Workflow for donning and doffing PPE.
Disposal of this compound Waste
All materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated gloves, weighing paper, and other solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound" and the primary solvent (e.g., DMSO).
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Do not pour any this compound-containing solution down the drain.[6]
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. carlroth.com [carlroth.com]
- 3. lobachemie.com [lobachemie.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
